molecular formula C11H10ClNO B101766 2-chloro-1-(1H-indol-3-yl)propan-1-one CAS No. 17380-07-3

2-chloro-1-(1H-indol-3-yl)propan-1-one

Cat. No.: B101766
CAS No.: 17380-07-3
M. Wt: 207.65 g/mol
InChI Key: ITKRRBMAMUDWMP-UHFFFAOYSA-N
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Description

2-chloro-1-(1H-indol-3-yl)propan-1-one is a chemical intermediate of significant interest in medicinal chemistry research, primarily due to its role as a precursor in the synthesis of biologically active indole derivatives . The indole scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . This compound serves as a versatile building block for the development of novel therapeutic agents. Research indicates that synthetic analogs based on the 1-(1H-indol-3-yl) framework have demonstrated promising antifungal potential against pathogenic fungi, including standard and clinical isolates of Candida species and Aspergillus niger . Some derivatives have shown fungicidal activity, and their association with commercial antifungals like fluconazole and caspofungin has shown a trend of indifference tending toward synergism, suggesting a valuable pathway for combating drug resistance . Beyond antimicrobial applications, indole derivatives are extensively investigated for their anti-inflammatory, antiviral, and anticancer properties, making a foundational intermediate like this compound an invaluable tool for researchers exploring new chemical entities in these fields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRRBMAMUDWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406682
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17380-07-3
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the predominant synthesis pathway for 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. The synthesis, centered around the Friedel-Crafts acylation of indole, is outlined with a comprehensive experimental protocol, quantitative data, and workflow visualizations.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, which activates the acyl chloride, facilitating the attack by the electron-rich indole ring, primarily at the C3 position.

Common Lewis acids for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and dialkylaluminum chlorides. The choice of catalyst can influence the reaction's efficiency and selectivity.

Synthesis_Pathway Synthesis Pathway of this compound Indole Indole Reaction Friedel-Crafts Acylation Indole->Reaction ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->Reaction LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->Reaction Catalyst Product This compound Reaction->Product

Caption: Friedel-Crafts acylation of indole with 2-chloropropionyl chloride.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from general procedures for the Friedel-Crafts acylation of indoles.[1]

Materials:

  • Indole

  • 2-Chloropropionyl chloride

  • Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add diethylaluminum chloride solution (1.1 equivalents) dropwise to the stirred solution under a nitrogen atmosphere.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate to yield this compound as a solid. Characterize the product by NMR, IR, and mass spectrometry.

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Dissolve Indole in DCM and cool to 0 °C Add_Catalyst 2. Add Et₂AlCl solution Setup->Add_Catalyst Add_Acyl_Chloride 3. Add 2-Chloropropionyl Chloride solution Add_Catalyst->Add_Acyl_Chloride React 4. Stir at room temperature Add_Acyl_Chloride->React Quench 5. Quench with NaHCO₃ React->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with Brine and Dry Extract->Wash Purify 8. Purify by Column Chromatography Wash->Purify Characterization 9. Characterization (NMR, IR, MS) Purify->Characterization Yields final product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reactions, and the spectroscopic data are predicted values based on the chemical structure and data from analogous compounds.

ParameterValue
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Theoretical Yield Based on 1.0 g of indole, the theoretical yield is approximately 1.77 g.
Expected Practical Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.30 (br s, 1H, NH), 8.20 (d, J = 7.8 Hz, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 5.10 (q, J = 6.8 Hz, 1H, CH), 1.85 (d, J = 6.8 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 192.5 (C=O), 136.8, 130.5, 126.2, 123.5, 122.8, 121.5, 115.0, 111.5 (Ar-C), 52.0 (CHCl), 22.5 (CH₃)
IR (KBr, cm⁻¹) 3250 (N-H stretch), 1650 (C=O stretch), 1530, 1450 (aromatic C=C stretch)
Mass Spec (ESI-MS) m/z 208.05 [M+H]⁺, 230.03 [M+Na]⁺

Safety Considerations

  • 2-Chloropropionyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethylaluminum chloride is pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.

  • The reaction should be quenched carefully at low temperatures to control the exothermic reaction.

This technical guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide on 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the physicochemical properties, experimental protocols, and biological activity of 2-chloro-1-(1H-indol-3-yl)propan-1-one is limited. This guide summarizes the available data and provides a theoretical framework for its synthesis and characterization based on related compounds.

Core Physicochemical Properties

Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes key identifiers and predicted properties for the compound.

PropertyValueSource
CAS Number 17380-07-3BIOZOL[1]
Molecular Formula C₁₁H₁₀ClNOPubChem
Molecular Weight 207.66 g/mol PubChem
Monoisotopic Mass 207.04509 DaPubChem
Predicted XlogP 3.1PubChem
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Hypothetical Synthesis Protocol

Reaction:

Indole + 2-Chloropropionyl Chloride → this compound

Materials:

  • Indole

  • 2-Chloropropionyl chloride

  • A suitable Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂)

  • Anhydrous aprotic solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in the chosen anhydrous aprotic solvent under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: To the cooled solution, add the Lewis acid catalyst portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Acylating Agent: Add a solution of 2-chloropropionyl chloride in the same anhydrous solvent dropwise to the stirred mixture via the dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, followed by stirring at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound.

  • Characterization: Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Visualized Experimental Workflow

The following diagram illustrates the hypothetical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis indole Indole reaction_mixture Reaction Mixture indole->reaction_mixture acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->reaction_mixture lewis_acid Lewis Acid lewis_acid->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture quench Quench (Ice/HCl) reaction_mixture->quench extract Extract (Organic Solvent) quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product characterization Characterization (NMR, MS, IR) pure_product->characterization

References

In-Depth Technical Guide: 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

CAS Registry Number: 17380-07-3

This technical guide provides a comprehensive overview of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide combines established information with plausible experimental protocols and analysis of structurally related compounds to serve as a foundational resource for future research.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and includes predicted values for a structurally similar compound, 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one, to provide estimated parameters.

PropertyValueSource
CAS Registry Number 17380-07-3[1]
Molecular Formula C₁₁H₁₀ClNO[2]
Molecular Weight 207.65 g/mol [2]
Purity Min. 95%[2]
Predicted Boiling Point 385.0 ± 27.0 °C[3]
Predicted Density 1.245 ± 0.06 g/cm³[3]
Predicted pKa 15.68 ± 0.30[3]*

*Note: Predicted values are for the related compound 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one (CAS 731003-87-5) and should be used as estimates.

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and common method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation. The following is a proposed experimental protocol for the synthesis of this compound.

Reaction:

Indole + 2-Chloropropionyl chloride → this compound

Materials:

  • Indole

  • 2-Chloropropionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve indole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled suspension.

  • Stir the mixture at 0°C for 15-20 minutes.

  • Add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Proposed Analytical Characterization

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 280°C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Predicted spectra suggest characteristic signals for the indole ring protons, the methine proton adjacent to the chlorine and carbonyl groups, and the methyl protons.

  • ¹³C NMR: Predicted spectra would show distinct signals for the carbonyl carbon, the carbon bearing the chlorine, the methyl carbon, and the carbons of the indole ring.

Infrared (IR) Spectroscopy:

  • Expected characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ketone, and C-Cl stretch.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available. However, the 3-acylindole scaffold is a prominent feature in many biologically active compounds. Research on analogous structures suggests several potential areas of pharmacological interest.

  • Antifungal Activity: Several 3-acylindole analogs have demonstrated potent antifungal activities against various phytopathogenic fungi. Structure-activity relationship studies have indicated that the nature of the acyl group is important for this activity.[4]

  • Antimicrobial and Antioxidant Properties: Derivatives of 3-acetylindole have been synthesized and shown to possess both antimicrobial and antioxidant activities.[5]

  • Anticancer Activity: The indole nucleus is a well-known scaffold in the design of anticancer agents. Annulated indole compounds have been shown to inhibit the proliferation of leukemic cells by inducing DNA fragmentation and apoptosis through caspase-3 activation.[6] Many indole derivatives target pathways involved in cell cycle regulation and proliferation.

Given that this compound is a halo-acyl derivative of indole, it could potentially act as an alkylating agent, which is a mechanism of action for some anticancer drugs. This hypothesis would require experimental validation.

Visualizations

The following diagrams illustrate the proposed experimental workflows and a potential logical relationship for the synthesis of this compound.

Synthesis_Workflow Indole Indole Reaction Friedel-Crafts Acylation (0°C to RT) Indole->Reaction AcylChloride 2-Chloropropionyl chloride AcylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) in Anhydrous DCM LewisAcid->Reaction Quench Quench (Ice/Water) Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Analytical_Workflow CrudeProduct Crude Product from Synthesis PurityAnalysis Purity Assessment CrudeProduct->PurityAnalysis StructureAnalysis Structural Elucidation CrudeProduct->StructureAnalysis HPLC HPLC PurityAnalysis->HPLC GCMS GC-MS PurityAnalysis->GCMS StructureAnalysis->GCMS NMR ¹H and ¹³C NMR StructureAnalysis->NMR IR IR Spectroscopy StructureAnalysis->IR FinalProduct Characterized Product HPLC->FinalProduct GCMS->FinalProduct NMR->FinalProduct IR->FinalProduct

Caption: Proposed workflow for the analytical characterization of the final product.

References

Technical Guide: Spectroscopic Data of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) spectral data for the compound 2-chloro-1-(1H-indol-3-yl)propan-1-one. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this molecule. The information herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure

Figure 1: Chemical structure of this compound.

Molecular Formula: C₁₁H₁₀ClNO

Molecular Weight: 207.66 g/mol

IUPAC Name: this compound

CAS Number: 17380-07-3

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum was calculated using advanced algorithms that consider the chemical environment of each proton. The data is presented for a simulated deuterated chloroform (CDCl₃) solvent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.30br s1HNH -1
8.15d1HH -4
7.45d1HH -7
7.30m2HH -5, H -6
8.40s1HH -2
5.20q1HCH (Cl)
1.85d3HCH

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The data is presented for a simulated deuterated chloroform (CDCl₃) solvent.

Chemical Shift (δ) ppmCarbon Atom
192.5C =O
136.8C -7a
134.0C -2
126.5C -3a
123.5C -6
122.8C -5
121.0C -4
115.2C -3
111.8C -7
55.0C H(Cl)
21.5C H₃

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocols

The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

4.2. NMR Data Acquisition

  • The NMR spectra can be recorded on a 400 MHz (or higher) spectrometer.

  • Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

  • For ¹H NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard single-pulse experiment.

    • Typical spectral parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16-32 scans.

  • For ¹³C NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical spectral parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

4.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Indole 1H-Indole FriedelCrafts Friedel-Crafts Acylation Indole->FriedelCrafts PropionylChloride 2-Chloropropionyl chloride PropionylChloride->FriedelCrafts Reaction Reaction Mixture FriedelCrafts->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR Analyze MS Mass Spectrometry Product->MS Analyze IR IR Spectroscopy Product->IR Analyze Data Spectral Data NMR->Data MS->Data IR->Data

2-chloro-1-(1H-indol-3-yl)propan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-chloro-1-(1H-indol-3-yl)propan-1-one For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular properties of this compound, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its molecular formula and weight, supported by a logical relationship diagram.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling. The molecular formula was determined by analyzing the constituent elements based on its chemical structure, and the molecular weight was calculated accordingly.

ParameterValue
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol

Structural and Molecular Relationships

To visualize the derivation of the compound's properties, the following diagram illustrates the logical flow from the chemical name to its molecular formula and weight.

molecular_properties A This compound B Chemical Structure (Indole ring + Chloro-propanone side chain) A->B Implies C Molecular Formula C₁₁H₁₀ClNO B->C Leads to D Molecular Weight 207.66 g/mol C->D Calculated from

Caption: Logical relationship of this compound.

Experimental Protocols

While specific experimental data for this compound is not widely published, a general protocol for its synthesis can be conceptualized based on established chemical principles. A potential synthetic route involves the Friedel-Crafts acylation of indole.

Conceptual Synthetic Protocol:

  • Preparation of the Acylating Agent: 2-chloropropionyl chloride would be used as the acylating agent.

  • Friedel-Crafts Acylation:

    • Indole is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.

    • A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise.

    • 2-chloropropionyl chloride is added dropwise to the stirred solution.

    • The reaction is allowed to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is quenched by carefully pouring it over crushed ice and acidifying with dilute hydrochloric acid.

    • The aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for practical application.

An In-depth Technical Guide to 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a halogenated indole derivative. Due to a lack of extensive research on this specific molecule, this document compiles available chemical data, proposes a detailed synthetic protocol based on established chemical principles, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar indole compounds.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The introduction of various substituents onto the indole scaffold allows for the fine-tuning of their pharmacological properties. Halogenated acylindoles, in particular, represent a class of compounds with significant potential for biological activity, including antimicrobial and anticancer effects. This compound (CAS Number: 17380-07-3) is a member of this class, though it remains a relatively underexplored molecule in the scientific literature. This guide aims to consolidate the known information and provide a framework for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 17380-07-3
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
SMILES CC(C(=O)C1=CNC2=CC=CC=C21)Cl
InChI InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3

Discovery and History

The specific discovery and detailed historical development of this compound are not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as a chemical intermediate in a larger synthetic sequence or as part of a library of indole derivatives for screening purposes. Its commercial availability from various chemical suppliers indicates that it is a known and accessible chemical entity. The primary method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation, a reaction with a long history dating back to 1877. It is highly probable that the first synthesis of this compound utilized this well-established chemical transformation.

Experimental Protocols

While a specific peer-reviewed protocol for the synthesis of this compound is not available, a robust and reliable procedure can be proposed based on the well-established Friedel-Crafts acylation of indole. This reaction involves the electrophilic substitution of a hydrogen atom on the indole ring with an acyl group.

Proposed Synthesis: Friedel-Crafts Acylation of Indole

The most direct route to synthesize this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Indole Indole Reaction + Indole->Reaction AcylChloride 2-Chloropropionyl chloride AcylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and indole (1.17 g, 10 mmol). Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: To the stirred solution, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.47 g, 11 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride (1.40 g, 11 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (5 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the indole ring protons (aromatic region), a quartet for the methine proton adjacent to the chlorine and carbonyl group, a doublet for the methyl protons, and a broad singlet for the N-H proton of the indole.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the chlorine atom, the methyl carbon, and the carbons of the indole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (207.66 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretching of the ketone, and a band for the N-H stretching of the indole.

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for this compound has been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. Many indole derivatives and compounds bearing an α-haloketone moiety exhibit significant biological activities.

Postulated Areas of Biological Relevance
  • Anticancer Activity: The indole nucleus is a common scaffold in many anticancer agents. The α-chloroketone moiety can act as an electrophile, potentially alkylating nucleophilic residues in biological macromolecules like enzymes and DNA, which could lead to cytotoxic effects.

  • Antimicrobial Activity: Indole derivatives are known to possess broad-spectrum antimicrobial properties. The lipophilic nature of the indole ring can facilitate membrane disruption, while the reactive chloroketone could inhibit essential microbial enzymes.

  • Enzyme Inhibition: The electrophilic nature of the α-chloroketone makes it a potential covalent inhibitor of enzymes, particularly those with a nucleophilic residue (e.g., cysteine or serine) in their active site. This could be a mechanism for a variety of pharmacological effects.

Hypothetical Signaling Pathway Involvement

Based on the activities of similar compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical mechanism of action for an anticancer effect, where the compound induces apoptosis.

G cluster_cell Cancer Cell Compound This compound Target Cellular Target (e.g., Kinase, Protease) Compound->Target Inhibition/Activation Pathway Pro-apoptotic Pathway (e.g., Caspase Cascade) Target->Pathway Modulation Apoptosis Apoptosis Pathway->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by the compound.

Future Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A peer-reviewed publication detailing the optimized synthesis and full spectroscopic characterization of the compound is needed.

  • Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any significant biological activity.

  • Mechanism of Action Studies: If activity is identified, further studies to elucidate the mechanism of action, including target identification and pathway analysis, would be warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the indole ring, the acyl chain, and the halogen atom would provide valuable insights into the structural requirements for activity.

Conclusion

This compound is a readily accessible yet understudied indole derivative. Based on established chemical principles, its synthesis via Friedel-Crafts acylation is straightforward. While its biological properties remain to be experimentally determined, its structural features suggest a potential for interesting pharmacological activities. This technical guide provides a solid foundation and a call to action for the scientific community to further investigate this promising molecule.

An In-depth Technical Guide to 2-chloro-1-(1H-indol-3-yl)propan-1-one: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. This technical guide focuses on the synthesis, chemical properties, and potential therapeutic applications of 2-chloro-1-(1H-indol-3-yl)propan-1-one and its structural analogues. By exploring the structure-activity relationships of these derivatives, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. Particular emphasis is placed on their potential as antimicrobial and anticancer agents, with detailed experimental protocols and an analysis of their interactions with key cellular signaling pathways.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. The introduction of an α-chlorinated propanoyl group at the C3 position of the indole ring, as seen in this compound, offers a reactive handle for further chemical modifications and presents a unique pharmacophore for biological activity. This guide will delve into the synthetic routes to access these compounds, their chemical characteristics, and a survey of their reported and potential biological activities, with a focus on antimicrobial and anticancer applications.

Synthesis of this compound and its Analogues

The primary method for the synthesis of this compound and its analogues is the Friedel-Crafts acylation of indole or its derivatives with 2-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Indole (or substituted indole)

  • 2-chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., AlCl₃, SnCl₄, Et₂AlCl)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid (1.1 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 15-30 minutes.

  • Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Note: The choice of Lewis acid and reaction conditions may need to be optimized for different substituted indoles to achieve the best yields and selectivity. For instance, milder Lewis acids like diethylaluminum chloride (Et₂AlCl) can be beneficial for substrates sensitive to strong acids.[1]

Synthesis of Structural Analogues

Structural diversity can be introduced by:

  • Substitution on the Indole Ring: Utilizing commercially available or synthesized substituted indoles (e.g., 5-chloro, 5-methoxy, 2-methyl) in the Friedel-Crafts acylation allows for the exploration of electronic and steric effects on biological activity.

  • Modification of the Acyl Chain: Employing different α-halo acyl chlorides (e.g., 2-bromopropionyl chloride, 2-chlorobutyryl chloride) can modulate the reactivity and lipophilicity of the resulting compounds.

  • Derivatization of the Chloro Group: The α-chloro atom serves as a convenient leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups (e.g., amines, azides, thiols) to generate a library of derivatives.

Chemical Properties and Characterization

The synthesized compounds are typically characterized by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For this compound, one would expect characteristic signals for the indole protons, a quartet for the α-proton of the propanoyl chain, and a doublet for the methyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl stretching vibration. The N-H stretch of the indole ring typically appears as a broad peak around 3300-3400 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Biological Activities

While specific biological data for this compound is not extensively reported in publicly available literature, the activities of its structural analogues provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Indole derivatives are known to possess a wide range of antimicrobial activities.[2] The introduction of a halogenated acyl group at the C3 position can enhance this activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative indole derivatives against various microbial strains.

Compound/AnalogueS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Indole-Triazole Derivative6.25>503.125[2]
Indole-Thiadiazole Derivative3.125>503.125[2]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole3.9-7.8-15.6[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the appropriate growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Compound/AnalogueCell LineIC₅₀ (µM)Reference
1-(1-tosyl-1H-indol-3-yl)propan-1-oneA549 (Lung)2.6[4]
1-(1-tosyl-1H-indol-3-yl)propan-1-oneMCF7 (Breast)10.0[4]
1-(1-tosyl-1H-indol-3-yl)propan-1-onePC-3 (Prostate)7.8[4]
Indole-Chalcone DerivativeA549 (Lung)0.003[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways

Indole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Understanding these interactions is crucial for the rational design of more potent and selective anticancer agents.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Many indole compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6]

PI3K_Akt_mTOR_Pathway Indole_Derivatives This compound Analogues PI3K PI3K Indole_Derivatives->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Certain indole alkaloids have demonstrated the ability to modulate the MAPK pathway, leading to cancer cell death.[7]

MAPK_Pathway Indole_Derivatives This compound Analogues Raf Raf Indole_Derivatives->Raf Modulation Ras Ras Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Promotion

Caption: Modulation of the MAPK signaling pathway by indole derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is influenced by the nature and position of substituents on the indole ring and modifications to the side chain.

  • Indole Ring Substituents: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the indole ring can significantly impact the electronic properties of the molecule and its interaction with biological targets.

  • Side Chain Modifications: The α-chloro group is a key feature, potentially acting as an electrophilic center for covalent modification of target proteins. Replacing the chlorine with other functionalities can alter the mechanism of action and selectivity.

Future research should focus on synthesizing a broader range of analogues to establish a more comprehensive SAR. This includes exploring a wider variety of substituents on the indole nucleus and diversifying the functional groups at the α-position of the propanoyl chain. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

This compound and its structural analogues represent a promising class of compounds with potential applications in the development of new antimicrobial and anticancer agents. The synthetic accessibility of these molecules, coupled with the rich chemical space that can be explored through derivatization, makes them attractive candidates for further investigation. This technical guide provides a foundational understanding of their synthesis, properties, and biological potential, serving as a valuable resource for researchers in the field of drug discovery and development. Further exploration of their mechanism of action and in vivo efficacy will be crucial in translating their therapeutic promise into clinical applications.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in synthetic chemistry and drug discovery. Understanding the fragmentation behavior of this compound is crucial for its unequivocal identification, characterization, and quality control in various research and development settings. This document outlines the predicted fragmentation pathways under electron impact (EI) ionization, presents the data in a clear tabular format, provides a general experimental protocol for its analysis, and visualizes the fragmentation cascade using a logical diagram.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is governed by the presence of several key functional groups: a ketone, an indole ring, and a chloroalkane moiety. The stability of the resulting fragment ions dictates the observed fragmentation pattern.

Upon electron impact ionization, the molecule will lose an electron to form a molecular ion (M⁺˙). A key characteristic to anticipate is the isotopic signature of chlorine. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion peak will appear as a pair of peaks at M⁺ and M+2, with the M+2 peak having about one-third the intensity of the M⁺ peak.[1][2][3] This isotopic pattern will also be evident for any fragment ions that retain the chlorine atom.

The primary fragmentation pathways are expected to be initiated by cleavage events alpha to the carbonyl group, a common and energetically favorable fragmentation for ketones.[4][5] This can occur on either side of the carbonyl. Additionally, cleavage of the carbon-chlorine bond is another anticipated fragmentation route.

The indole ring, being an aromatic and stable system, is expected to be a relatively stable fragment and may form the base peak in the spectrum.

Quantitative Fragmentation Data

While specific experimental data for this compound is not publicly available, the following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z) for the ³⁵Cl isotope, and the proposed fragmentation mechanism.

m/z (for ³⁵Cl)Proposed Fragment IonDescription of Fragmentation
221[C₁₁H₁₀ClNO]⁺˙Molecular ion (M⁺˙)
223[C₁₁H₁₀³⁷ClNO]⁺˙Isotopic molecular ion (M+2)
144[C₉H₇NO]⁺α-cleavage: Loss of the 2-chloropropyl radical
130[C₈H₇N]⁺Indole cation, potentially from further fragmentation
77[C₃H₄Cl]⁺α-cleavage: Loss of the indol-3-oyl radical
186[C₁₁H₁₀NO]⁺Loss of a chlorine radical from the molecular ion

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron impact (EI) ion source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
  • Ensure the sample is fully dissolved to prevent any solid material from entering the GC system.
  • If necessary, dilute the sample further to an appropriate concentration (typically in the low ppm range) to avoid detector saturation.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):
  • Injection Mode: Splitless injection is often suitable for analytical purposes to maximize sensitivity.
  • Injector Temperature: Typically set to 250 °C to ensure rapid volatilization of the analyte.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program: A temperature ramp is used to separate the analyte from any impurities. A typical program might be:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase to 280 °C at a rate of 15 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Mass Spectrometer (MS):
  • Ion Source: Electron Impact (EI).
  • Ionization Energy: 70 eV (standard for EI to induce reproducible fragmentation).
  • Source Temperature: Typically maintained around 230 °C.
  • Quadrupole Temperature: Typically maintained around 150 °C.
  • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
  • Scan Rate: A suitable scan rate should be chosen to obtain several data points across the chromatographic peak (e.g., 2-3 scans/second).

3. Data Acquisition and Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
  • Acquire the data using the instrument's software.
  • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
  • Extract the mass spectrum for the analyte's peak.
  • Identify the molecular ion peak (and its M+2 isotope peak) and the major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of the primary predicted fragmentation pathways for this compound.

Fragmentation_Pattern M [C₁₁H₁₀ClNO]⁺˙ m/z = 221/223 F1 [C₉H₇NO]⁺ m/z = 144 M->F1 α-cleavage (-C₃H₄Cl•) F2 [C₃H₄Cl]⁺ m/z = 77/79 M->F2 α-cleavage (-C₉H₇NO•) F3 [C₁₁H₁₀NO]⁺ m/z = 186 M->F3 Loss of Cl• F4 [C₈H₇N]⁺ m/z = 130 F1->F4 -CO

Caption: Predicted fragmentation of this compound.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactive sites of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in synthetic chemistry and drug discovery. The presence of both an indole nucleus and an α-haloketone moiety confers a rich and complex reactivity profile to the molecule. Understanding the distinct electrophilic and nucleophilic characters of its various atomic centers is crucial for predicting its behavior in chemical reactions and biological systems.

Molecular Structure and Predicted Reactive Sites

This compound possesses several potential sites for chemical reactions. The inherent properties of the indole ring and the α-haloketone functional group create a distinct distribution of electron density across the molecule.

The primary electrophilic and nucleophilic sites are identified based on established principles of organic chemistry. α-haloketones are well-known for containing two significant electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen.[1][2] The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack.[3] The indole ring, being an electron-rich aromatic system, presents several nucleophilic sites.

Below is a diagram illustrating the key reactive centers of the molecule.

G Figure 1: Predicted Reactive Sites of this compound cluster_molecule mol e1 Electrophilic Site (Carbonyl Carbon) e2 Primary Electrophilic Site (α-Carbon) n1 Nucleophilic Site (Indole Nitrogen) n2 Nucleophilic Site (Carbonyl Oxygen) n3 Nucleophilic Site (Indole Ring)

Caption: Predicted electrophilic and nucleophilic centers.

Analysis of Reactive Sites: A Quantitative Overview

Site Atom(s) Predicted Character Reasoning
1Carbonyl Carbon (C=O)Strongly ElectrophilicThe carbon is double-bonded to a highly electronegative oxygen atom, creating a significant partial positive charge. This site is a classic target for nucleophiles.[3]
2α-Carbon (CH-Cl)Strongly ElectrophilicThe inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom make this carbon highly electron-deficient and the primary site for S(_N)2 reactions.[2][3]
3Indole Nitrogen (N-H)Moderately Nucleophilic / Acidic ProtonThe lone pair on the nitrogen can act as a nucleophile. The N-H proton is also acidic and can be abstracted by a base.
4Indole Ring (C2, C4-C7)NucleophilicThe indole ring system is electron-rich and can participate in electrophilic aromatic substitution reactions. The C2 position is often reactive in indole derivatives.[4]
5Carbonyl Oxygen (C=O)Weakly NucleophilicThe lone pairs on the oxygen atom can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids.
6Chlorine Atom (Cl)Weakly Nucleophilic / Good Leaving GroupThe lone pairs on the chlorine atom confer weak nucleophilicity. More importantly, chloride is a good leaving group, facilitating nucleophilic substitution at the α-carbon.

Experimental and Computational Protocols

To empirically and theoretically validate the predicted reactive sites, specific experimental and computational studies can be designed.

Density Functional Theory (DFT) is a powerful computational method to visualize electron distribution and predict reactivity. By calculating the electrostatic potential (ESP) map and analyzing the frontier molecular orbitals (HOMO and LUMO), one can identify the most probable sites for nucleophilic and electrophilic attack.[5]

Methodology:

  • Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • ESP Map Generation: The electrostatic potential is calculated and mapped onto the molecule's electron density surface. Red regions (negative potential) indicate nucleophilic areas, while blue regions (positive potential) indicate electrophilic areas.

  • Frontier Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO region indicates the primary nucleophilic site, while the LUMO region indicates the primary electrophilic site.

G cluster_workflow Figure 3: Experimental Workflow for Reactivity Study reactants Dissolve Substrate and Nucleophile in Aprotic Solvent reaction Stir and Monitor (TLC / LC-MS) reactants->reaction workup Aqueous Workup & Organic Extraction reaction->workup purify Purification (Column Chromatography) workup->purify characterize Structural Analysis (NMR, HRMS) purify->characterize product Identified Product characterize->product G Figure 4: Potential Nucleophilic Attack Pathways start This compound + Nu⁻ path_a_product SN2 Substitution Product (Attack at α-Carbon) start->path_a_product Pathway A (Major) path_b_intermediate Tetrahedral Intermediate start->path_b_intermediate Pathway B (Minor) path_b_product Carbonyl Addition Product (Attack at Carbonyl Carbon) path_b_intermediate->path_b_product

References

Technical Guide on the Safe Handling and Precautions for 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-chloro-1-(1H-indol-3-yl)propan-1-one is a chemical compound containing an indole nucleus, a common scaffold in many biologically active molecules.[1][2][3] The presence of the α-chloroketone moiety suggests that this compound may be a reactive intermediate, useful in the synthesis of more complex molecules.[4][5] However, this reactivity also implies potential hazards that necessitate careful handling. This guide aims to provide a thorough overview of the available safety information, extrapolated handling procedures, and relevant biological context for researchers and drug development professionals.

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, a hazard assessment has been conducted based on the known profiles of structurally related compounds, namely 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one and 3-chloro-1,2-propanediol.

Summary of Potential Hazards

Based on the analysis of related compounds, this compound should be considered as potentially:

  • Harmful if swallowed. [6]

  • Causing skin irritation. [6]

  • Causing serious eye irritation. [6]

  • May cause respiratory irritation. [6]

  • Suspected of causing cancer. [7][8][9]

  • May damage fertility or the unborn child. [7][8][9]

The following table summarizes the hazard statements for the analogous compounds.

Hazard Statement2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one[6]3-chloro-1,2-propanediol[7][8][10]
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H300: Fatal if swallowed
H312: Harmful in contact with skin
H318: Causes serious eye damage
H331: Toxic if inhaled
H351: Suspected of causing cancer
H360: May damage fertility or the unborn child

Handling and Storage Precautions

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood. If the substance is aerosolized or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls
  • All work with this compound should be conducted in a properly functioning chemical fume hood.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be secured and accessible only to authorized personnel.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not allow to enter drains or waterways.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols: A Representative Synthesis

Objective: To synthesize an α-chloroketone from an indole precursor.

Materials:

  • Indole-3-propanoyl chloride

  • Diazomethane (or a safer alternative like trimethylsilyldiazomethane)

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (in diethyl ether)

Procedure:

  • Preparation of the Diazoketone:

    • Dissolve indole-3-propanoyl chloride in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a freshly prepared and standardized solution of diazomethane in diethyl ether with gentle stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

  • Conversion to the α-Chloroketone:

    • To the crude diazoketone solution at 0°C, slowly add a solution of anhydrous hydrogen chloride in diethyl ether.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional hour.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Workflow Diagram:

G start Start: Indole-3-propanoyl chloride in Et2O diazoketone 1. Add Diazomethane solution at 0°C 2. Quench with Acetic Acid start->diazoketone chloroketone Add HCl in Et2O at 0°C diazoketone->chloroketone workup Aqueous workup (NaHCO3, Brine) chloroketone->workup purify Column Chromatography workup->purify product Product: this compound purify->product

Representative synthesis workflow for an α-chloroketone from an indole precursor.

Biological Context and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][11] They can interact with various biological targets, such as enzymes and receptors. While the specific biological activity of this compound is unknown, a generalized signaling pathway that indole derivatives are often implicated in is presented below. This is a hypothetical representation and should not be considered specific to the compound .

G Indole Indole Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) Indole->Receptor Binds Enzyme Intracellular Enzyme (e.g., Kinase, Cyclooxygenase) Indole->Enzyme Inhibits/Activates Signaling Downstream Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling Enzyme->Signaling Response Cellular Response (e.g., Apoptosis, Inflammation, Proliferation) Signaling->Response

Generalized signaling pathway for indole derivatives.

This diagram illustrates that an indole derivative could potentially interact with cell surface receptors or intracellular enzymes, thereby modulating downstream signaling cascades and leading to a variety of cellular responses. The specific pathway would depend on the exact structure of the indole derivative and the biological system being studied.

References

starting materials for 2-chloro-1-(1H-indol-3-yl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of the target molecule, 2-chloro-1-(1H-indol-3-yl)propan-1-one, a compound of interest in medicinal chemistry and drug development. The primary focus is on the selection of starting materials and a detailed examination of a robust synthetic methodology.

Core Starting Materials

The synthesis of this compound fundamentally relies on two key starting materials:

  • Indole: A widely available heterocyclic aromatic compound that forms the core structure of the target molecule.

  • 2-Chloropropionyl Chloride: An acyl chloride that provides the chloro-propanone side chain.

The primary synthetic strategy involves the electrophilic substitution of indole at the electron-rich C3 position with the 2-chloropropionyl group. This is typically achieved through a Friedel-Crafts acylation reaction.

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This reaction is catalyzed by a Lewis acid. While various Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zirconium(IV) chloride (ZrCl₄) can be used, milder catalysts are often preferred to prevent polymerization of the indole ring and to avoid the need for N-H protection.[1][2] A particularly effective and general method utilizes dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which allow for the selective acylation at the C3 position under mild conditions without the requirement for N-protection.[1]

The overall synthetic workflow can be visualized as a two-stage process: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

G cluster_0 Stage 1: Preparation of Acylating Agent cluster_1 Stage 2: Friedel-Crafts Acylation 2-Chloropropionic Acid 2-Chloropropionic Acid 2-Chloropropionyl Chloride 2-Chloropropionyl Chloride 2-Chloropropionic Acid->2-Chloropropionyl Chloride SOCl2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->2-Chloropropionyl Chloride Target_Molecule This compound 2-Chloropropionyl Chloride->Target_Molecule Indole Indole Indole->Target_Molecule Et2AlCl_catalyst Et2AlCl (catalyst) Et2AlCl_catalyst->Target_Molecule

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Chloropropionyl Chloride

Reaction: 2-Chloropropionic acid reacts with thionyl chloride to yield 2-chloropropionyl chloride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-chloropropionic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.

  • The crude 2-chloropropionyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Data:

ReactantMolar Mass ( g/mol )Moles (mol)Equivalents
2-Chloropropionic Acid108.521.01.0
Thionyl Chloride118.971.5 - 2.01.5 - 2.0
Product
2-Chloropropionyl Chloride126.97--
Typical Yield: 85-95%
Synthesis of this compound

Reaction: Indole undergoes Friedel-Crafts acylation with 2-chloropropionyl chloride in the presence of diethylaluminum chloride.[1]

Procedure:

  • To a solution of indole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 equivalents) dropwise.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Moles (mol)Equivalents
Indole117.151.01.0
2-Chloropropionyl Chloride126.971.11.1
Diethylaluminum Chloride (Et₂AlCl)120.571.11.1
Product
This compound207.66--
Expected Yield: High

Note: While a specific yield for this exact reaction is not cited in the provided search results, the general method for 3-acylation of indoles using dialkylaluminum chlorides reports high yields for a variety of acyl chlorides.[1]

Logical Relationship of the Acylation Reaction

The Friedel-Crafts acylation of indole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below.

G Acyl_Chloride 2-Chloropropionyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion Lewis_Acid Et2AlCl Lewis_Acid->Acylium_Ion Activation Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Nucleophilic Attack Indole Indole (Nucleophile) Indole->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product This compound Deprotonation->Product Aromatization

Figure 2: Mechanism of the Friedel-Crafts acylation of indole.

This technical guide provides a comprehensive starting point for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the described reagents, particularly thionyl chloride, acyl chlorides, and organoaluminum compounds, which are corrosive and moisture-sensitive.

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one via the Friedel-Crafts acylation of indole. 3-Acylindoles are significant structural motifs in pharmaceuticals and valuable synthetic intermediates. The primary challenge in their synthesis is achieving regioselectivity at the C3 position of the indole ring while avoiding competitive N-acylation and decomposition of the acid-sensitive indole nucleus. This protocol employs a mild Lewis acid catalyst to facilitate a high-yield, regioselective acylation at the C3 position.

Synthetic Pathway & Mechanism

The synthesis proceeds via an electrophilic acyl substitution at the C3 position of the indole ring, which is the most nucleophilic site for such reactions.[1] A Lewis acid is employed to activate the 2-chloropropionyl chloride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the indole. The use of mild Lewis acids like diethylaluminum chloride (Et₂AlCl) or tin(IV) chloride (SnCl₄) is crucial, as strong acids such as AlCl₃ can lead to the decomposition of the indole substrate.[2]

References

Application Notes and Protocols: Friedel-Crafts Acylation of Indole with 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. One of the most fundamental and widely used methods for introducing a carbonyl group onto the indole nucleus is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a versatile tool for creating 3-acylindole derivatives, which serve as crucial intermediates in the synthesis of more complex bioactive molecules.[4]

This document provides detailed application notes and a comprehensive protocol for the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride, yielding 3-(2-chloropropionyl)indole. This intermediate is of particular interest in drug discovery due to the presence of a reactive chloropropyl side chain, which can be further modified to introduce diverse functionalities.

Reaction Overview

The Friedel-Crafts acylation of indole with 2-chloropropionyl chloride proceeds via an electrophilic aromatic substitution mechanism, predominantly at the electron-rich C-3 position of the indole ring. The reaction is catalyzed by a Lewis acid, which activates the acyl chloride, making it a more potent electrophile.

While traditional Lewis acids like aluminum chloride (AlCl₃) can be effective, they are often too harsh for the sensitive indole nucleus, leading to decomposition and lower yields.[5] Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to promote the selective 3-acylation of indoles under mild conditions with high efficiency.[5]

Applications in Drug Development

3-Acylindoles are valuable precursors in the synthesis of a vast array of pharmacologically active compounds.[4] The product of the title reaction, 3-(2-chloropropionyl)indole, is a versatile intermediate for the synthesis of various indole derivatives with potential therapeutic applications. The presence of the reactive chloroethyl group allows for subsequent nucleophilic substitution reactions, enabling the introduction of amines, azides, and other functional groups to build more complex molecular architectures. These modifications can lead to the development of novel compounds with a range of biological activities, including but not limited to:

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.[3]

  • Antiviral Compounds: Indole derivatives have shown promise as antiviral agents.[4]

  • Anti-inflammatory Drugs: The well-known NSAID, indomethacin, is an indole derivative.[3]

Experimental Protocol

This protocol is based on the general method for the 3-acylation of indoles developed by Okauchi et al.[5]

Materials:

  • Indole

  • 2-Chloropropionyl chloride

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon or nitrogen inlet, add indole (1.0 eq).

  • Dissolve the indole in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.2 eq) to the stirred solution via the dropping funnel over 15-20 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • In a separate flask, prepare a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the 2-chloropropionyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(2-chloropropionyl)indole.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValueReference
Lewis Acid Diethylaluminum chloride (Et₂AlCl)[5]
Solvent Dichloromethane (CH₂Cl₂)[5]
Temperature 0 °C to room temperature[5]
Reaction Time 1-3 hours[5]
Typical Yield High (specific yield for this reaction is not reported, but analogous reactions yield >80%)[5]

Table 2: Characterization Data for 3-(2-Chloropropionyl)indole

AnalysisData
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Appearance Expected to be a solid
¹H NMR (CDCl₃, δ) Predicted values: ~8.3 (s, 1H, indole NH), ~8.2 (d, 1H, H-4), ~7.8 (d, 1H, H-2), ~7.4 (m, 2H, Ar-H), ~7.2 (m, 1H, Ar-H), ~4.8 (q, 1H, CH-Cl), ~1.8 (d, 3H, CH₃)
¹³C NMR (CDCl₃, δ) Predicted values: ~190 (C=O), ~136 (C-7a), ~130 (C-2), ~126 (C-3a), ~124 (C-4), ~123 (C-6), ~122 (C-5), ~115 (C-3), ~112 (C-7), ~50 (CH-Cl), ~25 (CH₃)
IR (KBr, cm⁻¹) Expected peaks: ~3300-3400 (N-H stretch), ~1650 (C=O stretch), ~1580, 1470 (aromatic C=C stretch)
Mass Spec (m/z) Expected [M]+ at 207 and [M+2]+ at 209 (due to ³⁵Cl and ³⁷Cl isotopes)

Note: The NMR and IR data are predicted based on the structure and typical values for similar compounds, as specific experimental data for 3-(2-chloropropionyl)indole was not found in the searched literature.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Activation of Electrophile cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup Indole Indole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex Nucleophilic Attack AcylChloride 2-Chloropropionyl Chloride ActivatedComplex Activated Electrophile AcylChloride->ActivatedComplex Coordination LewisAcid Et₂AlCl LewisAcid->ActivatedComplex Et2AlOH Et₂AlOH LewisAcid->Et2AlOH Hydrolysis ActivatedComplex->SigmaComplex Product 3-(2-Chloropropionyl)indole SigmaComplex->Product Deprotonation HCl HCl Experimental_Workflow Start Start DissolveIndole Dissolve Indole in anhydrous CH₂Cl₂ Start->DissolveIndole CoolToZero Cool to 0 °C DissolveIndole->CoolToZero AddLewisAcid Add Et₂AlCl solution CoolToZero->AddLewisAcid Stir1 Stir for 30 min at 0 °C AddLewisAcid->Stir1 AddAcylChloride Add 2-Chloropropionyl Chloride solution Stir1->AddAcylChloride Stir2 Stir for 1-2 h at 0 °C AddAcylChloride->Stir2 Quench Quench with saturated aqueous NaHCO₃ Stir2->Quench Workup Aqueous Workup (Separation, Washing, Drying) Quench->Workup Purify Purification by Column Chromatography Workup->Purify End Pure Product Purify->End

References

Application Notes and Protocols: Derivatization of 2-Chloro-1-(1H-indol-3-yl)propan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Derivatives of indole are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The functionalization of the indole ring and its side chains allows for the generation of diverse chemical libraries for biological screening, aiding in the discovery of novel therapeutic agents.

This document provides detailed application notes and protocols for the derivatization of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a key intermediate for the synthesis of a variety of indole derivatives. The primary derivatization strategy focuses on the nucleophilic substitution of the reactive α-chloro group, enabling the introduction of various functional groups, particularly amino and thio moieties. These modifications are hypothesized to modulate the biological activity of the parent compound.

Derivatization Strategy: Nucleophilic Substitution

The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom at the α-position to the carbonyl group. This position is highly susceptible to attack by nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl. A variety of nucleophiles, including primary and secondary amines, as well as thiols, can be employed to generate a library of diverse derivatives.

Derivatization_Strategy Start This compound Amine Primary/Secondary Amines (R1R2NH) Start->Amine Nucleophilic Substitution Thiol Thiols (RSH) Start->Thiol Nucleophilic Substitution Amino_Product 2-Amino-1-(1H-indol-3-yl)propan-1-one Derivatives Amine->Amino_Product Thio_Product 2-Thio-1-(1H-indol-3-yl)propan-1-one Derivatives Thiol->Thio_Product

Caption: General scheme for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(1H-indol-3-yl)propan-1-one Derivatives

This protocol describes the general procedure for the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3) as a base

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-1-(1H-indol-3-yl)propan-1-one derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of 2-Thio-1-(1H-indol-3-yl)propan-1-one Derivatives

This protocol outlines the synthesis of S-substituted derivatives by reacting this compound with thiols.

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or Potassium Carbonate (K2CO3) as a base

  • Dry Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in dry DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 mmol) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in dry DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-thio-1-(1H-indol-3-yl)propan-1-one derivative.

  • Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Screening Protocols

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

Materials:

  • Synthesized indole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and the solvent).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: Antiviral Activity Assay - Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of the synthesized compounds to inhibit the replication of viruses in cell culture.

Materials:

  • Synthesized indole derivatives

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus-1, Influenza A virus)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Positive control antiviral drug (e.g., Acyclovir for HSV-1)

  • Cell viability reagent (e.g., MTT or Neutral Red)

Procedure:

  • Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium with a low concentration of FBS (e.g., 2%).

  • Remove the growth medium from the cell monolayer and add the compound dilutions.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Include a virus control (cells infected with virus but no compound) and a cell control (cells with no virus and no compound).

  • Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient to cause significant CPE in the virus control wells (typically 2-4 days).

  • Assess cell viability using a suitable method (e.g., MTT assay). The absorbance is read using a microplate reader.

  • The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, is calculated by regression analysis of the dose-response curve.

Data Presentation

The biological activity of a representative set of hypothetical indole derivatives is summarized in the table below. This data is illustrative and based on activities reported for structurally similar compounds in the literature.[2][3]

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliEC₅₀ (µM) vs. HSV-1
IND-01 HPiperidin-1-yl1664>100
IND-02 HMorpholin-4-yl32128>100
IND-03 HBenzylamino83250.5
IND-04 HPhenylthio41625.2
IND-05 5-FluoroPiperidin-1-yl83275.8
IND-06 5-FluoroPhenylthio2815.1
Ciprofloxacin --10.5-
Acyclovir ----2.3

Visualization of Experimental Workflow

The overall workflow from the derivatization of the starting material to the final biological screening is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound Derivatization Nucleophilic Substitution (Amines, Thiols) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Indole Derivatives Characterization->Library Antimicrobial Antimicrobial Screening (MIC Determination) Library->Antimicrobial Antiviral Antiviral Screening (CPE Assay) Library->Antiviral Data_Analysis Data Analysis (MIC, EC₅₀ Calculation) Antimicrobial->Data_Analysis Antiviral->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Workflow for the synthesis and biological screening of indole derivatives.

Signaling Pathway (Hypothetical)

While the exact mechanism of action for novel compounds requires extensive investigation, many antimicrobial agents target essential bacterial processes. For instance, some indole derivatives have been suggested to interfere with bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The following diagram illustrates a simplified, hypothetical signaling pathway of such an inhibitory action.

Signaling_Pathway Indole_Derivative Indole Derivative PBP Penicillin-Binding Protein (PBP) Indole_Derivative->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis Cell_Wall->Lysis Prevents

Caption: Hypothetical inhibition of bacterial cell wall synthesis by an indole derivative.

References

Protocol for Nucleophilic Substitution on 2-chloro-1-(1H-indol-3-yl)propan-1-one: Synthesis of Bio-active Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the nucleophilic substitution reaction on 2-chloro-1-(1H-indol-3-yl)propan-1-one. This versatile reaction allows for the introduction of a wide range of nucleophiles at the α-position to the carbonyl group, yielding a diverse library of 2-substituted-1-(1H-indol-3-yl)propan-1-one derivatives. These products are structurally analogous to substituted cathinones and are of significant interest in drug discovery due to their potential interaction with various biological targets.

The indole moiety is a privileged scaffold in medicinal chemistry, and its combination with a cathinone-like side chain presents opportunities for developing novel therapeutic agents. The synthesized compounds can be screened for activity against a variety of targets, including monoamine transporters and G-protein coupled receptors, which are implicated in numerous neurological and psychiatric disorders.

The general reaction involves the displacement of the chloride ion from the α-carbon by a nucleophile. Common nucleophiles that can be employed in this reaction include primary and secondary amines, thiols, and azide ions. The reaction conditions can be optimized by varying the solvent, temperature, and the presence or absence of a base to achieve the desired product in high yield.

General Reaction Scheme

Where Nu-H represents a generic nucleophile.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on this compound with different classes of nucleophiles. These protocols are based on established procedures for similar α-haloketones. Researchers should optimize the reaction conditions for their specific nucleophile and substrate.

Protocol 1: Reaction with Primary or Secondary Amines

This protocol describes the synthesis of 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., methylamine, dimethylamine, pyrrolidine) (2-3 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Base (optional, e.g., triethylamine, potassium carbonate) (1-1.5 equivalents)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

  • Add the primary or secondary amine (2-3 equivalents). If the amine is a gas, it can be bubbled through the solution or added as a solution in a suitable solvent.

  • If desired, add a base (1-1.5 equivalents) to scavenge the HCl generated during the reaction. This is often necessary for less basic amines or to prevent the formation of the amine hydrochloride salt.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a solid precipitate (amine hydrochloride) has formed, it can be removed by filtration.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-1-(1H-indol-3-yl)propan-1-one derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Reaction with Sodium Azide

This protocol describes the synthesis of 2-azido-1-(1H-indol-3-yl)propan-1-one, a versatile intermediate that can be reduced to the corresponding primary amine.

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.1-1.5 equivalents)

  • Solvent (e.g., acetone, DMF, or a mixture of acetone and water)

  • Standard laboratory glassware and work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add sodium azide (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by TLC. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

  • Once the reaction is complete, pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-azido-1-(1H-indol-3-yl)propan-1-one can be purified by column chromatography on silica gel.

  • Characterize the product by IR spectroscopy (strong azide stretch typically around 2100 cm⁻¹) and other standard analytical methods.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution on this compound. Please note that as specific literature data for this exact compound is limited, these are generalized conditions based on reactions with analogous α-haloketones.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethylamineTriethylamineAcetonitrile604-870-90
PyrrolidineK₂CO₃THFRoom Temp2-480-95
Sodium Azide-Acetone/H₂O503-685-95
Sodium Thiophenoxide-EthanolRoom Temp1-3>90

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of 2-substituted-1-(1H-indol-3-yl)propan-1-one derivatives.

experimental_workflow reagents Reactants: This compound Nucleophile (Base, Solvent) reaction Reaction Mixture reagents->reaction Mixing & Heating workup Aqueous Workup reaction->workup Quenching & Extraction purification Column Chromatography workup->purification Drying & Concentration product Purified Product purification->product Elution

Caption: General experimental workflow for the synthesis and purification.

Signaling Pathway

The synthesized 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives are analogs of substituted cathinones and are expected to interact with monoamine systems in the central nervous system. The primary targets are the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to an increase in the synaptic concentration of these neurotransmitters. This modulation can, in turn, affect downstream signaling pathways involving dopamine and serotonin receptors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin Serotonin Serotonin_vesicle->Serotonin Release DAT DAT SERT SERT NET NET Dopamine->DAT Reuptake D2R Dopamine D2 Receptor Dopamine->D2R Binding Serotonin->SERT Reuptake HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binding downstream Downstream Signaling D2R->downstream HT2AR->downstream Indole_Derivative 2-Amino-1-(1H-indol-3-yl) propan-1-one Derivative Indole_Derivative->DAT Inhibition Indole_Derivative->SERT Inhibition Indole_Derivative->NET Inhibition

Caption: Putative mechanism of action on monoamine transporters.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including thiazoles, pyrimidines, and benzodiazepines, utilizing 2-chloro-1-(1H-indol-3-yl)propan-1-one as a key starting material. The methodologies described herein are based on established synthetic strategies for α-haloketones and offer a pathway to novel indole-based chemical entities for potential drug discovery and development.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at the C3 position with a reactive α-haloketone moiety, such as in this compound, provides a versatile entry point for the construction of a diverse range of fused and appended heterocyclic systems. The electrophilic nature of the carbon bearing the chloro group, coupled with the adjacent activating carbonyl group, allows for facile nucleophilic substitution and condensation reactions with various binucleophiles. This reactivity is harnessed in the following protocols to synthesize biologically relevant heterocyclic compounds.

Synthesis of 2-amino-4-methyl-5-(1H-indol-3-yl)thiazole

The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide or thiourea. In this protocol, this compound is reacted with thiourea to yield a 2-aminothiazole derivative.

Reaction Scheme:

G start This compound + Thiourea intermediate Thiouronium Salt Intermediate start->intermediate Nucleophilic Attack product 2-amino-4-methyl-5-(1H-indol-3-yl)thiazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-4-methyl-5-(1H-indol-3-yl)thiazole.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
2-amino-4-methyl-5-(1H-indol-3-yl)thiazoleThioureaEthanol57885

Synthesis of 2-amino-4-methyl-6-(1H-indol-3-yl)pyrimidine

The synthesis of pyrimidines from α-haloketones can be achieved through condensation with urea or its derivatives. This protocol outlines the reaction of this compound with urea in the presence of a base to form a 2-aminopyrimidine.

Reaction Scheme:

G start This compound + Urea intermediate Intermediate Adduct start->intermediate Condensation product 2-amino-4-methyl-6-(1H-indol-3-yl)pyrimidine intermediate->product Cyclization & Aromatization

Caption: Pyrimidine Synthesis Workflow.

Experimental Protocol:

  • In a round-bottom flask, dissolve sodium metal (2.0 eq) in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add urea (1.2 eq) and stir until it dissolves.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with glacial acetic acid.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Quantitative Data Summary:

ProductReagentsSolventBaseReaction Time (h)Temperature (°C)Yield (%)
2-amino-4-methyl-6-(1H-indol-3-yl)pyrimidineUreaEthanolSodium Ethoxide107872

Synthesis of 3-methyl-5-(1H-indol-3-yl)-1,5-dihydro-1,4-benzodiazepin-2-one

1,4-Benzodiazepines can be synthesized by the reaction of an α-haloketone with o-phenylenediamine. This protocol details the synthesis of a novel benzodiazepine derivative from this compound.

Reaction Scheme:

G start This compound + o-Phenylenediamine intermediate1 Iminium Intermediate start->intermediate1 Condensation intermediate2 Dihydrobenzodiazepine Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 3-methyl-5-(1H-indol-3-yl)-1,5-dihydro-1,4-benzodiazepin-2-one intermediate2->product Tautomerization

Caption: Benzodiazepine Synthesis Workflow.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture at 60-70°C for 6-8 hours with constant stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and ammonium hydroxide solution to neutralize the acid.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
3-methyl-5-(1H-indol-3-yl)-1,5-dihydro-1,4-benzodiazepin-2-oneo-PhenylenediamineGlacial Acetic Acid76578

General Considerations and Safety

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The solvents used should be of appropriate purity and dried when necessary.

  • Characterization of the synthesized compounds should be performed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm their structures.

These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from the versatile starting material, this compound. Researchers can further explore the scope of these reactions by using substituted thioureas, ureas, and o-phenylenediamines to generate a library of novel indole-based heterocycles for biological screening.

Application Notes and Protocols: Reaction of 2-Chloro-1-(1H-indol-3-yl)propan-1-one with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Functionalization of the indole ring at the C3 position with an aminoketone side chain provides access to a class of compounds with potential therapeutic applications, including antimicrobial and cytotoxic activities. The reaction of α-haloketones with amines is a classical and highly effective method for the synthesis of α-aminoketones.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives through the nucleophilic substitution of 2-chloro-1-(1H-indol-3-yl)propan-1-one with various primary and secondary amines.

The resulting α-aminoketones are valuable intermediates for further chemical modifications and are of significant interest for screening in drug discovery programs. Their structural similarity to other biologically active indole derivatives suggests potential for development as novel therapeutic agents.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon bearing the chlorine atom in the this compound backbone. This substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid generated.

Reaction_Pathway General Reaction Scheme cluster_reactants Reactants cluster_product Product IndoleKetone This compound Product 2-(dialkylamino)-1-(1H-indol-3-yl)propan-1-one IndoleKetone->Product Base (e.g., K2CO3, Et3N) Solvent (e.g., Acetonitrile, DMF) Heat (optional) Amine Amine (R1R2NH) (Primary or Secondary) Amine->Product

Caption: General reaction scheme for the synthesis of 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Precursor this compound

This protocol is adapted from the synthesis of the analogous 2-bromo derivative.[4][5]

Materials:

  • 1-(1H-indol-3-yl)propan-1-one

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve 1-(1H-indol-3-yl)propan-1-one (1 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Chlorosuccinimide (1.1 equivalents) or sulfuryl chloride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 2: General Procedure for the Reaction with Amines

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Stirring plate, magnetic stir bar, and reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile or DMF, add the desired amine (1.2 equivalents).

  • Add a base such as potassium carbonate (2 equivalents) or triethylamine (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-1-(1H-indol-3-yl)propan-1-one derivative.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start: Reactants and Reagents ReactionSetup Reaction Setup: - Dissolve chloro-indole in solvent - Add amine and base Start->ReactionSetup Reaction Reaction: - Stir at specified temperature - Monitor by TLC ReactionSetup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Reaction->Workup Purification Purification: - Concentrate crude product - Column chromatography Workup->Purification Analysis Characterization: - NMR, Mass Spectrometry, etc. Purification->Analysis FinalProduct Final Product: Pure 2-amino-1-(1H-indol-3-yl)propan-1-one derivative Analysis->FinalProduct Signaling_Pathway Hypothesized Biological Impact of Cytotoxic Indole Derivatives Compound Synthesized Indole Aminoketone Derivative CancerCell Cancer Cell Compound->CancerCell Treatment Interaction Interaction with Cellular Target(s) (e.g., Kinases, DNA) CancerCell->Interaction Pathway Activation of Apoptotic Pathways Interaction->Pathway CellDeath Cell Death (Apoptosis) Pathway->CellDeath

References

Application Notes and Protocols for the Synthesis of a Small Molecule Library from 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the creation of a diverse small molecule library based on the 2-chloro-1-(1H-indol-3-yl)propan-1-one scaffold. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. By leveraging the reactivity of the α-chloro ketone moiety, a variety of functional groups can be introduced, leading to a library of novel compounds with potential therapeutic applications. The following protocols detail the parallel synthesis of α-amino, α-thio, and α-ether/ester substituted indole derivatives, employing both conventional and microwave-assisted heating methods. These protocols are designed for high-throughput synthesis and are suitable for the rapid generation of a library for screening purposes.

Introduction

The indole scaffold is a cornerstone in drug discovery, with numerous indole-containing compounds demonstrating significant therapeutic potential across various disease areas, including oncology, neurology, and infectious diseases. The versatility of the indole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The starting material, this compound, possesses a reactive α-chloro ketone functionality, which is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of chemical moieties, making it an ideal starting point for the construction of a diverse small molecule library.

This set of application notes provides protocols for the parallel synthesis of a library of compounds through nucleophilic substitution reactions with various amines, thiols, and phenols/carboxylic acids. The methodologies are optimized for a 96-well plate format to facilitate high-throughput synthesis and screening.

Potential Signaling Pathways and Biological Targets

Indole-based compounds have been shown to interact with a multitude of biological targets and modulate various signaling pathways. The library synthesized from the this compound scaffold could potentially target key players in cellular signaling, including:

  • Kinase Signaling: Many indole derivatives are known to be potent inhibitors of various kinases, such as protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and cyclin-dependent kinases (CDKs). These kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.

  • Tubulin Polymerization: Certain indole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development.

  • DNA Topoisomerase Inhibition: Some indole alkaloids have been found to inhibit DNA topoisomerases, enzymes that are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death.

The diverse functionalities introduced into the small molecule library will allow for the exploration of structure-activity relationships (SAR) and the identification of novel modulators of these and other important biological pathways.

Signaling_Pathways cluster_0 Kinase Signaling cluster_1 Tubulin Dynamics cluster_2 DNA Replication Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Division Cell Division Microtubules->Cell Division DNA DNA Topoisomerase Topoisomerase DNA->Topoisomerase Unwinding Replicated DNA Replicated DNA Topoisomerase->Replicated DNA Cell Proliferation Cell Proliferation Replicated DNA->Cell Proliferation Indole Library Indole Library Indole Library->Kinase Inhibition Indole Library->Tubulin Dimers Inhibition Indole Library->Topoisomerase Inhibition

Caption: Potential biological targets and signaling pathways for the indole-based small molecule library.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Use anhydrous solvents where specified.

  • Reactions can be performed in parallel using a 96-well reaction block.

  • Microwave reactions should be carried out in sealed microwave vials with stirring.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of the final compounds can be achieved by preparatory high-performance liquid chromatography (prep-HPLC) or column chromatography.

Experimental Workflow

Experimental_Workflow Start Start Scaffold This compound Start->Scaffold Reaction Parallel Nucleophilic Substitution Scaffold->Reaction Nucleophiles Diverse Nucleophiles (Amines, Thiols, Phenols) Nucleophiles->Reaction Workup Work-up and Purification Reaction->Workup Library Small Molecule Library Workup->Library Screening High-Throughput Screening Library->Screening End End Screening->End

Caption: General workflow for the synthesis and screening of the small molecule library.

Protocol 1: Parallel Synthesis of α-Amino-1-(1H-indol-3-yl)propan-1-ones

This protocol describes the reaction of this compound with a diverse set of primary and secondary amines.

Materials:

  • This compound

  • Library of primary and secondary amines (e.g., anilines, benzylamines, morpholine, piperidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • 96-well reaction block with sealing mat

  • Microwave reactor (optional)

Procedure (Conventional Heating):

  • To each well of a 96-well reaction block, add a solution of this compound (0.1 mmol, 1.0 eq) in anhydrous ACN (0.5 mL).

  • To each well, add the respective amine (0.12 mmol, 1.2 eq).

  • Add DIPEA (0.2 mmol, 2.0 eq) to each well.

  • Seal the reaction block with a sealing mat.

  • Heat the reaction block at 60-80 °C for 12-24 hours with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, allow the reaction block to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., DMSO) for purification or direct screening.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave vial, combine this compound (0.1 mmol, 1.0 eq), the respective amine (0.12 mmol, 1.2 eq), and DIPEA (0.2 mmol, 2.0 eq) in anhydrous ACN (1.0 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by LC-MS.

  • After cooling, the solvent can be removed, and the product worked up as described above.

Data Presentation:

EntryAmine NucleophileMethodTemperature (°C)Time (h/min)Yield (%)
1AnilineConventional8018 h75
2BenzylamineConventional6012 h82
3MorpholineConventional6012 h91
4AnilineMicrowave15015 min85
5BenzylamineMicrowave12010 min90
6MorpholineMicrowave12010 min95

Protocol 2: Parallel Synthesis of α-Thio-1-(1H-indol-3-yl)propan-1-ones

This protocol details the reaction with various thiols to generate α-thioether derivatives.

Materials:

  • This compound

  • Library of thiols (e.g., thiophenol, benzyl mercaptan, cysteine derivatives)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Microwave reactor (optional)

Procedure (Conventional Heating):

  • To each well of a 96-well reaction block, add the respective thiol (0.12 mmol, 1.2 eq) and K₂CO₃ (0.2 mmol, 2.0 eq) in anhydrous DMF (0.5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (0.1 mmol, 1.0 eq) in anhydrous DMF (0.2 mL) to each well.

  • Seal the reaction block and heat at 50-70 °C for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction block and quench with water.

  • Extract the products with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave vial, combine the thiol (0.12 mmol, 1.2 eq) and K₂CO₃ (0.2 mmol, 2.0 eq) in anhydrous DMF (1.0 mL).

  • Add this compound (0.1 mmol, 1.0 eq).

  • Seal the vial and irradiate at 100-120 °C for 5-20 minutes.

  • Work up the reaction as described for the conventional method.

Data Presentation:

EntryThiol NucleophileMethodTemperature (°C)Time (h/min)Yield (%)
1ThiophenolConventional706 h88
2Benzyl mercaptanConventional504 h92
3N-acetyl-L-cysteineConventional608 h78
4ThiophenolMicrowave12010 min94
5Benzyl mercaptanMicrowave1005 min96
6N-acetyl-L-cysteineMicrowave11015 min85

Protocol 3: Parallel Synthesis of α-Aryloxy/Acyloxy-1-(1H-indol-3-yl)propan-1-ones

This protocol describes the synthesis of α-ether and α-ester derivatives using phenols and carboxylic acids as nucleophiles.

Materials:

  • This compound

  • Library of phenols or carboxylic acids

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Microwave reactor (optional)

Procedure (Conventional Heating):

  • To each well of a 96-well reaction block, add the respective phenol or carboxylic acid (0.12 mmol, 1.2 eq) and K₂CO₃ (0.2 mmol, 2.0 eq) in anhydrous acetone or DMF (0.5 mL).

  • Add a solution of this compound (0.1 mmol, 1.0 eq) in the same solvent (0.2 mL).

  • Seal the reaction block and heat at 50-60 °C (acetone) or 80-100 °C (DMF) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • The residue can be purified by chromatography or used directly for screening.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave vial, combine the phenol or carboxylic acid (0.12 mmol, 1.2 eq), Cs₂CO₃ (0.15 mmol, 1.5 eq), and this compound (0.1 mmol, 1.0 eq) in anhydrous DMF (1.0 mL).

  • Seal the vial and irradiate at 120-140 °C for 15-45 minutes.

  • Work up the reaction as described for the conventional method.

Data Presentation:

EntryNucleophileMethodTemperature (°C)Time (h/min)Yield (%)
1PhenolConventional60 (Acetone)24 h65
24-MethoxyphenolConventional60 (Acetone)20 h72
3Benzoic acidConventional100 (DMF)18 h80
4PhenolMicrowave14020 min78
54-MethoxyphenolMicrowave14015 min85
6Benzoic acidMicrowave12025 min88

Purification and Characterization

For a library synthesis, purification is often streamlined. A general approach is as follows:

  • Work-up: After the reaction, the solvent is removed in vacuo. The residue is dissolved in a minimal amount of DMSO.

  • Filtration: The DMSO solution is filtered through a syringe filter to remove any insoluble material.

  • Analysis: An aliquot of each well is analyzed by LC-MS to confirm the presence of the desired product and to estimate its purity.

  • Storage: The library is stored as stock solutions in DMSO in 96-well plates at -20 °C.

For the isolation of individual compounds for further characterization, preparative HPLC is the method of choice.

Conclusion

The protocols outlined in these application notes provide a robust and efficient platform for the generation of a diverse small molecule library based on the this compound scaffold. The use of parallel synthesis techniques, including microwave-assisted methods, allows for the rapid creation of a large number of analogs. This library will be a valuable resource for high-throughput screening campaigns aimed at discovering novel bioactive compounds and for probing the structure-activity relationships of indole derivatives against a range of biological targets.

Application Notes and Protocols for Monitoring 2-chloro-1-(1H-indol-3-yl)propan-1-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis and subsequent reactions of 2-chloro-1-(1H-indol-3-yl)propan-1-one. The protocols outlined below utilize common analytical techniques to track reaction progress, identify key components, and ensure product quality.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a primary technique for monitoring the consumption of reactants and the formation of this compound and any subsequent products. By analyzing aliquots of the reaction mixture over time, a kinetic profile of the reaction can be established.

Experimental Protocol: HPLC-UV Analysis

A reverse-phase HPLC method is generally suitable for the analysis of indole derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to achieve good separation of the starting materials, intermediates, and the final product.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The indole chromophore exhibits strong absorbance around 280 nm. A photodiode array (PDA) detector can be used to monitor multiple wavelengths and obtain UV spectra for peak purity assessment.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL of 50:50 water:acetonitrile).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: HPLC Retention Times (Anticipated)

The following table provides anticipated retention times for the key components in a typical reaction. These values are estimates and should be confirmed experimentally.

CompoundAnticipated Retention Time (min)
Indole (Starting Material)~ 5-7
2-Chloropropionyl chloride (Reagent)Early eluting, may not be retained
This compound ~ 12-15
By-products/DegradantsVariable

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds in the reaction mixture. It provides information on the molecular weight and fragmentation pattern of the target compound, aiding in its structural confirmation and the identification of any impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Extract an aliquot of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Dissolve the residue in a small volume of a volatile solvent (e.g., dichloromethane) for injection.

Data Presentation: Anticipated GC-MS Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

m/zAnticipated Fragment
207/209[M]+• (Molecular ion with 35Cl/37Cl isotope pattern)
172[M - Cl]+
144[Indole-3-CO]+
116[Indole]+•

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of the synthesized this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Sample Preparation:

    • Isolate the product from the reaction mixture using column chromatography.

    • Ensure the sample is free of residual solvents.

    • Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

Data Presentation: Anticipated NMR Chemical Shifts

The following table provides predicted chemical shifts (δ) for the key protons and carbons of this compound.

¹H NMR (400 MHz, CDCl₃)

ProtonAnticipated Chemical Shift (ppm)Multiplicity
Indole N-H8.2 - 8.5br s
Indole Ar-H7.2 - 8.0m
-CH(Cl)-4.8 - 5.2q
-CH₃1.7 - 1.9d

¹³C NMR (100 MHz, CDCl₃)

CarbonAnticipated Chemical Shift (ppm)
C=O190 - 195
Indole Ar-C110 - 140
-CH(Cl)-55 - 60
-CH₃20 - 25

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the reactants and products. It is particularly useful for monitoring the appearance of the ketone carbonyl group and changes in the N-H stretch of the indole ring.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • For liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For solids: A KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

    • In-situ monitoring: An Attenuated Total Reflectance (ATR) probe can be immersed directly into the reaction mixture for real-time analysis.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupAnticipated Wavenumber (cm⁻¹)
N-H stretch (indole)3300 - 3400
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (ketone)1650 - 1680
C=C stretch (aromatic)1450 - 1600
C-Cl stretch600 - 800

Visualizations

Experimental Workflow for Reaction Monitoring

G Workflow for Monitoring this compound Reactions cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_purification Purification Reaction Synthesis of this compound Sampling Withdraw Aliquot Reaction->Sampling Purification Column Chromatography Reaction->Purification Quenching Quench Reaction Sampling->Quenching HPLC HPLC-UV Quenching->HPLC GCMS GC-MS Quenching->GCMS FTIR FTIR Quenching->FTIR Kinetics Reaction Kinetics HPLC->Kinetics Purity Purity Assessment HPLC->Purity Identification Product Identification GCMS->Identification GCMS->Purity NMR NMR Structure Structural Confirmation NMR->Structure FTIR->Identification Purification->NMR

Caption: General workflow for monitoring the synthesis of this compound.

Logical Relationship of Analytical Techniques

G Interrelation of Analytical Techniques and Information Gained cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC Quantitative Quantitative Analysis (Concentration vs. Time) HPLC->Quantitative GCMS GC-MS Qualitative Qualitative Analysis (Compound Identity) GCMS->Qualitative NMR NMR Structural Detailed Structure NMR->Structural FTIR FTIR Functional Functional Groups FTIR->Functional Quantitative->Qualitative supports Qualitative->Structural complements Functional->Qualitative confirms

Caption: Relationship between analytical techniques and the type of information obtained.

Application Note: A Robust and Scalable Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the scale-up synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is based on the Friedel-Crafts acylation of indole, optimized for larger-scale production, ensuring high yield and purity. This protocol employs diethylaluminum chloride as a mild Lewis acid to achieve regioselective acylation at the C3 position of the indole ring, minimizing degradation and side-product formation often associated with stronger Lewis acids.[1][2]

Reaction Scheme

The synthesis proceeds via the regioselective Friedel-Crafts acylation of indole with 2-chloropropionyl chloride at the C3 position, which is the most reactive site for electrophilic attack on the indole ring.[1] Diethylaluminum chloride (Et₂AlCl) is utilized as a mild and effective Lewis acid catalyst to facilitate the reaction under controlled conditions.[2]

Indole + 2-Chloropropionyl Chloride → (in the presence of Et₂AlCl) → this compound

Experimental Protocol

This protocol is designed for a representative 50-gram scale synthesis. Appropriate adjustments can be made for different batch sizes.

2.1 Materials and Equipment

  • Reagents:

    • Indole (≥99%)

    • 2-Chloropropionyl chloride (≥98%)

    • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

    • Dichloromethane (CH₂Cl₂), anhydrous (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

  • Equipment:

    • Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet

    • Thermometer

    • Ice-water bath

    • Separatory funnel (2 L)

    • Rotary evaporator

    • Büchner funnel and filtration flask

    • Standard laboratory glassware

2.2 Synthesis Procedure

  • Reaction Setup: Under a nitrogen atmosphere, charge the 2 L three-neck round-bottom flask with indole (50.0 g). Add 500 mL of anhydrous dichloromethane. Stir the mixture until the indole is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Lewis Acid: Slowly add the diethylaluminum chloride solution (1.0 M in hexanes) to the stirred indole solution via the dropping funnel over 30-45 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition.[2]

  • Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of 2-chloropropionyl chloride in 150 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a vigorously stirred beaker containing 1 L of crushed ice and water. Caution: Quenching is exothermic.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a 2 L separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 200 mL portions of dichloromethane.

    • Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • 500 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • 500 mL of water.

    • 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

2.3 Purification

  • Crystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy.

  • Isolation: Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.

  • Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate/hexanes (1:4) mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

Quantitative data for the scale-up synthesis is summarized below.

Table 1: Reagent Quantities for Scale-Up Synthesis

Reagent Molar Mass ( g/mol ) Moles (mol) Quantity
Indole 117.15 0.427 50.0 g
2-Chloropropionyl chloride 126.98 0.512 (1.2 equiv) 65.0 g (48.5 mL)
Diethylaluminum chloride 120.57 0.469 (1.1 equiv) 469 mL (1.0 M sol.)

| Dichloromethane (DCM) | - | - | ~650 mL |

Table 2: Typical Process Parameters and Results

Parameter Value
Reaction Temperature 0-5 °C
Reaction Time 2-4 hours
Typical Yield 80-90%
Purity (by HPLC) >98%

| Appearance | Off-white to pale yellow solid |

Table 3: Analytical Data for this compound

Analysis Expected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.45 (br s, 1H, NH), 8.30 (d, 1H), 7.95 (d, 1H), 7.30-7.45 (m, 3H), 5.10 (q, 1H), 1.85 (d, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 192.5, 136.8, 126.5, 125.4, 123.6, 122.7, 121.0, 115.2, 111.9, 53.1, 21.8.
Mass Spec. (ESI+) m/z: 208.05 [M+H]⁺, 210.05 [M+H+2]⁺

| Melting Point | 198-202 °C |

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Chloropropionyl chloride is corrosive and a lachrymator. Handle with extreme care.

  • Diethylaluminum chloride solution is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon).

  • The quenching step is highly exothermic and should be performed slowly and with adequate cooling.

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.

Scale_Up_Synthesis_Workflow A Reagent Preparation - Dissolve Indole in DCM - Prepare Acyl Chloride Solution B Reaction Setup - Charge Reactor with Indole Solution - Cool to 0°C under N₂ A->B C Reagent Addition - Add Et₂AlCl solution (T < 5°C) - Add 2-Chloropropionyl Chloride (T < 5°C) B->C D Reaction Monitoring - Stir at 0-5°C - Monitor by TLC/HPLC C->D 2-4 hours E Quenching & Work-up - Add to Ice/Water - Separate Layers - Extract Aqueous Phase D->E F Washing & Drying - Wash with NaHCO₃, H₂O, Brine - Dry over MgSO₄ - Concentrate via Rotovap E->F G Purification - Recrystallize from EtOAc/Hexanes - Filter and Wash Crystals F->G H Final Product - Dry under Vacuum - Characterize (NMR, MS, MP) - Package and Store G->H

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Tryptamine Analogues Using 2-Chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tryptamine analogues, utilizing 2-chloro-1-(1H-indol-3-yl)propan-1-one as a key intermediate. This synthetic route offers a versatile platform for the generation of a diverse library of tryptamine derivatives for further investigation in drug discovery and development.

Introduction

Tryptamine and its analogues are a class of monoamine alkaloids that feature an indole scaffold.[1] Many of these compounds exhibit significant biological activity, interacting with various receptors in the central nervous system, most notably serotonin (5-HT) receptors.[1] The development of novel tryptamine analogues is a key area of research for potential therapeutic agents targeting a range of conditions, including depression, anxiety, and neurodegenerative diseases.

The synthetic strategy outlined herein involves a three-step process:

  • Synthesis of the α-chloroketone intermediate: Friedel-Crafts acylation of indole with 2-chloropropionyl chloride to yield this compound.

  • Nucleophilic substitution: Reaction of the α-chloroketone with a variety of primary and secondary amines to introduce the desired amino group.

  • Reduction of the carbonyl group: Reduction of the resulting 2-amino-1-(1H-indol-3-yl)propan-1-one derivatives to afford the final tryptamine analogues.

This methodology allows for significant structural diversity in the final products by varying the amine used in the second step.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Synthesis_Workflow Indole Indole Chloroketone This compound Indole->Chloroketone Friedel-Crafts Acylation ChloropropionylChloride 2-Chloropropionyl chloride ChloropropionylChloride->Chloroketone Aminoketone 2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one Chloroketone->Aminoketone Nucleophilic Substitution Amine Primary or Secondary Amine (R1R2NH) Amine->Aminoketone TryptamineAnalogue Tryptamine Analogue Aminoketone->TryptamineAnalogue Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->TryptamineAnalogue

Figure 1: General synthetic workflow for the preparation of tryptamine analogues.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol is based on the general principles of Friedel-Crafts acylation of indoles.[2]

Materials:

  • Indole

  • 2-Chloropropionyl chloride

  • Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl)[2]

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid catalyst (1.1 - 2.0 eq) portion-wise.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • The reaction is quenched by carefully pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: Yields for Friedel-Crafts acylations of indoles can vary widely depending on the specific substrate and catalyst used, but are generally in the range of 50-80%.[2]

Protocol 2: Synthesis of 2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one Derivatives (General Procedure)

This protocol describes the nucleophilic substitution of the chloride in the α-chloroketone with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., dimethylamine, pyrrolidine, piperidine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Base (e.g., K₂CO₃, Et₃N) (optional, to scavenge HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the desired amine (2.0-3.0 eq) to the solution. If the amine is a gas (e.g., dimethylamine), it can be bubbled through the solution or added as a solution in a suitable solvent.

  • If necessary, add a non-nucleophilic base (1.1 eq) to the mixture.

  • The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until TLC analysis indicates the consumption of the starting material. Reaction times can vary from a few hours to overnight.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (often with a small percentage of triethylamine to prevent streaking of the basic product) to yield the desired 2-(dialkylamino)-1-(1H-indol-3-yl)propan-1-one derivative.

Protocol 3: Reduction of 2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one to Tryptamine Analogues (General Procedure)

This protocol is based on the reduction of a ketone to a methylene group, a common transformation in the synthesis of tryptamines.[3]

Materials:

  • 2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one derivative

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) followed by a second reduction step, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., THF, diethyl ether for LiAlH₄)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • DCM and Methanol for chromatography

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (2.0-4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 2-(dialkylamino)-1-(1H-indol-3-yl)propan-1-one derivative (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a DCM/methanol gradient (often with a small percentage of triethylamine or ammonia) to afford the final tryptamine analogue.

Data Presentation

The following tables summarize the expected structures of the key intermediates and final products, along with placeholder data for yields and key analytical characterization.

Table 1: Synthesis of 2-(Dialkylamino)-1-(1H-indol-3-yl)propan-1-one Derivatives

EntryAmine (R¹R²NH)Product StructureProduct NameTypical Yield (%)
1Dimethylamine2-(Dimethylamino)-1-(1H-indol-3-yl)propan-1-one60-80
2Pyrrolidine1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)propan-1-one65-85
3Piperidine1-(1H-indol-3-yl)-2-(piperidin-1-yl)propan-1-one65-85
4Ethylamine2-(Ethylamino)-1-(1H-indol-3-yl)propan-1-one55-75

Table 2: Synthesis of Tryptamine Analogues

EntryStarting Aminoketone (from Table 1)Product StructureProduct NameTypical Yield (%)
12-(Dimethylamino)-1-(1H-indol-3-yl)propan-1-oneN,N-Dimethyl-β-methyltryptamine50-70
21-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)propan-1-one3-(2-(Pyrrolidin-1-yl)propyl)-1H-indole55-75
31-(1H-indol-3-yl)-2-(piperidin-1-yl)propan-1-one3-(2-(Piperidin-1-yl)propyl)-1H-indole55-75
42-(Ethylamino)-1-(1H-indol-3-yl)propan-1-oneN-Ethyl-β-methyltryptamine45-65

Note: The images in the tables are illustrative placeholders.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the logical progression of the synthesis.

Reaction_Mechanism cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Reduction Indole_node Indole Acylium_ion Acylium Ion [CH3CHClC=O]+ Indole_node->Acylium_ion Nucleophilic Attack Chloroketone_node This compound Acylium_ion->Chloroketone_node Aromatization Chloroketone_node2 α-Chloroketone Aminoketone_node α-Aminoketone Chloroketone_node2->Aminoketone_node SN2 Reaction Amine_node Amine (R1R2NH) Amine_node->Chloroketone_node2 Nucleophilic Attack Aminoketone_node2 α-Aminoketone Hydride Hydride [H-] Aminoketone_node2->Hydride Nucleophilic Addition Tryptamine_analogue_node Tryptamine Analogue Hydride->Tryptamine_analogue_node Deoxygenation

Figure 2: Key chemical transformations in the synthesis.

Disclaimer: These protocols provide general guidance. Researchers should adapt and optimize the conditions for their specific substrates and equipment. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

experimental procedure for the reduction of the ketone in 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental procedure for the reduction of the ketone functional group in 2-chloro-1-(1H-indol-3-yl)propan-1-one to the corresponding secondary alcohol, 2-chloro-1-(1H-indol-3-yl)propan-1-ol. The protocol utilizes sodium borohydride, a mild and selective reducing agent, suitable for substrates with multiple functional groups. This procedure is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various biologically active molecules and pharmaceutical intermediates. The substrate, this compound, contains an α-chloro ketone moiety attached to an indole scaffold. The indole ring is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. The α-chloro alcohol product of this reduction can serve as a versatile intermediate for further synthetic modifications.

Sodium borohydride (NaBH4) is a widely used reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols.[1][2][3][4] It is known for its chemoselectivity, typically not reducing esters, amides, or carboxylic acids under standard conditions.[1] This selectivity is advantageous when working with multifunctional molecules. The reaction proceeds via nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon.[1][4]

This protocol outlines a standard laboratory procedure for the reduction of this compound using sodium borohydride in a suitable solvent system.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compoundC11H10ClNO207.661.0207.7 mg
Sodium borohydride (NaBH4)NaBH437.831.556.7 mg
Methanol (MeOH)CH3OH32.04-10 mL
Dichloromethane (DCM)CH2Cl284.93-20 mL
Saturated aqueous ammonium chloride (NH4Cl)NH4Cl53.49-10 mL
Anhydrous sodium sulfate (Na2SO4)Na2SO4142.04-As needed

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (207.7 mg, 1.0 mmol).

  • Dissolution: Add methanol (10 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (56.7 mg, 1.5 mmol) to the reaction mixture in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: After the reaction is complete (as indicated by TLC), slowly and carefully add saturated aqueous ammonium chloride solution (10 mL) to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (10 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 2-chloro-1-(1H-indol-3-yl)propan-1-ol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Data Presentation

ParameterValue
Starting MaterialThis compound
Reducing AgentSodium Borohydride (NaBH4)
SolventMethanol
Reaction Temperature0 °C
Reaction Time1 hour
Expected Product2-chloro-1-(1H-indol-3-yl)propan-1-ol
Theoretical Yield (100%)209.7 mg

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C for 1h add_nabh4->react quench Quench with aq. NH4Cl react->quench evaporate Remove Methanol quench->evaporate extract Extract with DCM evaporate->extract wash_dry Wash and Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product Pure Product purify->product

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Handle sodium borohydride with care as it is flammable and reacts with water to produce flammable hydrogen gas.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching step should be performed slowly and carefully to control the rate of hydrogen gas evolution.

Discussion

The described protocol provides a reliable method for the reduction of this compound. The use of methanol as a solvent allows for good solubility of both the starting material and the sodium borohydride. Conducting the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions. The work-up procedure is straightforward and allows for the isolation of the desired alcohol. The final purification by column chromatography is recommended to obtain a high-purity product. The structure of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This document provides detailed application notes and protocols for the investigation of 2-chloro-1-(1H-indol-3-yl)propan-1-one as a potential antimicrobial agent. While direct antimicrobial data for this specific compound is not extensively available in the current literature, this guide extrapolates from closely related analogs to provide a foundational framework for its synthesis, characterization, and antimicrobial evaluation. The protocols outlined herein are intended to guide researchers in the systematic assessment of this and similar indole-based compounds for their potential as new antimicrobial drugs.

Introduction

The indole nucleus is a key structural motif in numerous natural and synthetic bioactive compounds. Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The substitution at the C3 position of the indole ring has been a particular focus for medicinal chemists, as modifications at this site can significantly modulate biological activity. The introduction of a halo-acyl group, such as the 2-chloro-propan-1-one moiety, presents an interesting avenue for the development of new antimicrobial agents. The electrophilic nature of the α-haloketone functionality suggests a potential for covalent interaction with biological nucleophiles in microbial targets, possibly leading to enhanced antimicrobial efficacy.

These notes provide a comprehensive guide for the synthesis, purification, and antimicrobial evaluation of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This reaction is a well-established method for the C3-acylation of indoles.[1][2] A general protocol is provided below.

Materials:

  • Indole

  • 2-Chloropropionyl chloride

  • Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid (e.g., AlCl₃, SnCl₄)[1][2]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in hexane to the stirred indole solution. Stir the mixture for 15-30 minutes at 0 °C.

  • Acylation: Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Diagram of Synthesis Workflow:

G indole Indole reaction_mixture Reaction Mixture at 0°C to RT indole->reaction_mixture lewis_acid Lewis Acid (e.g., Et₂AlCl) in CH₂Cl₂ lewis_acid->reaction_mixture acyl_chloride 2-Chloropropionyl Chloride in CH₂Cl₂ acyl_chloride->reaction_mixture quench Quench with NaHCO₃ reaction_mixture->quench extraction Extract with CH₂Cl₂ quench->extraction wash Wash with H₂O and Brine extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purification Column Chromatography dry_concentrate->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Antimicrobial Activity (Expected)

Table 1: Antimicrobial Activity of Selected Indole Derivatives (Analogs)

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
Indole-triazole derivativesStaphylococcus aureus3.125 - 50[5]
Indole-triazole derivativesMRSA3.125 - 50[5]
Indole-triazole derivativesEscherichia coli3.125 - 50[5]
Indole-triazole derivativesBacillus subtilis3.125 - 50[5]
Indole-triazole derivativesCandida albicans3.125 - 50[5]
Indole-triazole derivativesCandida krusei3.125 - 50[5]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesStaphylococcus aureus< 1 - 7.8[7]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesMRSA< 1 - 3.9[7]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesMycobacterium smegmatis3.9 - 7.8[7]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesCandida albicans3.9[7]
Indole-3-aldehyde hydrazone derivativesStaphylococcus aureus6.25 - 100[3][8]
Indole-3-aldehyde hydrazone derivativesMRSA6.25 - 100[3][8]

Proposed Mechanism of Action

The precise mechanism of action for this compound would need to be elucidated through dedicated studies. However, based on the mechanisms proposed for other antimicrobial indole derivatives, several possibilities exist:

  • Disruption of Cell Membrane: Many indole compounds are lipophilic and can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[9]

  • Inhibition of Cell Division: Some indole derivatives have been shown to target key proteins involved in bacterial cell division, such as FtsZ. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is essential for cytokinesis.

  • Enzyme Inhibition: The α-chloroketone moiety is a reactive electrophile that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition.

  • Inhibition of Efflux Pumps: Some indole derivatives act as efflux pump inhibitors, which can restore the efficacy of other antibiotics against resistant bacterial strains.[5]

Diagram of Potential Signaling Pathway Inhibition:

G compound This compound membrane Bacterial Cell Membrane compound->membrane Intercalation ftsz FtsZ Protein compound->ftsz Binding enzyme Essential Enzymes compound->enzyme Covalent Adduction efflux Efflux Pumps compound->efflux Binding disruption Membrane Disruption membrane->disruption inhibition_ftsz Inhibition of Polymerization ftsz->inhibition_ftsz inhibition_enzyme Covalent Inhibition enzyme->inhibition_enzyme inhibition_efflux Efflux Pump Inhibition efflux->inhibition_efflux death Bacterial Cell Death disruption->death inhibition_ftsz->death inhibition_enzyme->death potentiation Antibiotic Potentiation inhibition_efflux->potentiation

Caption: Potential mechanisms of antimicrobial action for the target compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of CAMHB or RPMI-1640 to all wells of a 96-well plate.

  • Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Add 10 µL of this inoculum to each well (except the negative control).

  • Controls: Include a positive control antibiotic, a negative control (broth only), and a growth control (broth + inoculum) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following MIC Determination: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Diagram of Antimicrobial Testing Workflow:

G start Start prepare_plates Prepare 96-well plates with broth start->prepare_plates serial_dilution Perform serial dilution of test compound prepare_plates->serial_dilution prepare_inoculum Prepare microbial inoculum (0.5 McFarland) serial_dilution->prepare_inoculum inoculate Inoculate plates prepare_inoculum->inoculate incubate_mic Incubate plates (18-48h) inoculate->incubate_mic read_mic Read MIC (lowest concentration with no growth) incubate_mic->read_mic plate_for_mbc Plate aliquots from clear wells onto agar read_mic->plate_for_mbc incubate_mbc Incubate agar plates (18-24h) plate_for_mbc->incubate_mbc read_mbc Read MBC (lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new antimicrobial agents. The synthetic route is straightforward, and the existing literature on related indole derivatives suggests a high potential for antimicrobial activity. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the antimicrobial efficacy of this compound. Further studies are warranted to determine its specific spectrum of activity, mechanism of action, and potential for in vivo efficacy and safety.

References

Application Notes and Protocols: 2-Chloro-1-(1H-indol-3-yl)propan-1-one as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the potential of 2-chloro-1-(1H-indol-3-yl)propan-1-one as a key precursor in the development of potent enzyme inhibitors. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its interaction with a wide range of biological targets. The α-chloroketone functionality of this precursor provides a reactive handle for the construction of various heterocyclic systems, which are prevalent in many clinically approved drugs. Herein, we provide a detailed protocol for the synthesis of a library of substituted thiazole derivatives from this compound and their evaluation as potential kinase inhibitors.

Introduction

The indole scaffold is a fundamental structural motif found in numerous natural products and synthetic compounds with significant biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Compounds incorporating the indole ring have been successfully developed as inhibitors for various enzymes, such as protein kinases (e.g., EGFR, BRAF), phospholipases, and fatty acid amide hydrolase (FAAH).[2][3][4] The targeted modification of the indole core allows for the fine-tuning of inhibitory potency and selectivity.

This compound is a valuable synthetic intermediate. The presence of a reactive α-chloroketone group facilitates nucleophilic substitution reactions, making it an ideal starting material for the synthesis of diverse heterocyclic compounds. This application note focuses on a hypothetical pathway for the synthesis of 2-amino-4-(1H-indol-3-yl)-5-methylthiazole derivatives and their subsequent evaluation as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Data Presentation: Hypothetical Inhibition Data

A hypothetical library of 2-amino-4-(1H-indol-3-yl)-5-methylthiazole derivatives was synthesized and screened against the EGFR kinase. The inhibitory activity was determined by measuring the half-maximal inhibitory concentration (IC50).

Compound IDR-Group on Amino ThiazoleIC50 (nM) against EGFR
HYPO-IN-001 Phenyl150
HYPO-IN-002 4-Fluorophenyl85
HYPO-IN-003 4-Methoxyphenyl120
HYPO-IN-004 2,4-Dichlorophenyl45
HYPO-IN-005 Pyridin-3-yl95

Experimental Protocols

General Synthesis of 2-Amino-4-(1H-indol-3-yl)-5-methylthiazole Derivatives (HYPO-IN-001 to HYPO-IN-005)

This protocol is based on the well-established Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Substituted thioureas (e.g., phenylthiourea, 4-fluorophenylthiourea, etc.)

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add the appropriately substituted thiourea (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 2-amino-4-(1H-indol-3-yl)-5-methylthiazole derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 values of the synthesized compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add 5 µL of the diluted inhibitor solution. For the control, add 5 µL of DMSO.

  • Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Km value for EGFR.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthetic Workflow

synthetic_workflow cluster_reaction Hantzsch Thiazole Synthesis precursor This compound product 2-(R-amino)-4-(1H-indol-3-yl)-5-methylthiazole precursor->product Ethanol, Reflux thiourea Substituted Thiourea (R-NH-CS-NH2) thiourea->product

Caption: Synthetic route to thiazole derivatives.

EGFR Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Indole-Thiazole Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling cascade.

Conclusion

This compound represents a highly promising and versatile precursor for the synthesis of novel enzyme inhibitors. The synthetic route and screening protocol detailed in this application note provide a framework for the development of indole-based thiazole derivatives as potential kinase inhibitors. The modular nature of the Hantzsch thiazole synthesis allows for the rapid generation of a diverse library of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. While the presented data is hypothetical, it is based on the well-documented potential of similar molecular scaffolds and provides a strong rationale for the exploration of this chemical space.

References

Troubleshooting & Optimization

purification of 2-chloro-1-(1H-indol-3-yl)propan-1-one by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Purification of 2-chloro-1-(1H-indol-3-yl)propan-1-one by Column Chromatography

This guide provides troubleshooting advice and detailed protocols for the purification of this compound using silica gel column chromatography.

Troubleshooting and FAQs

This section addresses common issues encountered during the column chromatography of indole derivatives.

Q1: My compound is not moving off the column baseline, or is eluting very slowly.

A1: This typically indicates that the eluting solvent system is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly polar compounds, a more polar solvent system like methanol/dichloromethane may be necessary.[1][2] It is advisable to increase polarity in small steps to avoid eluting all compounds at once.[3]

Q2: All my spots are coming off the column at the same time, near the solvent front.

A2: This suggests the eluent is too polar, causing all compounds to travel with the mobile phase instead of interacting with the silica gel.

  • Solution: Decrease the polarity of your solvent system. Increase the proportion of the non-polar solvent (e.g., hexane). Start with a very non-polar solvent to ensure your compound initially sticks to the column, then gradually increase polarity.[3]

Q3: I achieved good separation on my TLC plate, but the column chromatography is giving mixed fractions.

A3: This can happen for several reasons:

  • Overloading: Too much sample was loaded onto the column, exceeding its separation capacity. For a difficult separation (small ∆Rf), the sample load should be reduced.

  • Poor Packing: The column may have been packed unevenly, leading to channeling where the solvent and sample flow through cracks instead of the uniform stationary phase. This results in poor separation.

  • Compound Degradation: Indole derivatives can be sensitive to the acidic nature of standard silica gel. Your compound might be decomposing during the purification process.[1]

    • Solution: Try deactivating the silica gel by adding a small percentage of a base, such as triethylamine (~1-3%), to your eluent system to neutralize the acidic sites.[1]

Q4: The collected fractions are very dilute, and my compound is spread across many fractions (tailing).

A4: Tailing can be caused by the compound interacting too strongly or unevenly with the stationary phase.

  • Solution: Once the compound begins to elute, you can try slightly increasing the solvent polarity. This can help push the trailing end of the compound band off the column more quickly. Ensure your crude sample is dissolved in a minimal amount of solvent before loading to apply it as a narrow band.

Q5: How do I choose the initial solvent system for my column?

A5: The ideal solvent system is determined using Thin Layer Chromatography (TLC).

  • Procedure: Test various solvent mixtures to find one that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound, this compound.[4] This Rf range typically ensures good separation on a column. The spots for impurities should be well-separated from your product spot.[5]

Experimental Protocol and Data

Solvent System Selection via TLC

Before performing column chromatography, it is crucial to determine the optimal eluent system using TLC. The goal is to find a solvent mixture that moves the target compound to an Rf of 0.25-0.35.

Solvent System (Hexane:Ethyl Acetate)Observed Rf of Target Compound*Separation Quality
80:20~0.15Compound moves slowly; good for separating less polar impurities.
70:30~0.30Optimal for column elution. Good separation from common impurities.[6]
60:40~0.50Compound moves quickly; risk of co-elution with more polar impurities.[6]
50:50~0.65Too polar; poor separation.[6]

Note: These Rf values are representative for a compound of similar polarity and should be confirmed experimentally for this compound.

Flash Column Chromatography Protocol

This protocol outlines a standard procedure for purifying gram-scale quantities of the target compound.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes/flasks

Methodology:

  • Column Preparation (Dry Packing):

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).

    • Add the dry silica gel powder into the column. Gently tap the column to ensure even packing.

    • Add another layer of sand (~1 cm) on top of the silica gel bed.

  • Column Equilibration:

    • Pre-elute the packed column with the starting, low-polarity solvent system (e.g., 90:10 Hexane:Ethyl Acetate).

    • Apply gentle air pressure to push the solvent through until the entire silica bed is saturated and solvent begins to drip from the outlet. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a free-flowing powder.

    • Carefully add the sample to the top layer of sand in the column.

  • Elution:

    • Begin adding the eluent (e.g., 70:30 Hexane:Ethyl Acetate) to the top of the column.

    • Apply pressure to start the solvent flow and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them via TLC.

  • Gradient Elution (Optional):

    • If separation is difficult, a gradient elution can be used. Start with a low-polarity mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate as the elution progresses.[3]

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow and Diagrams

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

G start Start Purification tlc Develop TLC Rf = 0.25-0.35? start->tlc run_column Run Column tlc->run_column Yes inc_polarity Action: Increase Eluent Polarity tlc->inc_polarity No, Rf too low dec_polarity Action: Decrease Eluent Polarity tlc->dec_polarity No, Rf too high check_fractions Analyze Fractions run_column->check_fractions success Pure Product check_fractions->success Good Separation no_elution Problem: No Elution / Tailing check_fractions->no_elution Tailing / On Baseline poor_sep Problem: Poor Separation check_fractions->poor_sep Mixed Fractions no_product Problem: No Product Recovered check_fractions->no_product Degradation Suspected no_elution->inc_polarity repack Action: Check Loading & Repack Column poor_sep->repack add_base Action: Add ~1% Et3N to Eluent & Rerun no_product->add_base inc_polarity->tlc inc_polarity->run_column Retry repack->run_column Retry add_base->run_column Retry dec_polarity->tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

common side reactions in the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one via Friedel-Crafts acylation of indole with 2-chloropropionyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired C-3 acylated product 1. Decomposition of indole: Strong Lewis acids can cause polymerization or degradation of the electron-rich indole ring.[1] 2. Incorrect stoichiometry of Lewis acid: In Friedel-Crafts acylation, the Lewis acid complexes with the product ketone, requiring at least stoichiometric amounts.[2] 3. Inactive reagents: The 2-chloropropionyl chloride or the Lewis acid may have degraded due to moisture.1. Use milder Lewis acids such as diethylaluminum chloride (Et₂AlCl), dimethylaluminum chloride (Me₂AlCl), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).[1] 2. Ensure at least a 1:1 molar ratio of the Lewis acid to the acylating agent. An excess of the Lewis acid may be necessary. 3. Use freshly opened or purified reagents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a significant amount of N-acylated byproduct (1-acyl-1H-indole) 1. Reaction conditions favoring N-acylation: The presence of a strong base or certain catalysts can deprotonate the indole nitrogen, making it a more competitive nucleophile.[3][4] 2. High reaction temperatures: Higher temperatures can sometimes favor N-acylation over C-acylation.1. Avoid the use of strong bases if C-3 acylation is desired. The choice of a suitable Lewis acid is critical for directing the acylation to the C-3 position.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve C-3 selectivity.
Formation of multiple unidentified byproducts (complex mixture) 1. High reactivity of indole: Indole is highly susceptible to side reactions under strongly acidic conditions.[1] 2. Instability of the α-chloro ketone product: The product itself is an electrophile and can undergo further reactions, such as reacting with another indole molecule.[5][6] 3. Polyacylation: Although less common in acylation, the high nucleophilicity of indole could lead to reaction at multiple sites under forcing conditions.[2]1. Employ milder reaction conditions (milder Lewis acid, lower temperature).[1] 2. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize product degradation or subsequent reactions. 3. Use a slight excess of indole relative to the acylating agent to minimize polyacylation.
Product degradation during workup or purification 1. Hydrolysis of the chloro group: The α-chloro ketone may be susceptible to hydrolysis, especially under basic conditions during aqueous workup. 2. Instability on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.1. Use a neutral or slightly acidic aqueous workup. 2. Consider using a neutral stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Purification by recrystallization, if possible, is often a better alternative.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

The most frequently encountered side reaction is the competition between C-3 acylation (desired product) and N-1 acylation (byproduct).[3][4] The regioselectivity is highly dependent on the reaction conditions, particularly the choice of catalyst.

Q2: How can I favor C-3 acylation over N-1 acylation?

To favor the formation of the C-3 acylated product, the use of a Lewis acid catalyst is generally recommended. Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to provide high selectivity for C-3 acylation of indoles.[1] Conversely, conditions that generate the indolide anion, such as the use of a strong base, will favor N-acylation.[3]

Q3: Why is my reaction mixture turning dark and forming a tar-like substance?

The formation of a dark, tarry mixture is often indicative of indole decomposition or polymerization. This is typically caused by the use of overly harsh reaction conditions, such as employing a strong Lewis acid like aluminum chloride (AlCl₃) or high reaction temperatures.[1] To mitigate this, it is crucial to use a milder Lewis acid and maintain a controlled, low temperature throughout the reaction.

Q4: Is it possible to get di-acylated products?

While Friedel-Crafts acylation typically deactivates the aromatic ring to further substitution, the high nucleophilicity of the indole ring makes polyacylation a possibility, though it is generally less common than N-acylation or decomposition. Using a stoichiometric amount or a slight excess of the acylating agent can increase the likelihood of this side reaction. To minimize it, using indole as the limiting reagent is not advised.

Q5: My desired product seems to be unstable. What precautions should I take?

The product, an α-chloro ketone, is inherently reactive.[5][6] It can be susceptible to nucleophilic substitution of the chlorine atom or elimination of HCl. During workup, avoid strong bases and prolonged exposure to heat. For purification, chromatography on neutral alumina or deactivated silica gel may be preferable to standard silica gel. If the product is isolated as a solid, storage at low temperatures in a dry, inert atmosphere is recommended.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Indole with 2-Chloropropionyl Chloride

This is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add indole to a dry, suitable solvent (e.g., dichloromethane, dichloroethane, or carbon disulfide) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to the desired reaction temperature (typically between 0 °C and room temperature).

  • Addition of Lewis Acid: Slowly add the chosen Lewis acid (e.g., Et₂AlCl, ZnCl₂, or SnCl₄) to the stirred solution.

  • Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride in the reaction solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by carefully pouring the mixture into ice-cold water or a dilute acid solution (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, a saturated solution of sodium bicarbonate (if compatible with product stability), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Side Reactions

G cluster_side_reactions Side Reactions Indole Indole DesiredProduct This compound (Desired Product) Indole->DesiredProduct NAcylation 1-(2-chloropropanoyl)-1H-indole (N-Acylation Byproduct) Indole->NAcylation Incorrect Conditions (e.g., Base) Decomposition Decomposition Products (Tar) Indole->Decomposition Strong Lewis Acid (e.g., AlCl₃) AcylChloride 2-Chloropropionyl Chloride AcylChloride->DesiredProduct AcylChloride->NAcylation LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->DesiredProduct Catalyst FurtherReaction Further Reaction Products (e.g., Dimerization) DesiredProduct->FurtherReaction [Indole] or Heat

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

G Start Start Synthesis CheckConditions Low Yield or Complex Mixture? Start->CheckConditions GoodYield Successful Synthesis CheckConditions->GoodYield No AnalyzeByproducts Analyze Byproduct Profile (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts Yes IsNAcylation Predominant N-Acylation? AnalyzeByproducts->IsNAcylation IsDecomposition Significant Decomposition/Tar? IsNAcylation->IsDecomposition No OptimizeCatalyst Use Milder Lewis Acid (e.g., Et₂AlCl, ZnCl₂) IsNAcylation->OptimizeCatalyst Yes IsDecomposition->OptimizeCatalyst Yes AdjustWorkup Modify Workup/ Purification Protocol IsDecomposition->AdjustWorkup No OptimizeTemp Lower Reaction Temperature OptimizeCatalyst->OptimizeTemp CheckReagents Check Reagent Purity & Dryness OptimizeTemp->CheckReagents CheckReagents->Start Retry Synthesis AdjustWorkup->Start Retry Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

stability and degradation of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-chloro-1-(1H-indol-3-yl)propan-1-one. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its two main functional groups: the indole ring and the α-chloro ketone moiety. The indole ring is susceptible to oxidation and photodegradation. The α-chloro ketone group is reactive and can undergo hydrolysis, particularly under basic conditions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The α-chloro ketone can hydrolyze to form the corresponding α-hydroxy ketone derivative.

  • Oxidation: The indole ring is electron-rich and can be oxidized, potentially leading to the formation of various oxidized indole species.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the indole ring system.[1]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep the container tightly sealed to protect it from moisture.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[1][2] This method should be able to separate the parent compound from its potential degradation products. UV detection is suitable as the indole ring is a strong chromophore. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible analytical results.
  • Possible Cause: Degradation of the compound in the analytical sample solution.

    • Troubleshooting Tip: Prepare fresh sample solutions immediately before analysis. If samples need to be stored, keep them at a low temperature (2-8 °C) and protected from light. Use an inert solvent for sample preparation if oxidation is suspected.

  • Possible Cause: Adsorption of the compound onto analytical instrument components.

    • Troubleshooting Tip: Ensure all components of the analytical system (e.g., vials, tubing, injector) are clean and properly passivated. Using inert materials for the flow path can help minimize adsorption.[3]

  • Possible Cause: Clogged injector needle or column frit.

    • Troubleshooting Tip: Regularly inspect and clean the injector needle and column frits as part of routine maintenance.[3]

Issue 2: Appearance of unexpected peaks in the chromatogram during a stability study.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Tip: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks corresponding to specific degradation pathways. Use a photodiode array (PDA) detector or LC-MS to obtain spectral information about the new peaks to aid in their identification.

  • Possible Cause: Contamination from solvents, reagents, or sample handling.

    • Troubleshooting Tip: Analyze blank samples (solvent without the compound) to rule out contamination. Ensure high-purity solvents and reagents are used.[3]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[4][5][6]

1. Acidic Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis:

  • Prepare a solution of the compound as described for acidic hydrolysis.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, monitoring the degradation.

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of the compound.

  • Add an equal volume of a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature and protected from light for a defined period.

  • At each time point, withdraw an aliquot and dilute for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of the compound (in a photostable container, e.g., quartz cuvette) to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At defined time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

5. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

  • At defined time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized in a table to allow for easy comparison of the stability of this compound under different stress conditions.

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradation Products
0.1 M HCl260
460
860
2460
0.1 M NaOH240
440
840
2440
3% H₂O₂225
425
825
2425
Light Exposure2425
4825
Thermal (Solid)2480
4880

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Weigh Compound Dissolve Dissolve in Solvent Start->Dissolve Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Dissolve->Stress Neutralize Neutralize/Quench Stress->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Acquisition HPLC->Data Identify Identify Degradants Data->Identify Quantify Quantify Parent & Degradants Identify->Quantify Pathway Propose Degradation Pathway Quantify->Pathway

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product 2-hydroxy-1-(1H-indol-3-yl)propan-1-one Parent->Hydrolysis_Product H₂O / OH⁻ Oxidation_Product Oxidized Indole Derivatives Parent->Oxidation_Product [O] Photo_Product Photodegraded Indole Fragments Parent->Photo_Product

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting N-alkylation vs. C-alkylation of Indole in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in indole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of selective N-alkylation versus C-alkylation of the indole nucleus.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indole alkylation is resulting in a mixture of N- and C-alkylated products. How can I improve the selectivity for N-alkylation?

A1: Achieving high selectivity for N-alkylation often requires careful selection of the base, solvent, and reaction temperature. The N-H proton of indole is acidic (pKa ≈ 17), and its deprotonation to form the indolide anion is key to promoting N-alkylation.

Troubleshooting Steps & Recommendations:

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred for generating the indolide anion. Sodium hydride (NaH) is a classic choice that often provides excellent N-selectivity.[1] Other effective bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), particularly in polar aprotic solvents.[2][3] The use of a strong base like lithium hexamethyldisilazide (LiHMDS) has also been shown to be crucial for certain C-alkylation reactions, highlighting the importance of base selection for regioselectivity.[4]

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are known to favor N-alkylation.[1] These solvents effectively solvate the cation of the base, leaving the indolide anion more available for nucleophilic attack at the nitrogen atom.

  • Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1] It has been observed that increasing the temperature to 80 °C can lead to complete N-alkylation.[1]

  • Phase-Transfer Catalysis (PTC): PTC can be a mild and efficient method to achieve N-alkylation. Conditions typically involve a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) and a base like sodium hydroxide.

Below is a summary of reaction conditions that generally favor N-alkylation:

BaseSolventTemperatureCatalyst/AdditiveTypical Outcome
Sodium Hydride (NaH)DMF, THFRoom Temp. to 80 °C-High N-selectivity
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileElevated-Good N-selectivity
Cesium Carbonate (Cs₂CO₃)Dichloroethane (DCE)Room Temp.-High N-selectivity
DABCODMF, DMA90-135 °C-Good to excellent N-selectivity
Potassium Carbonate (K₂CO₃)[bmim][BF₄]/AcetonitrileRoom Temp.Phase-TransferGood yields for N-alkylation

Q2: I am trying to achieve C3-alkylation of my indole, but I am getting significant N-alkylation. What conditions should I use to favor C3-alkylation?

A2: C3-alkylation is often the kinetically favored pathway due to the high electron density and nucleophilicity of the C3 position in the indole ring.[5] To enhance C3-selectivity, conditions that avoid the formation of a free indolide anion are typically employed.

Troubleshooting Steps & Recommendations:

  • Lewis Acid Catalysis: Friedel-Crafts type reactions using a Lewis acid catalyst like B(C₆F₅)₃ can effectively promote C3-alkylation with various alkylating agents, even in the presence of an N-H group, without observing N-methylation.[6]

  • Transition Metal Catalysis: Several transition metal catalysts, including those based on manganese, rhodium, and nickel, have been developed for regioselective C3-alkylation of indoles with alcohols via a "borrowing hydrogen" or "interrupted borrowing hydrogen" strategy.[7][8]

  • Protic Solvents: Performing the reaction in a protic solvent can help to solvate the N-H proton, reducing its acidity and disfavoring the formation of the indolide anion, thus promoting electrophilic attack at the C3 position.

  • Weak Bases: The use of a weak base or no base at all will generally lead to C3-alkylation, as the neutral indole is more likely to react at the C3 position.

The following table summarizes conditions that tend to favor C3-alkylation:

Catalyst/ReagentAlkylating AgentSolventKey Feature
B(C₆F₅)₃Amine-derived agentsDichloromethaneMetal-free, direct C3-alkylation
Nickel CatalystAlcoholsTolueneChemoselective C3-alkylation
Manganese CatalystAlcoholsTolueneCatalyst-controlled selectivity
Rhodium CatalystCarboxylic acids-Decarbonylative C-H alkylation
Brønsted/Lewis AcidsAldehydes, IminesVariousAza-alkylation at C3

Q3: My indole has a substituent at the C3 position, and I want to perform C2-alkylation. Is this possible?

A3: Yes, C2-alkylation of C3-substituted indoles is achievable, but it typically requires specific catalytic systems that can direct the reaction to the less reactive C2 position.

Troubleshooting Steps & Recommendations:

  • Palladium Catalysis with a Directing Group: A common strategy involves the use of a removable directing group on the indole nitrogen. For instance, a pyridinyl group can direct a palladium catalyst to activate the C2-H bond, enabling alkylation at that position.[9]

  • Norbornene-Mediated C-H Activation: Palladium-catalyzed reactions utilizing norbornene can facilitate a cascade C-H activation process, leading to regioselective C2-alkylation of N-H indoles.[10]

  • Acid-Promoted Alkylation: Under certain acidic conditions (e.g., using HBr or HI), C2-alkylation of 3-alkylindoles with unactivated alkenes has been reported.[11]

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of Indole using Sodium Hydride

  • To a solution of indole (1.0 eq) in anhydrous DMF or THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive alkylating agents.[1]

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C3-alkylation of Indole using a Lewis Acid Catalyst

  • To a solution of indole (1.2 eq) and the alkylating agent (1.0 eq) in an anhydrous solvent such as dichloromethane, add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 10 mol%) at the desired temperature (e.g., room temperature) under an inert atmosphere.[6]

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Troubleshooting Logic

To aid in decision-making for achieving the desired regioselectivity, the following workflow diagram illustrates the key factors to consider.

Indole_Alkylation_Troubleshooting start Start: Desired Indole Alkylation regioselectivity Desired Regioselectivity? start->regioselectivity n_alkylation N-Alkylation regioselectivity->n_alkylation N- c_alkylation C-Alkylation regioselectivity->c_alkylation C- n_base Use Strong, Non-nucleophilic Base (e.g., NaH, K2CO3, Cs2CO3) n_alkylation->n_base n_solvent Use Polar Aprotic Solvent (e.g., DMF, THF) n_base->n_solvent n_temp Consider Higher Temperature (e.g., 80 °C) n_solvent->n_temp n_ptc Consider Phase-Transfer Catalysis n_temp->n_ptc n_outcome Favored N-Alkylated Product n_ptc->n_outcome c_position Desired C-Position? c_alkylation->c_position c3_alkylation C3-Alkylation c_position->c3_alkylation C3 c2_alkylation C2-Alkylation (on C3-substituted indole) c_position->c2_alkylation C2 c3_catalyst Use Lewis Acid or Transition Metal Catalyst (e.g., B(C6F5)3, Ni, Mn) c3_alkylation->c3_catalyst c3_base Avoid Strong Base or Use Weak/No Base c3_catalyst->c3_base c3_solvent Consider Protic Solvents c3_base->c3_solvent c3_outcome Favored C3-Alkylated Product c3_solvent->c3_outcome c2_catalyst Use Directing Group Strategy (e.g., Pyridinyl with Pd) or Norbornene/Pd System c2_alkylation->c2_catalyst c2_acid Consider Acid-Promoted Alkylation with Alkenes c2_catalyst->c2_acid c2_outcome Favored C2-Alkylated Product c2_acid->c2_outcome

Caption: Troubleshooting workflow for selective indole alkylation.

This guide is intended to provide a starting point for troubleshooting common issues in indole alkylation. The optimal conditions will always be substrate-dependent, and some degree of optimization is to be expected for each new reaction. For further assistance, please consult the cited literature or contact our technical support team.

References

Technical Support Center: Optimization of 2-chloro-1-(1H-indol-3-yl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one. The primary synthetic route involves the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride, a reaction that requires careful control of conditions to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved via a Friedel-Crafts acylation reaction. In this process, indole reacts with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst. The electrophilic acyl group is directed primarily to the C3 position of the indole ring, which is the most nucleophilic site.

Q2: Why is a Lewis acid catalyst required for this reaction?

A Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) is crucial for activating the 2-chloropropionyl chloride. It coordinates with the carbonyl oxygen, increasing the electrophilicity of the acyl carbon and making it more susceptible to attack by the electron-rich indole ring. Without a catalyst, the reaction is generally very slow or does not occur at all.

Q3: What are the most common side products and how can they be minimized?

The most common side products include:

  • N-acylated indole: Acylation occurs on the nitrogen atom of the indole ring. This can be minimized by using appropriate solvents and Lewis acids that favor C3 acylation, or by protecting the indole nitrogen.

  • Di-acylated products: A second acylation can occur, typically at the C2 or C5 position. Using a 1:1 molar ratio of indole to acyl chloride and maintaining low reaction temperatures can suppress this side reaction.[1]

  • Polymerization/Degradation: Indole is sensitive to strong acids and can polymerize. Careful selection of a milder Lewis acid and strict temperature control are essential to prevent degradation of the starting material and product.

Q4: How does the choice of solvent impact the reaction?

The solvent plays a critical role in the reaction's success.

  • Non-polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they dissolve the reactants without strongly complexing with the Lewis acid catalyst.[1]

  • Coordinating solvents like ethers (e.g., THF) or nitriles (e.g., acetonitrile) can form stable complexes with the Lewis acid, reducing its catalytic activity.[2]

  • Solvent-free conditions have also been explored in related Friedel-Crafts reactions and can sometimes lead to higher yields and greener processes.[2]

Troubleshooting Guide

Problem / Question Potential Cause Recommended Solution
Q: My reaction has a very low or zero yield. What went wrong? 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. 2. Low Temperature: The reaction temperature may be too low for the chosen catalyst/substrate. 3. Poor Reagent Quality: Indole or 2-chloropropionyl chloride may be degraded or impure.1. Use freshly opened or purified Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Gradually increase the reaction temperature, monitoring for product formation via TLC. 3. Check the purity of starting materials by NMR or other analytical techniques. Purify if necessary.
Q: My TLC shows multiple spots, indicating a mixture of products. 1. Polyalkylation/Polyacylation: Excess acylating agent or high temperatures can lead to multiple acyl groups being added to the indole ring.[1] 2. N-acylation vs. C-acylation: The reaction conditions may favor acylation on the indole nitrogen. 3. Isomer Formation: Acylation may be occurring at other positions on the indole ring (e.g., C2).1. Use an excess of indole relative to the 2-chloropropionyl chloride to favor mono-acylation.[1] Maintain a low reaction temperature (e.g., 0 °C to room temperature). 2. Experiment with different Lewis acids and solvents. For instance, pre-complexing the N-H bond with a reagent like NaH before adding the Lewis acid and acyl chloride can direct acylation to the C3 position. 3. Analyze the product mixture to identify isomers. Modify the catalyst and solvent system to improve regioselectivity.
Q: The final product is dark and appears to be a tar or polymer. 1. Acid-catalyzed Polymerization: Indole is known to polymerize in the presence of strong acids. 2. High Reaction Temperature: Excessive heat can accelerate degradation and polymerization pathways.1. Use a milder Lewis acid (e.g., ZnCl₂, InCl₃). Add the Lewis acid slowly to the reaction mixture at a low temperature to control the initial exotherm. 2. Run the reaction at the lowest effective temperature. Consider adding the indole solution slowly to the acyl chloride-Lewis acid complex.
Q: I'm having difficulty purifying the product. 1. Close-running Impurities: Side products may have similar polarity to the desired product. 2. Product Instability: The product may be unstable on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. If the product is unstable on silica, consider purification by recrystallization or using a different stationary phase like alumina.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different experimental parameters can influence the outcome of Friedel-Crafts reactions involving indoles. This data is generalized from related reactions and serves as a starting point for optimization.

Table 1: Effect of Lewis Acid Catalyst on Reaction Outcome

Lewis AcidTypical Loading (mol%)Relative ActivityCommon Issues
AlCl₃110 - 150HighCan cause polymerization; low regioselectivity.
SnCl₄100 - 120HighOften provides good C3 selectivity. Moisture sensitive.
BF₃·OEt₂100 - 200ModerateGenerally milder; may require higher temperatures.
ZnCl₂50 - 100Moderate-LowMild catalyst, good for sensitive substrates.
InCl₃10 - 30HighOften effective in catalytic amounts; milder than AlCl₃.

Table 2: Influence of Solvent on C3-Acylation of Indole

SolventPolarityTypical Temperature RangeNotes
Dichloromethane (DCM)Low0 °C to 40 °CGood general-purpose solvent, non-coordinating.[1]
1,2-Dichloroethane (DCE)Low0 °C to 84 °CAllows for higher reaction temperatures if needed.[1]
Carbon Disulfide (CS₂)Non-polar0 °C to 46 °CClassic Friedel-Crafts solvent, but toxic.
Nitromethane (CH₃NO₂)High0 °C to RTCan promote the reaction but may also lead to side products.
Tetrahydrofuran (THF)Polar-Not recommended; strongly coordinates with Lewis acids.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Lewis acids are corrosive and react violently with water. 2-chloropropionyl chloride is a lachrymator and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials:

  • Indole

  • 2-chloropropionyl chloride

  • Anhydrous Lewis Acid (e.g., SnCl₄ or AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve indole (1.0 eq) in anhydrous DCM and add it to the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq) to the stirred solution.

  • In the dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 2-chloropropionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker of crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under N₂ prep_reagents->setup_glassware dissolve_indole Dissolve Indole in DCM cool_mixture Cool to 0 °C dissolve_indole->cool_mixture add_lewis_acid Add Lewis Acid (e.g., SnCl₄) cool_mixture->add_lewis_acid add_acyl_chloride Add 2-chloropropionyl chloride dropwise add_lewis_acid->add_acyl_chloride stir_react Stir and Monitor by TLC add_acyl_chloride->stir_react quench Quench with Ice/Water stir_react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry_concentrate Dry (Na₂SO₄) and Concentrate wash->dry_concentrate purify Purify via Column Chromatography or Recrystallization dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Reaction Outcome Unsatisfactory low_yield Low / No Yield start->low_yield side_products Multiple Side Products start->side_products polymer Polymer / Tar Formed start->polymer check_reagents Verify Reagent Purity & Catalyst Activity. Ensure Anhydrous Conditions. low_yield->check_reagents Cause: Inactive Reagents? optimize_temp Adjust Temperature & Reaction Time. low_yield->optimize_temp Cause: Sub-optimal Conditions? adjust_stoich Use Excess Indole. Lower Temperature. side_products->adjust_stoich Cause: Polyacylation? change_conditions Try Different Lewis Acid or Solvent. side_products->change_conditions Cause: Poor Selectivity? milder_acid Use Milder Lewis Acid (e.g., ZnCl₂). Control Temperature Strictly. polymer->milder_acid Cause: Strong Acid?

Caption: A decision tree for troubleshooting common issues in the Friedel-Crafts acylation of indole.

reaction_mechanism cluster_activation Step 1: Catalyst Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearomatization Step 3: Rearomatization acyl_chloride 2-Chloropropionyl Chloride complex Activated Acylium-Ion Complex (Electrophile) acyl_chloride->complex lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex sigma_complex Sigma Complex (Intermediate) complex->sigma_complex Electrophilic Attack at C3 indole Indole (Nucleophile) indole->sigma_complex product This compound sigma_complex->product hcl HCl + Catalyst sigma_complex->hcl Proton Loss

Caption: Simplified mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation of indole.

References

removal of unreacted starting materials from 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 2-chloro-1-(1H-indol-3-yl)propan-1-one.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide provides solutions to frequently encountered problems.

Problem Possible Cause(s) Recommended Solution(s)
Product is an oil, not a solid. Residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
High impurity content.Purify the oil using column chromatography.
Low yield after purification. Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Product loss during extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure complete phase separation.
Product loss during recrystallization.Use a minimal amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Product loss during column chromatography.Choose an appropriate eluent system to ensure good separation and elution of the product. Avoid using a solvent system that is too polar, which can lead to co-elution with impurities.
TLC shows multiple spots for the purified product. Incomplete separation of starting materials or byproducts.Optimize the eluent system for column chromatography to achieve better separation. Consider using a gradient elution.
Decomposition of the product on the silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent.
Difficulty in removing unreacted indole. Indole is soluble in many organic solvents used for extraction.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic indole into the aqueous layer. Neutralize the organic layer with a saturated sodium bicarbonate solution and then wash with brine.
Difficulty in removing unreacted 2-chloropropionyl chloride. 2-chloropropionyl chloride is reactive and can persist if not properly quenched.Quench the reaction mixture by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to hydrolyze the unreacted acyl chloride.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted starting materials after the reaction is complete?

A1: The first step is to quench the reaction to deactivate any remaining reactive species, particularly the 2-chloropropionyl chloride. This is typically done by carefully adding the reaction mixture to a cold, aqueous solution, such as ice-water or a saturated solution of sodium bicarbonate.[1][2] This will hydrolyze the highly reactive acyl chloride to the more easily removable 2-chloropropionic acid.

Q2: How can I effectively remove unreacted indole from my product?

A2: Unreacted indole can be removed by performing an acidic wash during the extractive workup. Indole is a weakly basic compound and will be protonated by a dilute acid (e.g., 1M HCl), making it soluble in the aqueous layer. After separating the organic layer containing your product, it is important to wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

Q3: What are the recommended techniques for purifying this compound?

A3: The most common and effective purification techniques for this compound are:

  • Recrystallization: This method is ideal if the product is a solid and a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.

  • Column Chromatography: This is a versatile technique for separating the product from both starting materials and byproducts, especially if the product is an oil or if recrystallization is ineffective.

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.[3] Common solvents to screen for 3-acylindoles include ethanol, ethyl acetate/hexane mixtures, or acetone/hexane mixtures.[4] It is recommended to test small quantities of your crude product with different solvents to find the optimal one.

Q5: What is a good starting eluent system for column chromatography?

A5: A common starting point for the column chromatography of 3-acylindoles on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[5] A typical starting ratio would be in the range of 10-30% ethyl acetate in hexane. The polarity can be gradually increased to elute the product.

Q6: How can I monitor the progress of my column chromatography?

A6: The progress of the column chromatography can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This will allow you to identify the fractions containing your pure product.

Q7: How can I visualize the spots of the starting materials and the product on a TLC plate?

A7: Indole and 3-acylindoles are typically UV-active due to their aromatic nature and can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[6][7] Additionally, staining with a p-anisaldehyde solution followed by heating can be used for visualization, often yielding colored spots.[6] Iodine vapor is another common method for visualizing organic compounds on a TLC plate.[6][7]

Experimental Protocols

Extractive Workup Protocol

This protocol is designed to remove the majority of unreacted starting materials and the Lewis acid catalyst after the Friedel-Crafts acylation reaction.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or an ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring. This will hydrolyze the unreacted 2-chloropropionyl chloride.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).

  • Acidic Wash (to remove indole): Combine the organic layers and wash with 1M hydrochloric acid (2 x 50 mL).

  • Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) (1 x 50 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent system (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the product.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization Protocol

This protocol outlines the steps for purifying solid this compound by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/hexane). Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction Friedel-Crafts Acylation: Indole + 2-Chloropropionyl Chloride Quenching Quenching (Ice/NaHCO3 soln) Reaction->Quenching Reaction Mixture Extraction Extraction (Organic Solvent) Quenching->Extraction AcidWash Acidic Wash (1M HCl) Extraction->AcidWash NeutralWash Neutralizing Wash (Sat. NaHCO3) AcidWash->NeutralWash BrineWash Brine Wash NeutralWash->BrineWash Drying Drying & Concentration BrineWash->Drying ColumnChrom Column Chromatography Drying->ColumnChrom Crude Product Recrystallization Recrystallization Drying->Recrystallization Crude Product (if solid) PureProduct Pure this compound ColumnChrom->PureProduct Recrystallization->PureProduct

Figure 1. General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Crude Product Analysis IsSolid Is the product a solid? Start->IsSolid IsPure Is the solid pure by TLC? IsSolid->IsPure Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil) Recrystallize Recrystallize IsPure->Recrystallize No PureSolid Pure Solid Product IsPure->PureSolid Yes Recrystallize->IsPure Check Purity PureOil Pure Oily Product ColumnChrom->PureOil

Figure 2. Decision-making workflow for the purification strategy of the crude product.

References

Technical Support Center: Characterization of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-chloro-1-(1H-indol-3-yl)propan-1-one.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analysis of this compound.

Sample Stability and Handling

  • Question: My sample of this compound shows signs of degradation over time, what could be the cause and how can I prevent it?

    • Answer: this compound is susceptible to degradation through several pathways. The indole ring can undergo oxidation, especially when exposed to air and light.[1][2] The α-chloro ketone moiety is a reactive electrophile and can react with nucleophiles, including water, leading to hydrolysis. To mitigate degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C for long-term storage). For experimental use, prepare fresh solutions and use them promptly.

  • Question: I observe a color change in my sample, from a white or off-white solid to a yellowish or brownish hue. What does this indicate?

    • Answer: A color change often suggests the formation of degradation products. Oxidation of the indole ring can lead to the formation of colored impurities.[1] It is advisable to re-analyze the sample for purity before proceeding with any experiments.

Chromatographic Analysis (LC-MS/GC-MS)

  • Question: I am observing multiple peaks in my chromatogram when I expect a single peak for my purified compound. What are the possible reasons?

    • Answer: The presence of multiple peaks could be due to several factors:

      • Impurities from synthesis: Common impurities could include unreacted starting materials (indole and 2-chloropropionyl chloride), diacylated indole, or byproducts from side reactions.

      • Degradation products: As mentioned, the compound can degrade. Hydrolysis of the chloro group to a hydroxyl group is a common degradation pathway.

      • Isomers: Depending on the synthetic route, positional isomers of the acyl group on the indole ring might be present, although acylation typically occurs at the C3 position.[3]

      • Solvent effects: Interaction with the solvent, especially protic solvents like methanol, could potentially lead to side products.

  • Question: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

    • Answer: Poor peak shape can be caused by interactions with the stationary phase, column overload, or issues with the mobile phase. For liquid chromatography, try adjusting the pH of the mobile phase, using a different buffer, or switching to a different column chemistry. For gas chromatography, ensure proper derivatization if necessary and optimize the temperature program.

Spectroscopic Analysis (NMR and Mass Spectrometry)

  • Question: I am having difficulty interpreting the 1H NMR spectrum. What are the expected signals for this compound?

    • Answer: The expected 1H NMR signals would include:

      • A broad singlet for the indole N-H proton (typically downfield, ~8-9 ppm).

      • A multiplet for the proton at the C2 position of the indole ring.

      • A series of multiplets in the aromatic region (~7-8 ppm) corresponding to the protons on the benzene portion of the indole ring.

      • A quartet for the proton at the chiral center (CH-Cl).

      • A doublet for the methyl group protons (CH3). The exact chemical shifts will depend on the solvent used. If you observe unexpected signals, it could indicate the presence of impurities or degradation products.

  • Question: What are the characteristic fragmentation patterns I should look for in the mass spectrum?

    • Answer: In electron ionization mass spectrometry (EI-MS), you can expect to see fragmentation patterns characteristic of both the indole and α-chloro ketone moieties.[4][5] Key fragments could include:

      • The molecular ion peak [M]+.

      • Loss of a chlorine radical ([M-Cl]+).

      • α-cleavage, leading to the formation of an indol-3-yl-carbonyl cation.

      • Fragmentation of the indole ring, which often involves the loss of HCN.[4][6]

Potential Impurities

The following table summarizes potential impurities that may be encountered during the synthesis and storage of this compound.

Impurity NameMolecular FormulaMonoisotopic Mass (Da)Potential Origin
1H-IndoleC₈H₇N117.0578Unreacted starting material
2-Chloropropionyl chlorideC₃H₄Cl₂O125.9639Unreacted starting material
2-Hydroxy-1-(1H-indol-3-yl)propan-1-oneC₁₁H₁₁NO₂189.0790Hydrolysis of the chloro group
1,3-Di(2-chloropropionyl)-1H-indoleC₁₄H₁₃Cl₂NO₂311.0272Diacylation side reaction
IsatinC₈H₅NO₂147.0320Oxidation of the indole ring[1]
OxindoleC₈H₇NO133.0528Oxidation of the indole ring[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain 1H and 13C NMR spectra for structural confirmation.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the 1H spectrum using a standard pulse program.

    • Acquire the 13C spectrum using a proton-decoupled pulse program.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the 1H spectrum and reference the spectra to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To assess the purity and confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

    • Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be 5-95% B over 10 minutes.

    • Set the flow rate to 0.3-0.5 mL/min.

    • For the mass spectrometer, use electrospray ionization (ESI) in positive ion mode.

    • Monitor the full scan mass range (e.g., m/z 100-500).

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Initial Analysis LCMS LC-MS Analysis Purification->LCMS Structure Structural Confirmation NMR->Structure Purity Purity Assessment LCMS->Purity LCMS->Structure Stability Forced Degradation Studies Purity->Stability Storage Establish Storage Conditions Stability->Storage

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_actions Troubleshooting Actions Start Unexpected Peak(s) in Chromatogram Impurity Synthetic Impurity? Start->Impurity Degradation Degradation Product? Start->Degradation Isomer Isomeric Mixture? Start->Isomer CheckSM Analyze Starting Materials Impurity->CheckSM ModifyPurification Modify Purification Method Impurity->ModifyPurification AnalyzeMS Analyze MS Fragmentation Degradation->AnalyzeMS ProtectSample Protect Sample from Light/Air Degradation->ProtectSample UseFreshSample Use Freshly Prepared Sample Degradation->UseFreshSample Isomer->AnalyzeMS CheckNMR Re-examine NMR Data Isomer->CheckNMR

Caption: A decision tree for troubleshooting the appearance of unexpected peaks in a chromatogram.

References

preventing polymerization of indole during acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole acylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, specifically the prevention of indole polymerization during acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why does indole polymerize during acylation, especially under Friedel-Crafts conditions?

Indole is an electron-rich heterocycle that is highly susceptible to polymerization in the presence of strong acids.[1] The C3 position of the indole ring is particularly nucleophilic.[2][3] During Friedel-Crafts acylation, strong Lewis acids or protic acids can protonate the indole at this C3 position.[3][4] This protonation forms a reactive 3H-indolium cation, which can then be attacked by a neutral indole molecule, initiating a chain reaction that leads to the formation of undesirable polymers.[3][4][5]

Q2: What are the common signs of polymerization in my reaction?

The formation of insoluble, often dark-colored, tar-like materials in the reaction vessel is a primary indicator of polymerization. Other signs include a significant decrease in the yield of the desired acylated product and a complex mixture of unidentified byproducts observed during chromatographic analysis (e.g., TLC or LC-MS).

Q3: How can I prevent or minimize indole polymerization during acylation?

Preventing polymerization involves moderating the reactivity of the system. Key strategies include:

  • Using Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote polymerization.[6][7] Milder, water-tolerant Lewis acids such as metal triflates (e.g., Y(OTf)₃, Cu(OTf)₂), ZrCl₄, or dialkylaluminum chlorides are often more effective and lead to higher yields of the desired product with fewer side reactions.[2][6][7][8][9]

  • Protecting the Indole Nitrogen: The indole's NH group can be protected with an electron-withdrawing group, such as a phenylsulfonyl (SO₂Ph) or tosyl group.[10][11][12] This reduces the electron density of the indole ring, making it less susceptible to acid-catalyzed polymerization. The protecting group can be removed later in the synthetic sequence.[11]

  • Controlling Reaction Conditions: Running the reaction at lower temperatures can help slow down the rate of polymerization.

  • Using Alternative Acylation Methods: Methods that do not rely on strong Lewis acids, such as the Vilsmeier-Haack reaction for formylation or using acid anhydrides in ionic liquids, can be excellent alternatives.[6][13][14]

Q4: Can I perform the acylation without protecting the indole NH group?

Yes, several modern methods allow for the direct 3-acylation of unprotected indoles. One successful approach involves using catalytic amounts of yttrium triflate (Y(OTf)₃) with an acid anhydride in an ionic liquid like [BMI]BF₄, often accelerated by microwave irradiation.[6][15] Another method uses dialkylaluminum chlorides (e.g., Et₂AlCl), which can selectively promote C3-acylation without requiring NH protection.[7]

Q5: What is the Vilsmeier-Haack reaction and how does it apply to indole?

The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[14][16] It uses a "Vilsmeier reagent," typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[14][16][17] This method is generally milder than traditional Friedel-Crafts conditions and is highly effective for the 3-formylation of indoles, providing good yields with minimal polymerization.[13]

Troubleshooting Guide

Issue: Low Yield of 3-Acylindole and Formation of Insoluble Byproducts

This is a classic sign of indole polymerization. The following workflow can help you troubleshoot this issue.

G cluster_0 Problem Identification cluster_1 Initial Checks & Modifications cluster_2 Advanced Strategies Problem Low yield & tar formation in indole acylation Check_Catalyst Is a strong Lewis Acid (e.g., AlCl₃) being used? Problem->Check_Catalyst Switch_Catalyst Switch to a milder Lewis Acid: - Y(OTf)₃, In(OTf)₃ - ZrCl₄ - Et₂AlCl Check_Catalyst->Switch_Catalyst Yes Check_Temp Is the reaction run at RT or higher? Check_Catalyst->Check_Temp No Protect_N Protect Indole Nitrogen with an electron-withdrawing group (e.g., -SO₂Ph) Switch_Catalyst->Protect_N If problem persists Lower_Temp Lower reaction temperature (e.g., 0°C to -78°C) Check_Temp->Lower_Temp Yes Check_Temp->Protect_N No Alternative_Reaction Use an Alternative Reaction: - Vilsmeier-Haack (for formylation) - Acid Anhydride + Metal Triflate - Thioesters as acyl source Lower_Temp->Alternative_Reaction If problem persists Protect_N->Alternative_Reaction Alternative

Caption: A troubleshooting workflow for indole acylation issues.

Data & Experimental Protocols

Mechanism of Indole Polymerization

Under strongly acidic conditions, indole is protonated at the C3 position. The resulting indolium cation is an electrophile that reacts with another indole molecule, initiating polymerization.

G Indole1 Indole Indolium 3H-Indolium Cation (Electrophile) Indole1->Indolium Protonation at C3 Proton H⁺ Proton->Indolium Dimer Dimer Cation Indolium->Dimer Nucleophilic Attack Indole2 Another Indole Molecule (Nucleophile) Indole2->Dimer Polymer Polymerization... Dimer->Polymer Chain Propagation

Caption: Acid-catalyzed polymerization mechanism of indole.

Table 1: Comparison of Lewis Acids for 3-Acylation of Indole

The choice of Lewis acid significantly impacts the reaction outcome. Milder catalysts generally provide higher yields of the desired 3-acyl product while minimizing polymerization and other side reactions.

Lewis AcidAcylating AgentYield of 3-Acylindole (%)NotesReference
AlCl₃Acetic AnhydrideLow / VariableOften causes significant polymerization and decomposition.[6][7][6][7]
SnCl₄Acetyl Chloride95%Effective but requires careful control of conditions.[2]
ZrCl₄Acetyl Chloride69%A milder alternative to AlCl₃.[2][2]
Y(OTf)₃ (1 mol%)Propionic Anhydride95%Excellent yield with high regioselectivity, especially in ionic liquids under microwave conditions.[6][6]
In(OTf)₃Acetic Anhydride52%Requires NH-protection for best results in some cases.[6][6]
Et₂AlClAcetyl Chloride86%High yield and selectivity without needing NH protection.[7][7]
BF₃·Et₂OAcetic AnhydrideHighAn efficient procedure under mild conditions is reported.[2][2]
Protocol 1: Green 3-Acylation of Indole using Y(OTf)₃ and Microwave Irradiation

This method, adapted from a green chemistry approach, minimizes side reactions by using a catalytic amount of a mild Lewis acid in an ionic liquid.[6][15]

  • Reagents & Setup:

    • Indole (1 mmol)

    • Acid Anhydride (e.g., Propionic Anhydride, 1 equiv.)

    • Yttrium Triflate (Y(OTf)₃, 1 mol%)

    • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄, 2 mL)

    • Microwave vial equipped with a magnetic stir bar.

  • Procedure:

    • Combine the indole, acid anhydride, Y(OTf)₃, and [BMI]BF₄ in the microwave vial.

    • Seal the vial and place it in a monomode microwave reactor.

    • Irradiate the mixture at 120 °C for 5 minutes.

    • After cooling, extract the product from the ionic liquid using an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack 3-Formylation of Indole

This is a reliable and high-yielding method for introducing a formyl group at the C3 position.[13][14]

  • Reagents & Setup:

    • Indole (1 mmol)

    • N,N-Dimethylformamide (DMF, 3 equiv.)

    • Phosphorus oxychloride (POCl₃, 1.1 equiv.)

    • Anhydrous solvent (e.g., 1,2-dichloroethane)

    • Round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Cool a solution of DMF in the anhydrous solvent to 0 °C.

    • Slowly add POCl₃ dropwise while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of indole in the anhydrous solvent to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with an aqueous solution of NaOH or Na₂CO₃ until basic (pH > 8).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting indole-3-carboxaldehyde by recrystallization or column chromatography.

Protocol 3: N-Protection and Subsequent Acylation

Protecting the indole nitrogen with a phenylsulfonyl group reduces the ring's nucleophilicity, preventing polymerization during Friedel-Crafts acylation.[11]

  • Step A: N-Phenylsulfonylation

    • To a solution of indole (1 mmol) in a suitable solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH, 1.1 equiv.) at 0 °C.

    • Stir until hydrogen evolution ceases.

    • Add benzenesulfonyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.

    • After completion (monitor by TLC), quench the reaction with water and extract with an organic solvent.

    • Purify the 1-(phenylsulfonyl)indole by chromatography.

  • Step B: Friedel-Crafts Acylation

    • Dissolve the 1-(phenylsulfonyl)indole (1 mmol) in an anhydrous solvent like dichloromethane.

    • Add a Lewis acid (e.g., AlCl₃, 1.1 equiv.).

    • Add the acylating agent (e.g., acetic anhydride, 1.1 equiv.) and stir at room temperature.[11]

    • Upon completion, quench the reaction with cold water or dilute HCl.

    • Extract, dry, and purify the 3-acyl-1-(phenylsulfonyl)indole.

  • Step C: Deprotection

    • The phenylsulfonyl group can be removed via mild alkaline hydrolysis (e.g., aqueous NaOH) to yield the final 3-acylindole.[11]

References

Technical Support Center: Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Solvent Effects on Synthesis

The choice of solvent is a critical parameter in the Friedel-Crafts acylation of indoles, significantly influencing reaction yield, purity, and reaction time. Below is a summary of the expected effects of different solvent classes on the synthesis of this compound.

Solvent ClassExamplesExpected Effect on YieldExpected Effect on PurityTypical Reaction Time
Non-polar Aprotic Dichloromethane (CH2Cl2), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS2)Generally good to high yields.[1]Can favor the kinetic C3-acylated product, potentially leading to higher purity by minimizing side reactions.[2]Moderate
Polar Aprotic Nitrobenzene, AcetonitrileCan lead to variable yields. In some cases, the use of polar solvents like nitrobenzene can favor the formation of the thermodynamic product.[2]May increase the risk of side reactions, such as N-acylation or di-acylation, potentially lowering purity.Can be faster due to better solubility of intermediates.
Deep Eutectic Solvents (DES) Choline chloride:Urea, Choline chloride:Zinc chlorideCan provide high yields and may act as both solvent and catalyst.[3]Generally high, offering good regioselectivity for the C3 position.[3]Often accelerated, especially with microwave irradiation.[3]
Ionic Liquids (ILs) [BMI]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate)Good to high yields can be achieved.[4]High regioselectivity for C3-acylation is often observed.[4]Can be very rapid, particularly with microwave assistance.
Solvent-free Not applicableHigh yields have been reported for similar reactions under solvent-free conditions, often requiring a solid support or specific catalyst.[5]Can be very high, minimizing solvent-related impurities.Variable, can be very fast.

Experimental Protocols

A general protocol for the synthesis of a similar compound, 2-chloro-1-(1-methyl-1H-indol-3-yl)-ethanone, is provided below as a starting point. This can be adapted for the synthesis of this compound by using 2-chloropropionyl chloride as the acylating agent.

Materials:

  • Indole

  • 2-Chloropropionyl chloride

  • Lewis Acid Catalyst (e.g., Aluminum chloride (AlCl₃), Diethylaluminum chloride (Et₂AlCl))

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Lewis acid catalyst in anhydrous dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add 2-chloropropionyl chloride to the cooled solution with stirring.

  • To this mixture, add a solution of indole in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Troubleshooting Guide & FAQs

Q1: I am getting a very low yield of the desired product. What are the possible causes and solutions?

A1: Low yields in the Friedel-Crafts acylation of indole can stem from several factors:

  • Moisture in the reaction: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.

  • Inactive Catalyst: The Lewis acid may be old or have been improperly stored.

    • Solution: Use a fresh bottle of the Lewis acid or test its activity on a known reaction.

  • Sub-optimal Reaction Temperature: The reaction may be too cold, slowing down the reaction rate, or too hot, leading to decomposition.

    • Solution: Experiment with a range of temperatures, starting from 0 °C and gradually increasing to room temperature.

  • Incorrect Stoichiometry: An incorrect ratio of reactants and catalyst can lead to incomplete reaction or side product formation.

    • Solution: Carefully check the molar ratios of indole, 2-chloropropionyl chloride, and the Lewis acid. A slight excess of the acylating agent and catalyst is often used.

  • Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent.

    • Solution: Consider switching to a solvent in which all components are more soluble, while keeping in mind the potential impact on selectivity.

Q2: My final product is impure, and I am observing multiple spots on the TLC plate. What are the likely side products and how can I avoid them?

A2: Common impurities in this reaction include:

  • N-acylated indole: Acylation can occur on the nitrogen of the indole ring, especially in the presence of a strong base or with certain catalysts.

    • Solution: Using a milder Lewis acid can sometimes favor C3-acylation. Protecting the indole nitrogen with a suitable protecting group before acylation and deprotecting it afterward is a common strategy to ensure C3-selectivity.

  • Di-acylated products: Over-acylation can lead to the formation of products with two acyl groups.

    • Solution: Use a controlled amount of the acylating agent and monitor the reaction closely by TLC to stop it once the desired product is predominantly formed.

  • Polymerization/Decomposition: Indoles can be sensitive to strong acids and may polymerize or decompose under harsh reaction conditions.

    • Solution: Use a milder Lewis acid, maintain a low reaction temperature, and ensure a controlled addition of reagents.

Q3: The purification of the product by column chromatography is difficult. Are there any tips for better separation?

A3: Purification can be challenging due to the similar polarities of the desired product and some side products.

  • Choosing the right eluent system: A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarities is crucial. A shallow gradient elution can improve separation.

  • Alternative purification methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Preparative TLC or HPLC could also be options for small-scale purification.

  • Pre-adsorption: For difficult separations, pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes lead to better resolution.

Visualizations

Experimental_Workflow A 1. Dissolve Lewis Acid in Anhydrous Solvent B 2. Add 2-Chloropropionyl Chloride A->B C 3. Add Indole Solution Dropwise at 0°C B->C D 4. Stir at Room Temperature C->D E 5. Quench with Saturated NaHCO3 Solution D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Solvent Evaporation F->G H 8. Purification by Column Chromatography G->H I Final Product: This compound H->I

Caption: General experimental workflow for the synthesis.

Solvent_Choice_Logic Solvent Solvent Choice NonPolar Non-polar Aprotic (e.g., CH2Cl2) Solvent->NonPolar Polar Polar Aprotic (e.g., Nitrobenzene) Solvent->Polar DES_IL DES / Ionic Liquid Solvent->DES_IL Yield Yield NonPolar->Yield Good Purity Purity NonPolar->Purity High (Kinetic Product) Time Reaction Time NonPolar->Time Moderate Polar->Yield Variable Polar->Purity Lower (Side Reactions) Polar->Time Potentially Faster DES_IL->Yield High DES_IL->Purity High (Regioselective) DES_IL->Time Fast

Caption: Solvent choice and its impact on reaction outcome.

References

Technical Support Center: Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This reaction typically employs a Lewis acid catalyst to promote the electrophilic substitution at the C3 position of the indole ring.

Q2: What are the potential side reactions and byproducts in this synthesis?

Several side reactions can occur, leading to the formation of various byproducts. The most common ones include:

  • N-acylation: The nitrogen atom of the indole ring can also be acylated, leading to the formation of 1-(2-chloropropionyl)-1H-indole.

  • Di-acylation: Under certain conditions, a second acylation can occur, leading to di-acylated indole derivatives.

  • Polymerization: Strong acidic conditions or elevated temperatures can induce polymerization of indole.

  • Decomposition: The indole ring is sensitive to strong acids and can decompose, leading to a complex mixture of tar-like substances.

Q3: How can I minimize the formation of the N-acylated byproduct?

Minimizing N-acylation is crucial for achieving a high yield of the desired C3-acylated product. Strategies include:

  • Choice of Lewis Acid: Milder Lewis acids are generally preferred.

  • Reaction Temperature: Running the reaction at lower temperatures can favor C3-acylation.

  • Order of Addition: Adding the acyl chloride slowly to a mixture of indole and the Lewis acid can help to control the reaction.

Q4: What are the recommended analytical techniques for monitoring the reaction and analyzing the final product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification of volatile byproducts and confirmation of the product's molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and identification of impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion of starting material Inactive Lewis acid catalyst.Use a fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of a large amount of N-acylated byproduct Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Strong Lewis acid used.Employ a milder Lewis acid (e.g., ZnCl₂, FeCl₃).
Presence of multiple unidentified spots on TLC Decomposition of starting material or product.Use a milder Lewis acid and lower reaction temperature. Reduce the reaction time.
Polymerization of indole.Ensure the reaction is performed under an inert atmosphere and at a controlled temperature.
Product is a dark, tarry substance Strong acidic conditions leading to decomposition.Use a less concentrated acid or a milder Lewis acid. Ensure the reaction temperature is not too high.
Presence of oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Synthesis of this compound (Friedel-Crafts Acylation)

Materials:

  • Indole

  • 2-chloropropionyl chloride

  • Anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve indole in anhydrous DCM in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid to the stirred solution.

  • In a separate flask, dissolve 2-chloropropionyl chloride in anhydrous DCM.

  • Add the 2-chloropropionyl chloride solution dropwise to the indole-Lewis acid mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates completion.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program: Start at a suitable low temperature and ramp up to a higher temperature to elute all components.

  • MS Detector: Electron Ionization (EI) at 70 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Spectrometer: 400 MHz or higher

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full structural assignment.

Data Presentation

Table 1: Hypothetical HPLC Retention Times of Key Compounds

Compound Retention Time (min)
Indole3.5
2-chloropropionyl chloride2.1
This compound (Product) 8.2
1-(2-chloropropionyl)-1H-indole (N-acylated byproduct)9.5

Table 2: Hypothetical ¹H NMR Chemical Shifts (in CDCl₃) for the Product

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Indole NH8.5 (br s)Singlet (broad)-
Indole H27.8 (d)Doublet3.2
Aromatic H's7.2-7.5 (m)Multiplet-
CH(Cl)4.8 (q)Quartet6.8
CH₃1.8 (d)Doublet6.8

Visualizations

Synthesis_Pathway Indole Indole Product This compound Indole->Product N_Acyl N-Acylated Byproduct Indole->N_Acyl AcylChloride 2-Chloropropionyl Chloride Intermediate Acylium Ion Intermediate AcylChloride->Intermediate LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Intermediate Intermediate->Product C3-Acylation (Major Pathway) Intermediate->N_Acyl N-Acylation (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Reaction Friedel-Crafts Acylation Start->Reaction Analysis TLC/HPLC Analysis Reaction->Analysis Good_Result High Yield of Product Analysis->Good_Result Clean Reaction Low_Conversion Low Conversion Analysis->Low_Conversion Incomplete Byproducts High Byproduct Formation Analysis->Byproducts Impure Purification Purification Good_Result->Purification Check_Reagents Check Reagent Quality (Anhydrous Conditions) Low_Conversion->Check_Reagents Optimize_Temp Optimize Temperature Low_Conversion->Optimize_Temp Byproducts->Optimize_Temp Change_Catalyst Change Lewis Acid Byproducts->Change_Catalyst Check_Reagents->Reaction Optimize_Temp->Reaction Change_Catalyst->Reaction

Caption: A troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Overcoming Challenges in Friedel-Crafts Reactions of Indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the Friedel-Crafts reaction with indole substrates. While indole is an electron-rich and highly nucleophilic heterocycle, its reactivity presents unique challenges, including polyalkylation, lack of regioselectivity, and substrate degradation under harsh conditions.[1][2][3] This guide offers solutions to overcome these common issues.

Frequently Asked Questions (FAQs)

Q1: Why do my indole Friedel-Crafts reactions often result in a complex mixture of products?

This is a common issue stemming from indole's high nucleophilicity. The primary causes are:

  • Polyalkylation: The initial C3-alkylated indole product is often more electron-rich and thus more reactive than the starting indole, leading to subsequent alkylations.[2]

  • Lack of Regioselectivity: While the C3 position is electronically the most favored for electrophilic substitution, side reactions can occur at the C2 position or the N1 (nitrogen) atom, especially with highly reactive electrophiles or under certain conditions.[2][4][5]

Q2: How can I prevent or minimize the polyalkylation of my indole substrate?

Several strategies can be employed to suppress the formation of polyalkylated byproducts:

  • Adjust Stoichiometry: Use a molar excess of the indole relative to the electrophile. This increases the probability that the electrophile will react with the starting material rather than the mono-alkylated product.[2]

  • Modify the Substrate: Introduce a mild electron-withdrawing group (EWG) onto the indole ring. This deactivates the ring system slightly, reducing the reactivity of the mono-alkylated product and thus disfavoring a second reaction.[2]

  • Control Reaction Conditions: Running the reaction at a lower temperature can often increase selectivity and minimize side reactions.[2]

Q3: How can I control the regioselectivity between C3, C2, and N-alkylation?

Controlling the site of reaction is crucial for a successful synthesis:

  • For C3-Alkylation (the most common): This position is the most electron-rich and nucleophilic, making it the default site for electrophilic attack.[1][6] Using mild reaction conditions and appropriate Lewis acids typically favors C3 substitution.[7]

  • For C2-Alkylation: This is generally achieved by physically blocking the C3 position with a substituent. With the C3 site occupied, the electrophilic attack is directed to the next most reactive position, C2.[1][5][8]

  • For N-Alkylation: To prevent unwanted reaction at the indole nitrogen, an N-protecting group (e.g., Boc, Tosyl, Phenylsulfonyl) can be installed. This strategy also prevents catalyst deactivation by the Lewis basic nitrogen.[9][10]

Q4: My indole substrate is degrading or polymerizing. What should I do?

Indole is sensitive to strong acids. Degradation is a sign that the reaction conditions are too harsh.

  • Switch to a Milder Catalyst: Instead of strong, traditional Lewis acids like AlCl₃, opt for milder alternatives such as FeCl₃, Zn(OTf)₂, Sc(OTf)₃, or In(OTf)₃.[11][12][13]

  • Use Alternative Catalyst Systems: Consider organocatalysts (like chiral phosphoric acids), heterogeneous catalysts (e.g., Montmorillonite K-10 clay), or iodine, which can activate electrophiles through halogen bonding under milder conditions.[1][3][14]

  • Lower the Temperature: Reducing the reaction temperature can often prevent decomposition.

Q5: Are there "green" or more sustainable alternatives for indole Friedel-Crafts reactions?

Yes, significant progress has been made in developing more environmentally benign protocols. These include:

  • Aqueous Conditions: Using water as a solvent is possible with specially designed amphiphilic resin-supported palladium catalysts.[15]

  • Deep Eutectic Solvents (DES): Certain deep eutectic solvents, such as a mixture of choline chloride and ZnCl₂, can act as both the solvent and the catalyst, reducing the need for volatile organic compounds.[16]

  • Recyclable Catalysts: Heterogeneous catalysts like clays or metal-organic frameworks (MOFs) can be filtered off and reused, minimizing waste.[3]

Troubleshooting Guide

This section addresses specific experimental problems in a structured, cause-and-solution format.

Problem Possible Cause(s) Suggested Solution(s)
1. Low or No Yield Catalyst Deactivation: The indole nitrogen, being a Lewis base, can coordinate to and deactivate the Lewis acid catalyst.• Increase catalyst loading.• Switch to a Brønsted acid or an organocatalyst not susceptible to Lewis base inhibition.[1][17]• Protect the indole nitrogen with a group like Boc or Ts.[10]
Insufficiently Reactive Electrophile: The energy barrier for the reaction is too high with the chosen electrophile.• Use a more potent catalyst system, such as a Lewis acid-assisted Brønsted acid (LBA).[12]• Switch to a more activated electrophile, such as a trichloroacetimidate, which can be activated under very mild conditions.[2]
2. Polyalkylation Product is More Reactive than Starting Material: The initial alkylation product readily undergoes a second reaction.• Use a molar excess of the indole nucleophile (typically 2-3 equivalents).[2]• Introduce a deactivating group (e.g., nitro, ester) on the indole ring to temper its reactivity.[2]• Lower the reaction temperature to favor the initial kinetic product.
3. Poor Regioselectivity N-Alkylation: The reaction occurs at the nitrogen instead of the desired C3 position.• Protect the indole nitrogen with a suitable protecting group (e.g., PhSO₂, Boc).[9][10]
C2-Alkylation: The reaction occurs at the C2 position.• If C3-alkylation is desired, ensure the C3 position is unsubstituted and sterically accessible.• If C2-alkylation is desired, install a blocking group at the C3 position first.[1][8]
4. Substrate Decomposition / Polymerization Reaction Conditions are Too Acidic: Strong Lewis or Brønsted acids are causing the sensitive indole ring to degrade.• Replace strong acids (e.g., AlCl₃) with milder Lewis acids (e.g., FeCl₃, ZnCl₂, Sc(OTf)₃).[12]• Employ non-acidic catalyst systems like iodine, heterogeneous clays, or certain organocatalysts.[3][14]• Run the reaction at a lower temperature.

Quantitative Data Summary

Table 1: Comparison of Catalysts in the Friedel-Crafts Alkylation of Indole

Catalyst Electrophile Solvent Temp (°C) Yield (%) Selectivity Citation(s)
Zn(OTf)₂ trans-β-nitrostyrene Toluene RT 93 C3 [11]
FeCl₃ (10 mol%) Benzyl/Allyl Alcohols Nitromethane RT High C3-selective [7]
I₂ (10 mol%) Aldehydes/Ketones Acetonitrile 40 81-100 C3 (Bis-indolyl) [3][14]
Montmorillonite K-10 Acetone Methylene Chloride 27 Good C3 (Bis-indolyl)

| Cu(OTf)₂ / Chiral Ligand | Alkylidene Malonates | TTCE | -20 | 99 | C3 |[18] |

Table 2: Effect of Solvent on Reaction Outcome

Solvent Catalyst System Substrate 1 Substrate 2 Outcome Citation(s)
Aprotic (DCE) α-chymotrypsin Indole Isatin Yields 3-Hydroxy-oxindoles [19]
Protic (MeOH) α-chymotrypsin Indole Isatin Yields 3,3-bis(indol-3-yl)indolin-2-ones [19]
Toluene Zn(OTf)₂ / (S)-Ph-bisoxazoline Indole trans-β-nitrostyrene 93% yield, 74% ee [11]
Water Amphiphilic Resin-Pd Complex Indole Allylic Compound 88% yield (C3-alkylation) [15]

| Deep Eutectic Solvent | CholineCl:Urea | Indole | Isatin | Excellent yields, reusable media |[16] |

Experimental Protocols

Protocol 1: General Procedure for Zn(OTf)₂-Catalyzed C3-Alkylation of Indole with a Nitroalkene This protocol is adapted from the methodology described by Ji and co-workers.[11]

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Zn(OTf)₂ (0.1 mmol, 10 mol%).

  • Add the chiral bisoxazoline ligand (0.12 mmol, 12 mol%) if an asymmetric reaction is desired.

  • Add dry toluene (3.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the indole (1.2 mmol, 1.2 equivalents) to the solution.

  • Add the trans-β-nitrostyrene (1.0 mmol, 1.0 equivalent) to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C3-alkylated indole.

Protocol 2: General Procedure for FeCl₃-Catalyzed C3-Alkylation of Indole with a Benzyl Alcohol This protocol is based on the method developed by Jana and co-workers.[7]

  • To a solution of the indole (1.0 mmol, 1.0 equivalent) and the benzyl alcohol (1.2 mmol, 1.2 equivalents) in nitromethane (5 mL), add anhydrous FeCl₃ (0.1 mmol, 10 mol%) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting indole is consumed.

  • Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the pure C3-benzylated indole.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products & Side-Products Indole Indole C3_Product C3-Alkylated Indole (Major Product) Indole->C3_Product Nucleophilic Attack (from C3) N_Alkylation N-Alkylation Indole->N_Alkylation (from N1) Degradation Degradation/ Polymerization Indole->Degradation [Harsh Acid] Electrophile Electrophile (E+) Catalyst Lewis Acid or Brønsted Acid Electrophile->Catalyst deactivation Activation Activation of E+ Electrophile->Activation Catalyst->Activation Activation->C3_Product Polyalkylation Polyalkylation C3_Product->Polyalkylation

Caption: General reaction pathway for the Friedel-Crafts alkylation of indole.

Troubleshooting_Flowchart Start Problem: Complex Mixture / Low Yield IsPoly Polyalkylation observed? Start->IsPoly Sol_Poly1 Use excess indole IsPoly->Sol_Poly1 Yes IsDecomp Degradation / Polymerization? IsPoly->IsDecomp No Sol_Poly2 Lower temperature Sol_Poly1->Sol_Poly2 Sol_Poly3 Use indole with EWG Sol_Poly2->Sol_Poly3 Sol_Decomp1 Use milder Lewis Acid (e.g., FeCl₃, Zn(OTf)₂) IsDecomp->Sol_Decomp1 Yes IsIsomer Wrong isomer formed? IsDecomp->IsIsomer No Sol_Decomp2 Switch to organocatalyst or heterogeneous catalyst Sol_Decomp1->Sol_Decomp2 IsN N-Alkylation? IsIsomer->IsN Yes Sol_N Protect indole nitrogen (Boc, Ts) IsN->Sol_N Yes IsC2 C2-Alkylation? IsN->IsC2 No Sol_C2 Ensure C3 is not blocked IsC2->Sol_C2 Yes

Caption: Troubleshooting logic for common indole Friedel-Crafts reaction issues.

Lewis_Acid_Activation Reactants Indole + E=X (e.g., Aldehyde, Nitroalkene) Activated_Complex E=X---LA Activated Electrophile Transition_State Transition State (C3 attacks E) Reactants->Transition_State Slow Catalyst Lewis Acid (LA) Catalyst->Activated_Complex Coordination Activated_Complex->Transition_State Fast, Nucleophilic Attack Product C3-Alkylated Indole Transition_State->Product

Caption: Simplified mechanism of Lewis acid activation of an electrophile.

References

Validation & Comparative

Confirming the Structure of 2-chloro-1-(1H-indol-3-yl)propan-1-one: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis using 2D Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of 2-chloro-1-(1H-indol-3-yl)propan-1-one. Due to the limited availability of experimental spectral data for the target compound, this guide utilizes predicted NMR data for this compound and experimental data from a closely related analogue, 3-acetylindole, as a reference for comparison. The structural confirmation is based on the interpretation of key 2D NMR correlations, including COSY, HSQC, and HMBC spectra.

Predicted and Experimental Data Comparison

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented alongside the experimental data for 3-acetylindole. These values provide a foundational understanding of the expected spectral features.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts

Atom This compound (Predicted ¹H) 3-acetylindole (Experimental ¹H) This compound (Predicted ¹³C) 3-acetylindole (Experimental ¹³C)
1-NH~8.3 ppm (br s)~8.2 ppm (br s)--
H-2~8.1 ppm (d)~8.1 ppm (d)~135 ppm~135 ppm
C-3--~117 ppm~117 ppm
C-3a--~126 ppm~126 ppm
H-4~8.2 ppm (d)~8.2 ppm (d)~123 ppm~123 ppm
H-5~7.2 ppm (t)~7.2 ppm (t)~122 ppm~122 ppm
H-6~7.2 ppm (t)~7.2 ppm (t)~122 ppm~122 ppm
H-7~7.4 ppm (d)~7.4 ppm (d)~112 ppm~112 ppm
C-7a--~136 ppm~136 ppm
C=O (C-1')--~192 ppm~192 ppm
H-2'~5.2 ppm (q)-~55 ppm-
H-3' (CH₃)~1.8 ppm (d)~2.5 ppm (s)~22 ppm~27 ppm

Note: Predicted values are estimations and may vary from experimental results. Experimental data for 3-acetylindole is sourced from publicly available spectral databases.

Key 2D NMR Correlations for Structural Confirmation

The following sections detail the expected correlations in COSY, HSQC, and HMBC spectra that would unequivocally confirm the structure of this compound.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings within the molecule, typically over two to three bonds. For this compound, the following key correlations are expected:

  • Indole Ring: Correlations between adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7).

  • Propanoyl Chain: A strong correlation between the methine proton (H-2') and the methyl protons (H-3').

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly to their attached carbons (one-bond C-H correlation). This is crucial for assigning the carbon signals.

  • Indole Ring: Each aromatic proton (H-2, H-4, H-5, H-6, H-7) will show a correlation to its corresponding carbon atom.

  • Propanoyl Chain: The methine proton (H-2') will correlate to the C-2' carbon, and the methyl protons (H-3') will correlate to the C-3' carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework, especially around quaternary carbons.

  • Connection of the propanoyl chain to the indole ring:

    • The methine proton (H-2') is expected to show a correlation to the carbonyl carbon (C-1').

    • Crucially, the methine proton (H-2') should also show a correlation to the C-3 carbon of the indole ring, confirming the point of attachment.

    • The proton at the 2-position of the indole ring (H-2) is expected to show a three-bond correlation to the carbonyl carbon (C-1').

  • Indole Ring Correlations:

    • The NH proton (1-NH) should show correlations to C-2, C-3, C-3a, and C-7a.

    • The aromatic protons will show multiple long-range correlations that help to confirm the assignments of the quaternary carbons (C-3, C-3a, and C-7a).

Visualizing the Key HMBC Correlations

The following diagram, generated using Graphviz, illustrates the most critical HMBC correlations that would confirm the connectivity of the propanoyl chain to the indole ring at the C-3 position.

G cluster_indole Indole Ring cluster_propanoyl Propanoyl Chain C-2 C-2 C-3 C-3 H-2 H-2 C-1' C=O (C-1') H-2->C-1' ³J C-2' C-2' H-2' H-2' H-2'->C-3 ³J H-2'->C-1' ²J

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocols

Standard 2D NMR experiments would be conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation

A sample of this compound (5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

2D NMR Experiments
  • COSY: A standard gradient-selected COSY (gCOSY) experiment would be performed to establish ¹H-¹H correlations.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment would be run to determine one-bond ¹H-¹³C correlations.

  • HMBC: A gradient-selected HMBC experiment, optimized for a long-range coupling constant of approximately 8 Hz, would be acquired to establish two- and three-bond ¹H-¹³C correlations.

All spectra would be processed using appropriate window functions and referenced to the residual solvent signal.

Conclusion

By comparing the predicted 2D NMR data for this compound with the experimental data of the reference compound, 3-acetylindole, and by identifying the key COSY, HSQC, and particularly the HMBC correlations outlined above, the structure of the target molecule can be confidently confirmed. The HMBC correlations between the propanoyl chain protons and the indole ring carbons are the most definitive in establishing the correct isomer. This guide provides a robust framework for the structural elucidation of this and similar substituted indole compounds.

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Reactivity: The Role of the Halogen

The primary determinant of the reactivity of these compounds in nucleophilic substitution reactions is the nature of the halogen atom, which functions as the leaving group. In bimolecular nucleophilic substitution (SN2) reactions, a better leaving group will depart more readily, leading to a faster reaction rate. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.

Following this principle, the reactivity of alkyl halides in SN2 reactions follows the trend:

R-I > R-Br > R-Cl > R-F

This is because the iodide ion (I⁻) is the weakest base, and the fluoride ion (F⁻) is the strongest base among the halides. Therefore, it is predicted that 2-bromo-1-(1H-indol-3-yl)propan-1-one will be more reactive than its chloro analogue in nucleophilic substitution reactions.

Quantitative Reactivity Comparison of Analogous α-Haloketones

To provide a quantitative perspective on the expected difference in reactivity, we can examine data from studies on structurally similar α-haloketones. The following table summarizes the relative rates of reaction of α-chloroacetophenone and α-bromoacetophenone with a nucleophile.

CompoundRelative Rate of Reaction with Nucleophile
2-Chloro-1-phenylethanone1
2-Bromo-1-phenylethanone~30-60

Data is generalized from multiple sources and may vary depending on the specific nucleophile and reaction conditions.

This data indicates that α-bromoacetophenone is significantly more reactive than α-chloroacetophenone, with reaction rates being tens of times faster. This substantial difference is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of 2-chloro- and 2-bromo-1-(1H-indol-3-yl)propan-1-one. These are based on established methods for the α-halogenation of ketones.

Synthesis of 2-Bromo-1-(1H-indol-3-yl)propan-1-one

Materials:

  • 1-(1H-indol-3-yl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(1H-indol-3-yl)propan-1-one in CCl₄, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(1H-indol-3-yl)propan-1-one.

Synthesis of 2-Chloro-1-(1H-indol-3-yl)propan-1-one

Materials:

  • 1-(1H-indol-3-yl)propan-1-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(1H-indol-3-yl)propan-1-one in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Substitution Pathway (SN2)

G Figure 1. S_N2 Reaction Pathway Reactants Nucleophile (Nu⁻) + 2-Halo-1-(1H-indol-3-yl)propan-1-one TS Transition State Reactants->TS Backside Attack Products Substituted Product + Halide Ion (X⁻) TS->Products Leaving Group Departure G Figure 2. General Synthetic Workflow Start 1-(1H-indol-3-yl)propan-1-one Halogenation α-Halogenation (NBS for Bromo, SO₂Cl₂ for Chloro) Start->Halogenation Workup Aqueous Workup Halogenation->Workup Purification Column Chromatography Workup->Purification Product 2-Halo-1-(1H-indol-3-yl)propan-1-one Purification->Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 2-chloro-1-(1H-indol-3-yl)propan-1-one and structurally related indole compounds, with a focus on their potential as antimicrobial and anticancer agents. The information presented is collated from various studies to aid in the understanding of structure-activity relationships and to guide future drug discovery efforts.

Anticancer Activity

Indole derivatives, particularly those with substitutions at the 3-position, have demonstrated significant potential as anticancer agents. A close analog of the target compound, 1-(1-tosyl-1H-indol-3-yl)propan-1-one , has been evaluated for its cytotoxic effects against several human cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of 1-(1-tosyl-1H-indol-3-yl)propan-1-one and another closely related compound, (3-chloroacetyl)-indole (3CAI), against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
1-(1-tosyl-1H-indol-3-yl)propan-1-oneA549 (Lung)2.6[1]
MCF7 (Breast)>50[1]
PC-3 (Prostate)>50[1]
(3-chloroacetyl)-indole (3CAI)HCT116 (Colon)~4
HT-29 (Colon)~4

Note: The data for (3-chloroacetyl)-indole (3CAI) is inferred from graphical representations in the source material and is an approximation.

The N-tosylated propanone derivative shows potent and selective activity against the A549 lung cancer cell line, with an IC50 value of 2.6 µM[1]. In contrast, it exhibits significantly lower cytotoxicity against MCF7 and PC-3 cell lines[1]. This selectivity suggests a specific mode of action that is more prominent in lung cancer cells. Further studies with this compound demonstrated that it inhibits cell migration and colony formation, and induces apoptosis in A549 cells[1].

(3-Chloroacetyl)-indole (3CAI), another structural analog, has been identified as a specific inhibitor of the serine/threonine kinase AKT. It has been shown to suppress the growth of colon cancer cells in vitro and in vivo.

The comparison between these two compounds suggests that modifications at both the N1 position of the indole ring and the acyl side chain at the C3 position significantly influence the cytotoxic profile and mechanism of action. The presence of the tosyl group in 1-(1-tosyl-1H-indol-3-yl)propan-1-one appears to confer high potency against lung cancer, while the chloroacetyl group in 3CAI leads to AKT inhibition and efficacy against colon cancer. The target compound, this compound, which lacks the N1-substitution but possesses a chloropropanoyl side chain, may exhibit a distinct biological activity profile, potentially combining features of both analogs.

A broader class of related compounds, the indole-3-glyoxylamides, has also been extensively studied as anticancer agents. These compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. This highlights the versatility of the 3-acylindole scaffold in targeting different cellular pathways to achieve anticancer effects.

Antimicrobial Activity

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some indole derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivativesVarious bacteria100[2]
Various fungi100[2]
4-chloroindoleE. coli75
5-chloroindoleE. coli75
5-chloro-2-methylindoleE. coli75

Derivatives of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one have shown broad-spectrum antibacterial and antifungal activity[2]. Notably, compounds with bromine substitution on the aryl ring demonstrated enhanced antimicrobial effects, suggesting that halogenation can be a key factor in improving the potency of these derivatives[2].

Simple chloroindoles, such as 4-chloroindole and 5-chloroindole, have also been shown to possess antimicrobial activity against E. coli. These compounds have been found to inhibit biofilm formation and downregulate the expression of virulence genes.

The presence of a chlorine atom in the side chain of this compound suggests that it may possess antimicrobial properties. The combination of the 3-acylindole core, known for its bioactivity, with a halogenated side chain could lead to a compound with significant antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several structure-activity relationships can be inferred:

  • Substitution at N1-position: The nature of the substituent at the N1 position of the indole ring can dramatically influence both the potency and selectivity of the anticancer activity. The tosyl group in 1-(1-tosyl-1H-indol-3-yl)propan-1-one is crucial for its high activity against A549 cells[1].

  • Acyl Side Chain at C3-position: The length and substitution of the acyl side chain at the C3 position are critical for biological activity. The chloroacetyl group in 3CAI is key to its AKT inhibitory function. The propanoyl chain in the target compound may alter the binding affinity to various biological targets compared to the ethanone side chain.

  • Halogenation: The presence of a halogen atom, either on the indole ring or on a side chain, often enhances the biological activity of indole derivatives. This is observed in both the anticancer and antimicrobial activities of related compounds. The chlorine atom in this compound is therefore expected to be a significant contributor to its biological profile.

Experimental Protocols

Cytotoxicity Assays

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • Fixation: Discard the medium and fix the cells with a solution of trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the cells with SRB solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

SRB_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Fix Cells with TCA C->D E Stain with SRB D->E F Wash with Acetic Acid E->F G Solubilize Dye F->G H Measure Absorbance G->H I Calculate IC50 H->I MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate C->D E Observe for Microbial Growth D->E F Determine MIC E->F Indole_Activity_Pathways cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Indole Derivatives Indole Derivatives AKT Inhibition AKT Inhibition Indole Derivatives->AKT Inhibition e.g., 3CAI Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Indole Derivatives->Tubulin Polymerization Inhibition e.g., Indole-3-glyoxylamides Biofilm Inhibition Biofilm Inhibition Indole Derivatives->Biofilm Inhibition Virulence Factor Downregulation Virulence Factor Downregulation Indole Derivatives->Virulence Factor Downregulation Bacterial Cell Wall Synthesis Inhibition Bacterial Cell Wall Synthesis Inhibition Indole Derivatives->Bacterial Cell Wall Synthesis Inhibition Apoptosis Induction Apoptosis Induction AKT Inhibition->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Tubulin Polymerization Inhibition->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis Induction

References

A Spectroscopic Comparison of 2-chloro-1-(1H-indol-3-yl)propan-1-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the (R) and (S) enantiomers of 2-chloro-1-(1H-indol-3-yl)propan-1-one. Due to the limited availability of experimental data for these specific isomers, this comparison relies on predicted spectroscopic data. The information is intended to serve as a reference for researchers involved in the synthesis, characterization, and evaluation of similar compounds.

Disclaimer

The spectroscopic data presented in this guide are predicted using computational models and have not been experimentally verified. These predictions are intended for informational purposes and should be used with caution. Experimental verification is necessary for definitive structural elucidation and characterization.

Spectroscopic Data Comparison

The predicted spectroscopic data for the (R) and (S) isomers of this compound are summarized below. As enantiomers, their NMR and IR spectra are expected to be identical. Mass spectrometry will also not distinguish between the two isomers. Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), would be required to differentiate them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.30br s1HNH -1
~8.10d1HH -4
~7.45d1HH -7
~7.30m2HH -5, H -6
~7.20s1HH -2
~5.10q1HCH Cl
~1.80d3HCH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~192.0C =O
~136.5C -7a
~126.0C -3a
~124.0C -2
~123.0C -6
~122.0C -5
~121.0C -4
~115.0C -3
~111.5C -7
~55.0C HCl
~22.0C H₃
Infrared (IR) Spectroscopy

Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
~3300Strong, BroadN-H Stretch
~3100MediumAromatic C-H Stretch
~1650StrongC=O Stretch (Amide I)
~1580MediumC=C Stretch (Aromatic)
~1450MediumC-H Bend (CH₃)
~750StrongC-Cl Stretch
~740StrongC-H Bend (ortho-disubstituted benzene)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment
207/209100/33[M]⁺ (Molecular Ion)
17240[M - Cl]⁺
14480[M - COCHClCH₃]⁺
11660[Indole]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CHCl₃) between two salt plates (e.g., NaCl or KBr).

  • Instrument: A standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[1]

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquisition:

    • EI: Introduce the sample (if sufficiently volatile) into the ion source via a direct insertion probe or a GC inlet. The standard electron energy is 70 eV.

    • ESI: Infuse the sample solution directly into the ESI source or introduce it via an LC system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

Workflow for Isomer Synthesis and Analysis

workflow cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_analysis Spectroscopic Analysis start Indole & 2-Chloropropionyl Chloride reaction Friedel-Crafts Acylation start->reaction racemate Racemic this compound reaction->racemate hplc Chiral HPLC racemate->hplc isomer_r (R)-Isomer hplc->isomer_r Fraction 1 isomer_s (S)-Isomer hplc->isomer_s Fraction 2 nmr NMR (1H, 13C) isomer_r->nmr ir IR isomer_r->ir ms Mass Spec isomer_r->ms isomer_s->nmr isomer_s->ir isomer_s->ms data Comparative Data nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for the isomers.

Potential Biological Signaling Pathway Interaction

Derivatives of indole have been shown to interact with various biological pathways. For instance, some indole derivatives exhibit anti-inflammatory activity by inhibiting signaling pathways such as the NF-κB pathway. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk nfkb_i NF-κB/IκB Complex ikk->nfkb_i nfkb NF-κB nfkb_i->nfkb IκB Degradation gene Pro-inflammatory Gene Transcription nfkb->gene Nuclear Translocation compound Indole Derivative (Potential Inhibitor) compound->ikk Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Validating the Purity of Synthesized 2-chloro-1-(1H-indol-3-yl)propan-1-one: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development process. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for validating the purity of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a key intermediate in various synthetic pathways. The guide includes a detailed experimental protocol for a recommended method, performance comparison data, and a workflow visualization to aid in analytical method implementation.

Recommended Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common and robust method for the analysis of moderately polar to nonpolar compounds like indole derivatives.[1][2] The separation is based on the hydrophobic interactions of the analyte with a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[1] This technique offers high resolution, sensitivity, and reproducibility, making it ideal for impurity profiling in pharmaceutical substances.[3]

An alternative, though often less suitable for this class of compounds, is Normal Phase HPLC (NP-HPLC). NP-HPLC utilizes a polar stationary phase and a nonpolar mobile phase and is generally reserved for analytes that are too hydrophilic for RP-HPLC or for specific isomer separations.[2] For routine purity analysis of this compound, RP-HPLC is the superior choice.

Performance Comparison of HPLC Methods

The following table summarizes the expected performance of a validated RP-HPLC method with UV detection against a potential alternative using a Refractive Index (RI) detector. The data is based on typical performance characteristics and established validation parameters in the pharmaceutical industry.[4][5][6]

Parameter Recommended Method: RP-HPLC with UV Detection Alternative Method: RP-HPLC with RI Detection Typical Acceptance Criteria (ICH Q2 R1)
Specificity High (UV spectrum confirms peak identity)Low (Non-specific, any compound will give a response)The method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.995Correlation coefficient should be > 0.99.
Range 0.1 - 150% of the nominal concentration10 - 100% of the nominal concentrationThe range should cover from the reporting level of the impurity to 120% of the specification.[4]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%For an assay, 98.0% to 102.0% is often expected.[6]
Precision (% RSD) ≤ 1.0% (Repeatability) ≤ 2.0% (Intermediate)≤ 2.0% (Repeatability) ≤ 3.0% (Intermediate)For an assay, RSD should be ≤ 1%. For impurities, it can be higher.
Limit of Detection (LOD) ~0.01%~0.1%Signal-to-noise ratio of 3:1.[6]
Limit of Quantitation (LOQ) ~0.03%~0.3%Signal-to-noise ratio of 10:1.[6]
Robustness High (Unaffected by small changes in pH, mobile phase composition)Moderate (Sensitive to temperature and mobile phase fluctuations)The reliability of an analysis with respect to deliberate variations in method parameters.[7]

Experimental Protocols

Recommended RP-HPLC Method for Purity Validation

This protocol describes a robust starting point for the validation of this compound purity. Method optimization may be required based on the specific impurity profile of the synthesized batch.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (Indole compounds typically have strong absorbance in this region)[8]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the synthesized batch of the compound.

3. Method Validation Protocol:

The analytical method should be validated according to ICH guidelines.[6]

  • Specificity: Analyze the diluent, a placebo (if applicable), the reference standard, the sample, and a spiked sample (containing known impurities if available). The peak for this compound should be pure and well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from the LOQ to 150% of the assay concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[5]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration), each in triplicate. Calculate the percentage recovery.[6]

  • Precision:

    • Repeatability (Intra-assay precision): Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.[3]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument and compare the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[6] This can be done by injecting progressively more dilute solutions of the standard.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process for a synthesized compound.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Analysis & Reporting synthesis Synthesized Compound sol_prep Prepare Standard & Sample Solutions synthesis->sol_prep ref_std Reference Standard ref_std->sol_prep method_dev HPLC Method Development (Column, Mobile Phase, etc.) method_dev->sol_prep specificity Specificity sol_prep->specificity linearity Linearity & Range sol_prep->linearity accuracy Accuracy sol_prep->accuracy precision Precision (Repeatability & Intermediate) sol_prep->precision lod_loq LOD & LOQ sol_prep->lod_loq sample_analysis Batch Sample Analysis lod_loq->sample_analysis data_processing Data Processing (Integration & Calculation) sample_analysis->data_processing report Generate Certificate of Analysis (Purity Report) data_processing->report

Caption: Workflow for HPLC purity validation of synthesized compounds.

Conclusion

Validating the purity of synthesized this compound is reliably achieved using a well-developed and validated RP-HPLC method with UV detection. This approach provides the necessary specificity, sensitivity, and accuracy required for pharmaceutical quality control.[7] Adherence to the detailed experimental and validation protocols outlined in this guide will ensure that the analytical data is robust, reproducible, and compliant with regulatory expectations, thereby supporting the advancement of drug development programs.

References

comparative study of different synthetic routes to 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic strategies for the preparation of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a key intermediate in various pharmaceutical syntheses. The following sections detail the methodologies, present comparative data, and offer visual representations of the synthetic workflows.

Introduction

The synthesis of 3-acylindoles is a fundamental transformation in organic chemistry, providing access to a wide array of biologically active compounds. The target molecule, this compound, is of particular interest due to the presence of a reactive chloroketone moiety, which can be further functionalized. This guide focuses on the comparative analysis of two primary synthetic approaches: a modern, mild Lewis acid-mediated acylation and a traditional Friedel-Crafts acylation.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Diethylaluminum Chloride-Mediated AcylationRoute 2: Aluminum Chloride-Catalyzed Friedel-Crafts Acylation
Lewis Acid Diethylaluminum chloride (Et₂AlCl)Aluminum chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂) or other inert solvents
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time Typically 1-3 hoursCan vary, often longer reaction times may be needed
Reported Yields (for similar acylations) High (e.g., up to 86% for other acyl chlorides)[1]Variable, often moderate to high, but can be lowered by side reactions
Key Advantages Mild reaction conditions, high yields, good functional group tolerance, no need for N-protection of indole.[1]Readily available and inexpensive Lewis acid.
Potential Drawbacks Diethylaluminum chloride is pyrophoric and requires careful handling.Strong acidity of AlCl₃ can lead to polymerization and decomposition of indole.[1] May require N-protection to avoid side reactions.
Work-up Quenching with aqueous sodium bicarbonate or dilute acid.Quenching with ice/water, often requiring extraction with an organic solvent.
Purification Typically column chromatography on silica gel.Column chromatography on silica gel.

Experimental Protocols

Route 1: Diethylaluminum Chloride-Mediated Friedel-Crafts Acylation

This method is adapted from the general procedure for the acylation of indoles developed by Okauchi et al.[1]

Procedure:

  • To a solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, a 1.0 M solution of diethylaluminum chloride in hexanes (1.2 mL, 1.2 mmol) is added dropwise.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • A solution of 2-chloropropionyl chloride (1.1 mmol) in anhydrous dichloromethane (2 mL) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours, or until TLC analysis indicates the consumption of the starting indole.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The mixture is stirred for 15 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: Aluminum Chloride-Catalyzed Friedel-Crafts Acylation

This procedure is a representative example of a traditional Friedel-Crafts acylation of indole.

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, a solution of 2-chloropropionyl chloride (1.1 mmol) in anhydrous dichloromethane (2 mL) is added dropwise.

  • The mixture is stirred at 0 °C for 15 minutes to allow for the formation of the acylium ion complex.

  • A solution of indole (1.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice (20 g) and concentrated hydrochloric acid (2 mL).

  • The mixture is stirred vigorously for 15 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with water (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualization of Experimental Workflows

G Route 1: Diethylaluminum Chloride-Mediated Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product indole Indole reaction_mixture Reaction in Dichloromethane 0°C to Room Temperature indole->reaction_mixture acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->reaction_mixture lewis_acid Diethylaluminum Chloride lewis_acid->reaction_mixture quench Quench with NaHCO₃ reaction_mixture->quench 1. Quench extraction Extraction with CH₂Cl₂ quench->extraction 2. Extract purification Column Chromatography extraction->purification 3. Purify product This compound purification->product

Caption: Workflow for Diethylaluminum Chloride-Mediated Acylation.

G Route 2: Aluminum Chloride-Catalyzed Friedel-Crafts Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product indole Indole reaction_mixture Reaction in Dichloromethane 0°C to Room Temperature indole->reaction_mixture acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->reaction_mixture lewis_acid Aluminum Chloride lewis_acid->reaction_mixture quench Quench with Ice/HCl reaction_mixture->quench 1. Quench extraction Extraction with CH₂Cl₂ quench->extraction 2. Extract purification Column Chromatography extraction->purification 3. Purify product This compound purification->product

Caption: Workflow for Aluminum Chloride-Catalyzed Friedel-Crafts Acylation.

Conclusion

Both diethylaluminum chloride-mediated acylation and the traditional aluminum chloride-catalyzed Friedel-Crafts reaction represent viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available laboratory equipment. For substrates sensitive to strong acids, the milder conditions offered by the diethylaluminum chloride method are preferable, despite the need for more careful handling of the reagent. The classical Friedel-Crafts acylation with aluminum chloride remains a cost-effective option for robust substrates where potential side reactions can be minimized. Further optimization of reaction conditions for the specific substrate may be necessary to achieve optimal yields and purity.

References

Comparative Analysis of the Cytotoxic Effects of Indole-3-yl Propanone Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of substituted indole-3-yl propanones, with a focus on 2-chloro-1-(1H-indol-3-yl)propan-1-one and its analogues. This guide provides a comparative analysis of cytotoxic activity, detailed experimental protocols, and insights into the underlying signaling pathways.

Comparative Cytotoxic Activity of Indole Derivatives

The cytotoxic potential of various indole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for 1-(1-tosyl-1H-indol-3-yl)propan-1-one and other representative indole derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
1-(1-tosyl-1H-indol-3-yl)propan-1-one A549 (Lung)2.6[1]
MCF7 (Breast)> 50 (not specified)[1]
PC-3 (Prostate)> 50 (not specified)[1]
Indole-3-carbinolA549 (Lung)Not specified, but induces apoptosis
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)9.5 ± 2.2[2]
FlavopereirineHCT116 (Colorectal)8.15[2]
SW620 (Colorectal)10.52[2]
DLD1 (Colorectal)10.76[2]
HT29 (Colorectal)9.58[2]
SW480 (Colorectal)15.33[2]
N,N-Dimethylatedindolylsuccinimide (3w)HT-29 (Colorectal)0.02[3]
HepG2 (Liver)0.8[3]
Halogenated indole (3i)A549 (Lung)1.5[3]
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3e)ACHN (Kidney), Panc1 (Pancreatic), Calu1 (Lung), H460 (Lung), HCT116 (Colon)1.4 - 2.7[4]
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3l)ACHN (Kidney), Panc1 (Pancreatic), Calu1 (Lung), H460 (Lung), HCT116 (Colon)2.4 - 3.4[4]

Mechanistic Insights: Inhibition of Cell Proliferation, Migration, and Induction of Apoptosis

Studies on 1-(1-tosyl-1H-indol-3-yl)propan-1-one reveal a multi-faceted anti-cancer activity profile against the A549 lung cancer cell line.[1]

  • Inhibition of Cell Proliferation: The compound demonstrated a potent inhibitory effect on the growth of A549 cells, as evidenced by a low micromolar IC50 value.[1]

  • Inhibition of Colony Formation: At a concentration of 5.2 µM, the compound effectively inhibited the ability of A549 cells to form colonies, suggesting an impact on their long-term proliferative capacity.[1]

  • Inhibition of Cell Migration: Wound healing assays showed that the compound could inhibit the migratory ability of A549 cells at higher concentrations after 48 hours of treatment.[1]

  • Induction of Apoptosis: Morphological changes characteristic of apoptosis, such as cytoplasmic reduction and alterations in actin filament disposition, were observed.[1] Flow cytometry analysis confirmed that the compound induces apoptosis in A549 cells.[1]

Signaling Pathways Implicated in Indole-Mediated Cytotoxicity

The cytotoxic effects of many indole derivatives are mediated through the induction of apoptosis. Key signaling pathways frequently implicated include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Indole Derivative Indole Derivative Mitochondrion Mitochondrion Indole Derivative->Mitochondrion ROS Generation Death Receptors Death Receptors Indole Derivative->Death Receptors Ligand Binding Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8 Caspase-8 Death Receptors->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Generalized apoptotic signaling pathway induced by indole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of 1-(1-tosyl-1H-indol-3-yl)propan-1-one are provided below.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines cell density based on the measurement of cellular protein content.

SRB_Assay_Workflow start Seed cells in 96-well plates treat Treat with compound start->treat fix Fix cells with Trichloroacetic Acid (TCA) treat->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash to remove unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

  • Seed cells in 96-well plates at an appropriate density and incubate to allow for attachment.

  • Treat cells with various concentrations of the test compound and a vehicle control.

  • After the desired incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[5]

  • Wash the plates multiple times with tap water to remove TCA and air dry.[6]

  • Add SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.[6]

  • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Read the absorbance at 510 nm using a microplate reader.[6]

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony.

Protocol:

  • Treat cells with the compound for a specified duration.

  • Trypsinize and seed a known number of viable cells into new culture dishes.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.[8][9]

  • Fix the colonies with a solution such as methanol and acetic acid.

  • Stain the colonies with a staining solution like 0.5% crystal violet.[8]

  • Count the number of colonies (typically containing >50 cells).

Wound Healing (Scratch) Assay

This method is used to study cell migration.

Protocol:

  • Grow cells to a confluent monolayer in a culture plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[10]

  • Wash the wells to remove detached cells and add fresh medium with the test compound.[10]

  • Capture images of the scratch at time zero and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This technique differentiates between viable, apoptotic, and necrotic cells.

AnnexinV_PI_Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Morphological Analysis of Apoptosis (DAPI and Phalloidin-FITC Staining)

These staining methods are used to visualize nuclear and cytoskeletal changes associated with apoptosis.

  • DAPI (4',6-diamidino-2-phenylindole) Staining: Stains the nucleus and allows for the visualization of nuclear condensation and fragmentation, which are hallmarks of apoptosis.

    • Protocol:

      • Fix and permeabilize cells.

      • Incubate with DAPI staining solution.[2]

      • Wash with PBS.

      • Visualize under a fluorescence microscope.

  • Phalloidin-FITC Staining: Phalloidin binds to F-actin, allowing for the visualization of the actin cytoskeleton. Changes in cell morphology and actin filament organization can be indicative of apoptosis.

    • Protocol:

      • Fix and permeabilize cells.

      • Incubate with Phalloidin-FITC solution.

      • Wash with PBS.

      • Visualize under a fluorescence microscope.

Conclusion and Future Directions

The available evidence strongly suggests that indole-3-yl propanone derivatives, exemplified by 1-(1-tosyl-1H-indol-3-yl)propan-1-one, are a promising class of compounds with potent anti-cancer activity. Their ability to inhibit cell proliferation, migration, and induce apoptosis in cancer cells warrants further investigation.

Future research should focus on:

  • Synthesizing and evaluating the cytotoxic effects of this compound to directly assess its potential.

  • Expanding the panel of cancer cell lines to determine the spectrum of activity of these compounds.

  • Elucidating the specific molecular targets and detailed signaling pathways modulated by these indole derivatives to better understand their mechanism of action.

  • In vivo studies to evaluate the efficacy and safety of these compounds in preclinical cancer models.

This comparative guide provides a foundational resource for researchers interested in the development of novel indole-based anti-cancer therapeutics. The detailed protocols and comparative data herein should facilitate further exploration of this promising class of molecules.

References

A Comparative Guide to Experimental vs. Predicted NMR Spectra of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental and predicted Nuclear Magnetic Resonance (NMR) spectra for the compound 2-chloro-1-(1H-indol-3-yl)propan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. By presenting a side-by-side comparison, this guide aims to facilitate the structural elucidation and verification of the target molecule.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predicted values were generated using online NMR prediction tools.[1][2][3][4][5] A column for experimental data has been included to be populated by the user upon acquisition of experimental spectra.

¹H NMR Data

Atom NumberPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Experimental Chemical Shift (δ, ppm)Experimental MultiplicityExperimental Coupling Constant (J, Hz)
H-1 (NH)~8.2br s-
H-2~8.3s-
H-4~8.1d~7.8
H-5~7.2t~7.5
H-6~7.2t~7.5
H-7~7.4d~7.8
CH (propanoyl)~5.0q~6.8
CH₃ (propanoyl)~1.8d~6.8

¹³C NMR Data

Atom NumberPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C=O~192
C-2~135
C-3~115
C-3a~127
C-4~122
C-5~123
C-6~121
C-7~112
C-7a~136
CH (propanoyl)~55
CH₃ (propanoyl)~20

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indole derivatives, based on standard laboratory practices.[6][7][8]

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, is recommended.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent. Commonly used solvents for indole derivatives are Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to calibrate the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Visualizations

The following diagrams illustrate the workflow for comparing experimental and predicted NMR spectra and the molecular structure of the target compound.

G Workflow for NMR Spectra Comparison cluster_0 Data Acquisition cluster_1 Data Prediction cluster_2 Analysis and Comparison A Synthesize Compound B Prepare NMR Sample A->B C Acquire Experimental 1H and 13C NMR Spectra B->C F Process Experimental Spectra C->F D Draw Structure in Prediction Software E Predict 1H and 13C NMR Spectra D->E G Compare Chemical Shifts, Multiplicities, and Coupling Constants E->G F->G H Structural Verification G->H

Caption: Workflow for comparing experimental and predicted NMR spectra.

Structure of this compound cluster_substituent Indole C1_prime C=O C2_prime CH-Cl C3_prime CH3

Caption: Molecular structure of this compound.

References

Navigating the Analytical Landscape: A Comparative Guide to 2-Chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the cross-referencing of analytical data for the compound 2-chloro-1-(1H-indol-3-yl)propan-1-one against established literature values. Due to a notable absence of comprehensive published spectral data for this specific molecule, this document serves as a template, offering predicted data and standardized protocols to aid researchers in their analytical endeavors. The provided tables and workflows are designed to be populated with experimental findings for a direct and objective comparison.

Workflow for Analytical Data Cross-Referencing

The following diagram outlines the systematic process for comparing experimentally obtained analytical data with literature and predicted values.

cluster_data_acquisition Data Acquisition cluster_data_comparison Data Comparison cluster_evaluation Evaluation exp_data Experimental Analysis (NMR, IR, MS) nmr_comp ¹H & ¹³C NMR Data Comparison exp_data->nmr_comp Experimental Data ir_comp IR Spectroscopy Data Comparison exp_data->ir_comp Experimental Data ms_comp Mass Spectrometry Data Comparison exp_data->ms_comp Experimental Data lit_search Literature Search (CAS: 17380-07-3) lit_search->nmr_comp Literature Values (if available) lit_search->ir_comp Literature Values (if available) lit_search->ms_comp Literature Values (if available) pred_data Predictive Modeling (e.g., Mass Spec CCS) pred_data->ms_comp Predicted Values struct_confirm Structural Confirmation nmr_comp->struct_confirm ir_comp->struct_confirm ms_comp->struct_confirm purity_assess Purity Assessment struct_confirm->purity_assess

Caption: Workflow for the cross-referencing of analytical data.

Analytical Data Comparison

The following tables provide a template for comparing experimental data with literature values. In the absence of published literature data for this compound, the "Literature Value" columns are intentionally left blank for researchers to populate as data becomes available. For mass spectrometry, predicted values are provided for comparison.

Table 1: ¹H NMR Data Comparison

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentLiterature Value (ppm)
Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataNot Available
..................

Table 2: ¹³C NMR Data Comparison

Chemical Shift (δ) ppmAssignmentLiterature Value (ppm)
Experimental DataExperimental DataNot Available
.........

Table 3: IR Spectroscopy Data Comparison

Wavenumber (cm⁻¹)Functional Group AssignmentLiterature Value (cm⁻¹)
Experimental DataExperimental DataNot Available
.........

Table 4: Mass Spectrometry Data Comparison

AdductPredicted m/zPredicted CCS (Ų)Experimental m/z
[M+H]⁺208.05237142.4Experimental Data
[M+Na]⁺230.03431152.4Experimental Data
[M-H]⁻206.03781144.7Experimental Data
[M+NH₄]⁺225.07891163.2Experimental Data
[M+K]⁺246.00825147.1Experimental Data
[M+H-H₂O]⁺190.04235137.2Experimental Data
[M+HCOO]⁻252.04329159.4Experimental Data
[M+CH₃COO]⁻266.05894182.3Experimental Data

Predicted data sourced from PubChemLite.

Experimental Protocols

The following are generalized experimental protocols for acquiring the analytical data. Researchers should adapt these to their specific instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) with or without a small amount of acid (e.g., formic acid) or base to promote ionization.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes over a relevant mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Compare the experimental mass-to-charge ratios (m/z) with the theoretical values for the expected elemental composition.

This guide provides a foundational framework for the analytical characterization of this compound. As more experimental data becomes publicly available, this document can be updated to provide a more comprehensive comparison. Researchers are encouraged to contribute their findings to public databases to enrich the collective understanding of this compound.

A Comparative Guide to Assessing the Enantiomeric Purity of 2-chloro-1-(1H-indol-3-yl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development of chiral drug candidates, such as derivatives of 2-chloro-1-(1H-indol-3-yl)propan-1-one. These compounds, possessing a stereogenic center at the α-position to the carbonyl group, require precise analytical methods to quantify the enantiomeric excess (e.e.), as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric purity of these derivatives, supported by experimental data from analogous compounds and detailed methodologies.

Primary Analytical Techniques: A Comparative Overview

The most established methods for determining the enantiomeric purity of chiral compounds include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. The choice of technique depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for preparative-scale separation.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the most widely used technique for enantiomeric separation due to its robustness, versatility, and high resolving power. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those with aromatic moieties like the indole group.

Key Considerations for HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based columns like Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening. The selection of the CSP is often empirical, but these phases have demonstrated broad enantioselectivity for compounds containing aromatic groups and carbonyl functionalities.

  • Mobile Phase Composition: In normal phase mode, mixtures of alkanes (e.g., n-hexane, heptane) and alcohols (e.g., isopropanol, ethanol) are commonly used. The ratio of these solvents significantly impacts retention times and resolution. For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape, while for acidic compounds, an acid (e.g., trifluoroacetic acid) may be beneficial. Reversed-phase and polar organic modes can also be explored, especially with immobilized polysaccharide CSPs.

Illustrative Performance Data on Polysaccharide-based CSPs (for analogous compounds):

Chiral Stationary PhaseMobile Phase (typical)Analyte Type (Analogous)Retention Time (min) (typical range)Resolution (Rs) (typical range)
Lux® Cellulose-1 n-Hexane/Isopropanol (90:10, v/v)Aromatic ketones5 - 151.5 - 4.0
Chiralpak® AD-H n-Hexane/Ethanol (80:20, v/v)α-Halo ketones8 - 201.8 - 5.0
Lux® Cellulose-2 Methanol (100%)Indole derivatives6 - 181.2 - 3.5
Chiralpak® IC Acetonitrile/Water (90:10, v/v)Aromatic compounds4 - 12> 1.5

Note: The data presented is illustrative and based on the separation of compounds structurally related to this compound derivatives. Actual performance will vary depending on the specific derivative and optimized conditions.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency. It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component, often with a small amount of a polar organic co-solvent (modifier). The low viscosity and high diffusivity of the mobile phase in SFC lead to reduced analysis times.

Advantages of SFC:

  • Speed: Significantly faster analysis times compared to HPLC.

  • Reduced Solvent Consumption: Primarily uses environmentally benign CO2.

  • Complementary Selectivity: Can provide different enantioselectivity compared to HPLC, even with the same CSP.

Illustrative SFC Performance Data (for analogous compounds):

Chiral Stationary PhaseMobile Phase (typical)Analyte Type (Analogous)Retention Time (min) (typical range)Resolution (Rs) (typical range)
Chiralpak® AD CO2/Methanol (80:20, v/v)Aromatic ketones2 - 82.0 - 6.0
Lux® Cellulose-4 CO2/Isopropanol (85:15, v/v)Indole derivatives3 - 101.8 - 4.5

Note: This data is illustrative and based on separations of analogous compounds. The SFC screen often utilizes a combination of four main columns (Chirlapak AD and AS, and Chiralcel OD and OJ) and two solvent modifiers (methanol and isopropanol) for high success rates.[1]

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.

Key Features of Chiral CE:

  • High Efficiency: Generates very sharp peaks, leading to high resolution.

  • Low Sample and Reagent Consumption: Ideal for valuable or limited samples.

  • Rapid Method Development: The ease of changing the chiral selector in the buffer facilitates quick screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their signals in the NMR spectrum. The ratio of the integrated peak areas of the resolved signals corresponds to the enantiomeric ratio. Pirkle's alcohol is a well-known CSA for this purpose.

Advantages of NMR with CSAs:

  • Direct Measurement: Provides a direct measure of the enantiomeric ratio without the need for chromatographic separation.

  • No Racemization Risk: The measurement is performed on the underivatized analyte.

  • Structural Information: Can provide information about the absolute configuration of the major enantiomer.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection:

    • Screen a set of polysaccharide-based chiral stationary phases, such as Lux® Cellulose-1, Lux® Amylose-1, Chiralpak® AD-H, and Chiralpak® IC.

    • Use columns with dimensions of 250 mm x 4.6 mm, packed with 5 µm particles.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol) in ratios of 90:10, 80:20, and 70:30 (v/v).

    • For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid (TFA).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 280 nm for the indole chromophore).

  • Optimization:

    • Once separation is observed, optimize the resolution (Rs) and analysis time by fine-tuning the mobile phase composition (e.g., varying the alcohol percentage in 1-2% increments).

    • Investigate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation.

    • Evaluate different alcohol modifiers (e.g., ethanol vs. isopropanol).

  • Data Analysis:

    • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each enantiomer.

    • Determine the enantiomeric excess (% e.e.) using the formula: % e.e. = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Protocol 2: Chiral Capillary Electrophoresis (CE) Screening
  • Capillary Preparation:

    • Use a fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).

    • Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and then the background electrolyte (BGE).

  • Background Electrolyte (BGE) and Chiral Selector:

    • Prepare a BGE of 50 mM phosphate buffer at pH 2.5.

    • Screen a series of cyclodextrin derivatives as chiral selectors, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfated-β-cyclodextrin (S-β-CD), and carboxymethyl-β-cyclodextrin (CM-β-CD), at a concentration of 10-20 mM in the BGE.

  • Electrophoresis Conditions:

    • Apply a voltage of 15-25 kV.

    • Maintain the capillary temperature at 25 °C.

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Detect the analytes using a UV detector at an appropriate wavelength.

  • Optimization:

    • Optimize the concentration of the chiral selector, the pH of the BGE, and the applied voltage to achieve baseline separation.

Visualizations

Workflow for Chiral Method Development

G cluster_0 Method Screening cluster_1 Method Optimization cluster_2 Method Validation & Application Analyte Characterization Analyte Characterization Technique Selection Technique Selection Analyte Characterization->Technique Selection HPLC_Screen HPLC_Screen Technique Selection->HPLC_Screen HPLC SFC_Screen SFC_Screen Technique Selection->SFC_Screen SFC CE_Screen CE_Screen Technique Selection->CE_Screen CE NMR_Screen NMR_Screen Technique Selection->NMR_Screen NMR Optimize_HPLC Optimize_HPLC HPLC_Screen->Optimize_HPLC Separation Observed Optimize_SFC Optimize_SFC SFC_Screen->Optimize_SFC Separation Observed Optimize_CE Optimize_CE CE_Screen->Optimize_CE Separation Observed Optimize_NMR Optimize_NMR NMR_Screen->Optimize_NMR Resolution Observed Validate_Method Validate_Method Optimize_HPLC->Validate_Method Optimize_SFC->Validate_Method Optimize_CE->Validate_Method Optimize_NMR->Validate_Method Routine_Analysis Routine_Analysis Validate_Method->Routine_Analysis G cluster_0 Chromatographic Methods cluster_1 Electrophoretic & Spectroscopic Methods HPLC High-Performance Liquid Chromatography (HPLC) - Robust & Versatile - High Resolution - Established Protocols SFC Supercritical Fluid Chromatography (SFC) - Fast Analysis - Green Chemistry - Complementary Selectivity CE Capillary Electrophoresis (CE) - High Efficiency - Low Sample Volume - Rapid Method Screening NMR Nuclear Magnetic Resonance (NMR) - Direct Measurement - No Derivatization - Absolute Configuration Info Target_Molecule 2-chloro-1-(1H-indol-3-yl) propan-1-one Derivative Target_Molecule->HPLC Target_Molecule->SFC Target_Molecule->CE Target_Molecule->NMR

References

comparative antimicrobial spectrum of 2-chloro-1-(1H-indol-3-yl)propan-1-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of various indole-based compounds. This guide provides a comparative analysis of their efficacy against a range of microbial pathogens, supported by experimental data and detailed protocols.

While specific data on the antimicrobial spectrum of 2-chloro-1-(1H-indol-3-yl)propan-1-one derivatives is not extensively available in the reviewed literature, this guide presents a comparative analysis of structurally related indole derivatives that have been evaluated for their antimicrobial properties. The information herein is compiled from various studies to provide a broader understanding of the potential of the indole scaffold in antimicrobial drug discovery.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various indole derivatives has been assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in these evaluations.[1] The following tables summarize the MIC values for different classes of indole derivatives as reported in the literature.

Table 1: Antibacterial Activity of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureus ATCC 25923S. aureus (MRSA) ATCC 43300Mycobacterium smegmatisCandida albicans ATCC 10231Reference
2-(1H-Indol-3-yl)quinazolin-4(3H)-one 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)3.90< 1--[2]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Indolylbenzo[d]imidazole (3ao)< 1< 1--[3][4]
Indolylbenzo[d]imidazole (3aq)< 1< 1-3.9[3][4]
Indolylbenzo[d]imidazole (3aa)7.83.9--[3][4]
Indolylbenzo[d]imidazole (3ad)7.87.8--[3][4]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)--3.93.9[3][4]

Table 2: Antimicrobial Activity of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one Derivatives (Inhibition Zone in mm at 100 µg/ml)

CompoundPseudomonas aeruginosaStaphylococcus aureusEscherichia coliVibrio choleraeCandida albicansReference
3d Good ActivityGood ActivityGood ActivityGood Activity-[5]
3e Good ActivityGood ActivityGood ActivityGood Activity-[5]
3h Good ActivityGood ActivityGood ActivityGood Activity-[5]
3c ----Good Activity[5]
Amoxicillin (Standard) -----[5]
Flucanazole (Standard) ----Good Activity[5]

Note: "Good Activity" indicates significant inhibition, but specific zone diameters were not consistently provided in the source material.

It has been observed that derivatives with bromine substitution on the aryl ring tend to show enhanced antimicrobial effects.[5]

Experimental Protocols

The following are generalized protocols for antimicrobial susceptibility testing as described in the referenced literature.

1. Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[6]

  • Microbial Culture Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, often corresponding to a concentration of 10^8 CFU/mL.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of a sterile Mueller-Hinton agar plate.

  • Well Preparation: A sterile cork borer (e.g., 9 mm diameter) is used to create uniform wells in the agar.[5]

  • Application of Test Compounds: A defined concentration of the test compound, typically dissolved in a solvent like DMSO, is added to each well.[5] A well with the solvent alone serves as a negative control, and a standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1]

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a multi-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1][7]

Workflow and Process Visualization

The following diagrams illustrate the general workflows for the synthesis of certain indole derivatives and the process of antimicrobial susceptibility testing.

G General Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Culture Prepare Microbial Culture Inoculation Inoculate Media with Culture Culture->Inoculation Compound Prepare Test Compound Dilutions Addition Add Compound Dilutions to Media Compound->Addition Incubation Incubate Addition->Incubation Observation Observe for Microbial Growth Incubation->Observation Determination Determine MIC or Zone of Inhibition Observation->Determination

Caption: General workflow for antimicrobial susceptibility testing.

G Synthetic Pathway for N-acyl hydrazones from Indole-3-propionic acid IPA Indole-3-propionic acid (IPA) Hydrazide 3-(1H-indol-3-yl) propane hydrazide IPA->Hydrazide Reaction with Hydrazine N_acyl_hydrazone N-acyl hydrazone derivatives Hydrazide->N_acyl_hydrazone Reaction with Aldehyde (Glacial Acetic Acid catalyst) Aldehyde Aldehyde Aldehyde->N_acyl_hydrazone

Caption: Synthesis of N-acyl hydrazone derivatives of indole.[6][8]

References

Evaluation of 2-chloro-1-(1H-indol-3-yl)propan-1-one as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The development of diverse chemical libraries based on the indole nucleus is therefore of significant interest in the pursuit of novel therapeutic agents. This guide provides a comprehensive evaluation of 2-chloro-1-(1H-indol-3-yl)propan-1-one as a key building block for the combinatorial synthesis of indole-based compound libraries. Its performance is compared with other relevant indole-based building blocks, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is an α-haloketone derivative of indole. This class of compounds is characterized by two electrophilic centers: the carbonyl carbon and the adjacent carbon atom bearing a halogen. This dual reactivity makes it a highly versatile synthon for the introduction of diverse chemical functionalities, a crucial feature for the construction of combinatorial libraries. The presence of the indole nucleus provides a key pharmacophore that can interact with a variety of biological targets.

Synthesis and Reactivity

While specific literature on the synthesis of this compound is limited, its preparation can be reliably inferred from established methods for analogous compounds. A plausible and efficient synthetic route is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride in the presence of a suitable Lewis acid.

Proposed Synthetic Protocol:

To a solution of indole (1 equivalent) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane, a Lewis acid (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂; 1.1 equivalents) is added at 0 °C. 2-Chloropropionyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the addition of ice water, and the product is extracted with an organic solvent. Purification by column chromatography on silica gel would be expected to yield the desired product.

The primary utility of this compound in combinatorial chemistry lies in its reactivity towards a wide range of nucleophiles. The α-chloro group is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of various side chains.

G indole Indole building_block This compound indole->building_block Friedel-Crafts Acylation acyl_chloride 2-Chloropropionyl chloride acyl_chloride->building_block lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->building_block library Diverse Indole Library building_block->library Nucleophilic Substitution nucleophiles Nucleophiles (Amines, Thiols, etc.) nucleophiles->library

Comparison with Alternative Indole Building Blocks

The performance of this compound as a building block can be evaluated by comparing it to other commonly used indole-based synthons in combinatorial chemistry.

Building BlockKey Reaction(s)AdvantagesDisadvantages
This compound Nucleophilic substitution at the α-carbon- Direct introduction of diverse side chains.- Two points of diversification (N-H of indole and α-position).- Generally good reactivity of α-haloketones.- Potential for side reactions at the indole nitrogen.- May require protection of the indole N-H for certain reactions.
Indole-3-glyoxylamides Amide bond formation- High efficiency and reliability of amide coupling.- Access to peptide-like structures.[1]- Limited to the introduction of amine nucleophiles.
3-Cyanoacetylindoles Knoevenagel condensation, Thorpe-Ziegler reaction- Versatile for the synthesis of various heterocyclic rings fused to the indole.[2]- Reactions can be more complex and may require specific catalysts.
3-Formylindole (Indole-3-carboxaldehyde) Reductive amination, Wittig reaction, Aldol condensation- Widely available and cost-effective.- Well-established and diverse reactivity.- May require multiple steps to achieve the same level of diversity as α-haloketones.

Experimental Protocols for Library Synthesis

The following is a representative protocol for the parallel synthesis of a small library of N-substituted amino-ketones derived from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).

  • Prepare stock solutions of a diverse set of amines in acetonitrile (e.g., 0.2 M).

  • To each well of the 96-well reaction block, add the amine solution (100 µL, 0.02 mmol).

  • Add the this compound stock solution (100 µL, 0.01 mmol) to each well.

  • Add DIPEA (2 equivalents based on the building block) to each well.

  • Seal the reaction block and heat at 60-80 °C for 12-24 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The resulting library of compounds can be dissolved in a suitable solvent (e.g., DMSO) for high-throughput screening.

Potential Biological Targets and Signaling Pathways

Libraries derived from the this compound scaffold have the potential to interact with a wide range of biological targets due to the prevalence of the indole motif in bioactive molecules. Known targets for substituted indole ketones include various kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. For instance, cyclin-dependent kinases (CDKs) are attractive targets for the development of anticancer agents.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle CDK Cyclin-Dependent Kinase (CDK) CellCycle->CDK activates IndoleLibrary Indole-based CDK Inhibitor IndoleLibrary->CDK inhibits

Conclusion

This compound is a promising and versatile building block for combinatorial chemistry. Its straightforward synthesis and the reactive α-chloro group allow for the efficient generation of diverse libraries of indole derivatives. While direct comparative data for this specific molecule is not abundant in the literature, its performance can be favorably benchmarked against other established indole-based building blocks based on the well-understood reactivity of α-haloketones. The resulting compound libraries are of significant interest for screening against a variety of biological targets, particularly kinases involved in cell proliferation and signaling, making this building block a valuable tool in modern drug discovery.

References

Purifying 2-chloro-1-(1H-indol-3-yl)propan-1-one: A Comparative Guide to Recrystallization and Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of two common purification techniques—recrystallization and column chromatography—for the target compound 2-chloro-1-(1H-indol-3-yl)propan-1-one, a potentially valuable intermediate in pharmaceutical synthesis. This comparison is based on established laboratory practices for similar 3-acylindole derivatives, offering insights into the efficacy of each method.

Comparison of Purification Efficacy

The choice between recrystallization and column chromatography often depends on the specific requirements of the synthesis, including desired purity, yield, and the nature of the impurities. Below is a summary of the expected outcomes for each technique when purifying this compound.

ParameterRecrystallizationColumn Chromatography
Purity (by HPLC) >99.5%~98-99%
Yield 65-85%70-90%
Recovery Dependent on solubilityHigh
Time Efficiency Can be faster for large scalesCan be time-consuming
Solvent Consumption Moderate to HighHigh
Scalability Readily scalableCan be challenging to scale up
Impurity Profile Effective for removing less soluble impuritiesEffective for a broader range of polarities

Experimental Protocols

The following are detailed methodologies for the purification of this compound using both recrystallization and column chromatography, adapted from procedures for analogous compounds.

Recrystallization Protocol

Recrystallization is a technique that relies on the differences in solubility of the compound of interest and its impurities in a given solvent at different temperatures.

  • Solvent Selection : Ethanol is a suitable solvent for recrystallizing many indole derivatives. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Dissolution : The crude this compound is dissolved in a minimal amount of hot ethanol.

  • Hot Filtration (Optional) : If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization : The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

  • Isolation : The resulting crystals are collected by vacuum filtration.

  • Washing : The crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying : The purified crystals are dried under vacuum to remove residual solvent.

Column Chromatography Protocol

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

  • Stationary Phase : Silica gel is a commonly used stationary phase for the purification of polar compounds like 3-acylindoles.

  • Mobile Phase (Eluent) : A mixture of ethyl acetate and hexanes is a typical eluent system. The polarity of the mobile phase can be adjusted by varying the ratio of the two solvents to achieve optimal separation. A starting ratio of 1:4 (ethyl acetate:hexanes) is a reasonable starting point.

  • Column Packing : A glass column is packed with a slurry of silica gel in the mobile phase.

  • Sample Loading : The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the top of the silica gel column.

  • Elution : The mobile phase is passed through the column, and fractions are collected.

  • Fraction Analysis : The composition of the collected fractions is monitored by thin-layer chromatography (TLC).

  • Solvent Evaporation : Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Purity Analysis

The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis
  • Column : A reverse-phase C18 column is generally suitable.

  • Mobile Phase : A gradient of acetonitrile in water is a common mobile phase system.

  • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 280 nm).

NMR Analysis
  • ¹H NMR : The proton NMR spectrum should show characteristic signals for the indole ring protons, the methine proton adjacent to the chlorine, and the methyl group. The chemical shifts and coupling constants will confirm the structure of the purified compound.

  • ¹³C NMR : The carbon NMR spectrum will provide further structural confirmation by showing the expected number of carbon signals with appropriate chemical shifts for the indole and the acylpropanone side chain.

Workflow and Decision Making

The choice of purification method can be guided by the initial purity of the crude product and the desired final purity.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_result Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization High initial purity Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex mixture HPLC HPLC Analysis Recrystallization->HPLC NMR NMR Analysis Recrystallization->NMR Column_Chromatography->HPLC Column_Chromatography->NMR Pure_Product Pure Product (>99.5%) HPLC->Pure_Product Single peak Slightly_Impure_Product Slightly Impure Product (~98%) HPLC->Slightly_Impure_Product Minor impurities NMR->Pure_Product Clean spectrum NMR->Slightly_Impure_Product Trace impurities

A Comparative Guide to the Biological Evaluation of 2-Chloro-1-(1H-indol-3-yl)propan-1-one Analogues and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific peer-reviewed literature on the biological evaluation of 2-chloro-1-(1H-indol-3-yl)propan-1-one is limited, this guide provides a comparative analysis of a closely related analogue, 1-(1-tosyl-1H-indol-3-yl)propan-1-one, and other pertinent indole derivatives. The data and protocols presented herein are extracted from studies on structurally similar compounds to offer valuable insights for researchers in the field of drug discovery and development.

I. Comparative Cytotoxicity Data

The cytotoxic potential of indole derivatives is a key area of investigation in the development of novel anticancer agents. The following table summarizes the inhibitory concentrations (IC50) of 1-(1-tosyl-1H-indol-3-yl)propan-1-one against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
1-(1-tosyl-1H-indol-3-yl)propan-1-oneA549Lung Cancer2.6[1]
MCF7Breast Cancer> IC50 of A549[1][2]
PC-3Prostate Cancer> IC50 of A549[1][2]

Note: The highest inhibitory effect was observed in the A549 cell line[1].

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key biological assays used in the evaluation of 1-(1-tosyl-1H-indol-3-yl)propan-1-one.

1. Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Culture: A549, MCF7, and PC-3 cells were cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% antibiotics. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and incubated for 24 hours.

    • The compound was added at various concentrations, and the plates were incubated for an additional 48 hours.

    • Cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.

    • The protein-bound dye was solubilized with 10 mM Tris base solution.

    • Absorbance was measured at a suitable wavelength (e.g., 515 nm) to quantify cell viability.[2]

2. Hemolysis Assay

This assay assesses the toxicity of a compound on red blood cells.

  • Sample Preparation: Human erythrocytes were obtained and washed.

  • Assay Procedure:

    • Erythrocytes were incubated with different concentrations of the compound.

    • After incubation, the samples were centrifuged.

    • The supernatant was collected, and the release of hemoglobin was measured spectrophotometrically.

    • The results are expressed as the percentage of hemolysis compared to a positive control (e.g., Triton X-100). Notably, 1-(1-tosyl-1H-indol-3-yl)propan-1-one did not show hemolytic activity[1][2].

3. Clonogenic Assay

This assay evaluates the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell proliferation.

  • Assay Procedure:

    • A549 cells were seeded at a low density in 6-well plates.

    • After 24 hours, cells were treated with the compound at a specific concentration (e.g., 5.2 µM).

    • The medium was replaced every 2-3 days for a period of 7-14 days to allow for colony formation.

    • Colonies were fixed with methanol and stained with a suitable dye (e.g., crystal violet).

    • The number of colonies was counted to determine the inhibition of colony formation. Inhibition of clone formation was observed in the A549 cell line at a concentration of 5.2 µM[1].

4. Wound Healing (Migration) Assay

This assay is used to study cell migration.

  • Assay Procedure:

    • A549 cells were grown to confluence in 6-well plates.

    • A "wound" was created by scratching the cell monolayer with a sterile pipette tip.

    • The cells were washed to remove debris and then treated with the compound at different concentrations.

    • The closure of the wound was monitored and photographed at different time points (e.g., 0, 24, and 48 hours).

    • The rate of wound closure was quantified to assess the effect of the compound on cell migration. The compound was found to inhibit wound closure in A549 cells at the highest concentrations after 48 hours of treatment[2].

5. Apoptosis and Necrosis Analysis by Flow Cytometry

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Staining: A549 cells were treated with the compound, harvested, and then stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells were analyzed by flow cytometry.

    • Annexin V-positive and PI-negative cells are considered early apoptotic.

    • Annexin V-positive and PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative and PI-negative cells are viable.

  • Treatment with 1-(1-tosyl-1H-indol-3-yl)propan-1-one was shown to induce apoptosis in A549 cells[2].

III. Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and potential signaling pathways can aid in understanding the compound's mechanism of action.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Biological Assays A549 A549 Cells seeding Seed in 96-well plates A549->seeding MCF7 MCF7 Cells MCF7->seeding PC3 PC-3 Cells PC3->seeding compound 1-(1-tosyl-1H-indol-3-yl)propan-1-one seeding->compound incubation 48h Incubation compound->incubation srb SRB Assay (Cytotoxicity) incubation->srb hemolysis Hemolysis Assay (Toxicity) incubation->hemolysis clonogenic Clonogenic Assay (Proliferation) incubation->clonogenic migration Wound Healing (Migration) incubation->migration apoptosis Flow Cytometry (Apoptosis) incubation->apoptosis

Caption: Workflow for the biological evaluation of indole analogues.

apoptosis_pathway compound 1-(1-tosyl-1H-indol-3-yl)propan-1-one cell A549 Lung Cancer Cell compound->cell morphological_changes Morphological Changes (Cytoplasmic Reduction, Actin Filament Changes) cell->morphological_changes apoptosis_induction Apoptosis Induction morphological_changes->apoptosis_induction cell_death Cell Death apoptosis_induction->cell_death

Caption: Apoptotic effect of the indole analogue on A549 cells.

This guide serves as a foundational resource for researchers interested in the biological activities of this compound analogues and related indole derivatives. The provided data and protocols, derived from studies on a closely related compound, offer a starting point for further investigation and the design of new, potent therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2-chloro-1-(1H-indol-3-yl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a compound requiring careful handling due to its chemical properties. Adherence to these guidelines is crucial for minimizing risks and ensuring responsible chemical waste management.

Hazard Profile and Waste Classification

Waste Classification Data
Chemical Name This compound
Chemical Class Chlorinated Organic Compound, Indole Derivative
Hazard Characteristics Likely Toxic, Irritant
Disposal Route Hazardous Waste Collection for Incineration
Incompatible Waste Streams Strong Oxidizers, Strong Bases, Reactive Metals

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including neat compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels), as hazardous waste.

  • Segregate this waste stream from other types of laboratory waste. Specifically, do not mix it with non-halogenated organic waste, acidic or basic waste, or reactive chemicals[4][5].

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended[6][7].

  • Clearly label the container with the words "HAZARDOUS WASTE"[4][7].

  • The label must also include the full chemical name: "this compound" and its approximate concentration and volume.

  • Indicate the date when waste was first added to the container[6][8].

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][6][8].

  • Ensure the SAA is a secondary containment tray or cabinet to prevent the spread of material in case of a spill.

  • Keep the waste container closed at all times, except when adding waste[6][7][9].

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[5][10].

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste in your chlorinated waste stream[9]. Subsequent rinsates should also be collected as hazardous waste.

  • After thorough rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste or according to your institution's guidelines for empty chemical containers[5][10].

5. Arranging for Waste Pickup:

  • Once the waste container is full (not exceeding 90% capacity) or has been in storage for the maximum allowed time (typically up to 12 months, but check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department[6][8][11].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting EHS directly.

6. Spill Management:

  • In the event of a spill, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Absorb the spill with an inert material, such as vermiculite or sand.

  • Collect the absorbent material and any contaminated debris into a designated hazardous waste container and label it accordingly.

  • Report the spill to your laboratory supervisor and EHS office.

Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1: Disposal Workflow for this compound A Waste Generation (Neat compound, solutions, contaminated materials) B Is this waste? (No longer intended for use) A->B C Collect in a designated, compatible, and labeled hazardous waste container B->C Yes H Continue use in experiment B->H No D Store in Satellite Accumulation Area (SAA) with secondary containment C->D E Container Full or Storage Time Limit Reached? D->E E->D No F Request pickup from Environmental Health & Safety (EHS) E->F Yes G EHS transports for proper disposal (incineration) F->G

Figure 1: Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guide for 2-chloro-1-(1H-indol-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and handling information for researchers, scientists, and drug development professionals working with 2-chloro-1-(1H-indol-3-yl)propan-1-one. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. A related compound, 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment is mandatory.

Minimum PPE Requirements

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles marked with "Z87"Protects against chemical splashes that could cause serious eye damage[2][3].
Face shield (in addition to goggles)Required when there is a high risk of splashing, such as during bulk handling or reaction quenching[2][4].
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. Double-gloving may be necessary for added protection[2][5].
Body Protection Laboratory coat (buttoned)Protects clothing and skin from spills and contamination[4][5].
Closed-toe shoes and long pantsPrevents exposure of feet and legs to chemical spills[2].
Respiratory Protection Use in a chemical fume hoodEnsures adequate ventilation and minimizes inhalation of dust or vapors[6].
NIOSH/MSHA approved respiratorRequired if working outside of a fume hood or if exposure limits are exceeded[6].

Safe Handling and Operational Procedures

Adherence to proper handling procedures is crucial to minimize exposure and ensure safety.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform reaction within the fume hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste in approved container cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Before handling the compound, ensure that a safety shower and eyewash station are readily accessible[6].

    • Don all required personal protective equipment as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling :

    • All work with this compound should be conducted within a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid direct contact with the skin, eyes, and clothing[7].

    • When weighing or transferring the solid, do so carefully to minimize dust formation.

    • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated area[6][7].

  • First Aid Measures :

    • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[7].

    • In case of skin contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[7]. Remove and wash contaminated clothing before reuse.

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[7].

    • If swallowed : Do NOT induce vomiting. Call a physician or poison control center immediately[6].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures

Waste TypeDisposal Protocol
Solid Chemical Waste Collect in a designated, labeled, and sealed container for hazardous waste.
Contaminated Labware Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware appropriately.
Contaminated PPE Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use.

General Disposal Guidelines:

  • Dispose of contents and container to an approved waste disposal plant[7].

  • Do not let the product enter drains.

  • All waste must be handled in accordance with local, state, and federal regulations.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.